molecular formula C6H12O B8253672 (S)-3-Methyl-2-pentanone

(S)-3-Methyl-2-pentanone

Cat. No.: B8253672
M. Wt: 100.16 g/mol
InChI Key: UIHCLUNTQKBZGK-YFKPBYRVSA-N
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Description

(S)-3-Methyl-2-pentanone is a useful research compound. Its molecular formula is C6H12O and its molecular weight is 100.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-methylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-4-5(2)6(3)7/h5H,4H2,1-3H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHCLUNTQKBZGK-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-3-Methyl-2-pentanone chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-3-Methyl-2-pentanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an aliphatic ketone, is a chiral molecule of interest in various chemical syntheses. This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, and spectroscopic data. The information is presented to support research and development activities requiring a detailed understanding of this compound.

Chemical Structure and Identification

This compound is the (S)-enantiomer of 3-methyl-2-pentanone (B1360105). The structure consists of a pentanone backbone with a methyl group at the third carbon atom, which is the stereocenter.

Structural Diagram

Caption: 2D structure of this compound.

Chemical Identifiers
IdentifierValue
IUPAC Name(3S)-3-methylpentan-2-one[1]
CAS Number2695-53-6[1]
Molecular FormulaC₆H₁₂O[1][2][3][4]
InChIInChI=1S/C6H12O/c1-4-5(2)6(3)7/h5H,4H2,1-3H3/t5-/m0/s1[1]
InChIKeyUIHCLUNTQKBZGK-YFKPBYRVSA-N[1]
Canonical SMILESCC--INVALID-LINK--C(=O)C[1]
Synonyms(+)-3-Methyl-2-pentanone, (S)-(+)-Methyl sec-butyl ketone[1]

Physicochemical Properties

The following tables summarize the key physicochemical properties of 3-methyl-2-pentanone. Data for the specific (S)-enantiomer is limited; therefore, data for the racemate is provided where specific enantiomeric data is unavailable.

General Properties
PropertyValue
Molecular Weight100.16 g/mol [2][5]
AppearanceColorless to slightly yellow liquid[2]
OdorPeppermint-like[4][6]
Thermodynamic Properties
PropertyValue
Boiling Point118 °C at 758 mmHg[2][5][6]
Melting Point-83 °C[4]
Flash Point12 °C (53.6 °F) - closed cup[2][5]
Vapor Pressure18.2 mmHg at 25 °C[2]
Other Physical Properties
PropertyValue
Density0.815 g/mL at 25 °C[2][5][6]
Refractive Index (n20/D)1.4012[4]
Solubility in Water2.26 wt % at 20 °C[4]
Solubility in Organic SolventsSoluble in alcohol[6]
LogP1.62[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

¹H NMR:

  • The proton NMR spectrum of 3-methyl-2-pentanone in CDCl₃ shows characteristic signals.[7][8]

  • Approximate chemical shifts (δ) are: 2.46 ppm (multiplet, 1H, CH), 2.14 ppm (singlet, 3H, COCH₃), 1.69 ppm and 1.41 ppm (multiplets, 2H, CH₂), 1.08 ppm (doublet, 3H, CHCH₃), and 0.89 ppm (triplet, 3H, CH₂CH₃).[8]

¹³C NMR:

  • The carbon NMR spectrum provides information about the carbon framework.

  • For the related compound, 3-methyl-2-butanone, the carbonyl carbon (C=O) appears at a weak signal around 210.5 ppm.[9] The carbons attached to the carbonyl group appear at approximately 44.6 ppm and 29.5 ppm.[9]

Infrared (IR) Spectroscopy
  • The IR spectrum of 3-methyl-2-pentanone will show a strong characteristic absorption band for the C=O stretch of the ketone group, typically in the range of 1705-1725 cm⁻¹.

  • An ATR-IR spectrum is available from Bio-Rad Laboratories, Inc.[3]

Mass Spectrometry (MS)
  • The mass spectrum (electron ionization) of 3-methyl-2-pentanone is available through the NIST WebBook.[10]

Experimental Protocols

While a specific, detailed protocol for the asymmetric synthesis of this compound was not found in the search results, a general synthetic approach can be outlined based on established chemical reactions.

Synthesis via Acetoacetic Ester

A common method for preparing ketones is the acetoacetic ester synthesis.[11]

Logical Workflow for Synthesis:

G cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation A Acetoacetic Ester B Sodium Ethoxide A->B Deprotonation C Methyl Iodide B->C Nucleophilic Attack D Methylated Intermediate C->D Formation E Sodium Ethoxide D->E Deprotonation F Ethyl Bromide E->F Nucleophilic Attack G Dialkylated Intermediate F->G Formation H Acid & Heat (H₃O⁺, Δ) G->H Reaction I This compound H->I Final Product

Caption: Workflow for the synthesis of 3-Methyl-2-pentanone.

Methodology Outline:

  • Preparation of the Enolate: Acetoacetic ester is treated with a strong base, such as sodium ethoxide, to form the enolate.[11]

  • First Alkylation: The enolate is reacted with methyl iodide to introduce a methyl group at the α-position.[11]

  • Second Alkylation: The resulting intermediate is again treated with a base to form a new enolate, which is then reacted with an ethyl halide (e.g., ethyl bromide) to introduce the ethyl group.[11]

  • Hydrolysis and Decarboxylation: The dialkylated acetoacetic ester is then subjected to acidic hydrolysis and heating, which cleaves the ester and causes decarboxylation to yield the final ketone product.[11]

Note: To obtain the (S)-enantiomer specifically, an asymmetric synthesis approach would be required, potentially involving a chiral auxiliary or a chiral catalyst. The above protocol describes the synthesis of the racemic mixture.

Applications and Safety

Applications
  • This compound is primarily used as a solvent and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[6]

Safety Information
  • GHS Pictograms: GHS02 (Flammable)[4][5]

  • Signal Word: Danger[4][5]

  • Hazard Statements: H225: Highly flammable liquid and vapor.[4][12]

  • Precautionary Statements: P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. P233: Keep container tightly closed. P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]

  • It is incompatible with strong oxidizing agents.

Conclusion

This compound is a valuable chiral building block in organic synthesis. This guide has provided a summary of its key chemical properties, structural details, and spectroscopic data to aid researchers in its application. While general synthetic routes are established, further research into its asymmetric synthesis would be beneficial for applications requiring high enantiopurity.

References

Spectroscopic Data of (S)-3-Methyl-2-pentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for (S)-3-Methyl-2-pentanone, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided for each analytical technique, and the quantitative data is presented in clear, tabular formats for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Assignment (Proton) Chemical Shift (δ) [ppm] Multiplicity Integration
H-1 (CH₃-C=O)2.14Singlet (s)3H
H-3 (CH)2.46Multiplet (m)1H
H-4 (CH₂)1.41 / 1.69Multiplet (m)2H
H-5 (CH₃-CH₂)0.89Triplet (t)3H
H-6 (CH₃-CH)1.08Doublet (d)3H

Table 1: ¹H NMR spectroscopic data for this compound.[1]

¹³C NMR Data

The ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms in the molecule.

Assignment (Carbon) Chemical Shift (δ) [ppm]
C-1 (CH₃-C=O)29.0
C-2 (C=O)212.5
C-3 (CH)45.5
C-4 (CH₂)25.0
C-5 (CH₃-CH₂)11.5
C-6 (CH₃-CH)16.0

Table 2: ¹³C NMR spectroscopic data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key absorption bands for 3-Methyl-2-pentanone (B1360105) are indicative of its ketone functional group and aliphatic structure.

Frequency (cm⁻¹) Vibration Type Functional Group
2965-2875C-H StretchAlkane (CH₃, CH₂, CH)
1715C=O StretchKetone
1460C-H BendAlkane (CH₂)
1375C-H BendAlkane (CH₃)

Table 3: Key IR absorption bands for 3-Methyl-2-pentanone.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak for 3-Methyl-2-pentanone is observed at m/z = 100.

m/z Relative Intensity (%) Assigned Fragment
1008.3[M]⁺ (Molecular Ion)
854.6[M - CH₃]⁺
7224.1[M - C₂H₄]⁺ (McLafferty Rearrangement)
5733.8[CH₃CH₂CH(CH₃)]⁺ or [CH₃C(O)CH₂]⁺
43100.0[CH₃C=O]⁺ (Base Peak)
2922.5[CH₃CH₂]⁺

Table 4: Mass spectrometry fragmentation data for 3-Methyl-2-pentanone.[2][4][5][6]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard.[7] The sample should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

  • Instrumentation : Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition :

    • Use the same sample and instrument setup.

    • Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.

    • A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C. Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol
  • Sample Preparation : As 3-Methyl-2-pentanone is a liquid, the spectrum can be obtained directly as a neat thin film.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition :

    • Record a background spectrum of the clean ATR crystal.

    • Place a small drop of the neat liquid sample onto the ATR crystal, ensuring it is fully covered.[5]

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile. Further dilute this stock solution to a final concentration of around 10-100 µg/mL.

  • Instrumentation : Use a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • GC Separation :

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Use a suitable capillary column (e.g., a non-polar DB-5 or similar) to separate the compound from any impurities.

    • Employ a temperature program that allows for the elution of the analyte, for example, starting at 50°C and ramping to 250°C.

  • MS Analysis :

    • The eluent from the GC is directed into the ion source of the mass spectrometer.

    • Use Electron Ionization (EI) at a standard energy of 70 eV.[5]

    • The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 20-200) to detect the molecular ion and its fragments.

  • Data Processing : The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and the major fragment peaks.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Sample (this compound) Prep Sample Preparation (Dilution, Dissolution) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR CDCl₃ solution IR IR Spectroscopy (FTIR-ATR) Prep->IR Neat liquid MS Mass Spectrometry (GC-MS) Prep->MS Dilute solution Process Data Processing (FT, Baseline Correction, etc.) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation (Peak Assignment, Fragmentation) Process->Interpret Structure Structure Elucidation/ Confirmation Interpret->Structure

References

An In-depth Technical Guide to the Physical Properties of (S)-3-Methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the key physical properties of (S)-3-Methyl-2-pentanone, with a specific focus on its boiling point and density. The information herein is intended for researchers, scientists, and professionals in drug development who require precise data and standardized experimental protocols for the handling and characterization of this compound.

This compound, also known as methyl sec-butyl ketone, is a chiral aliphatic ketone. Accurate knowledge of its physical properties is essential for a variety of applications, including reaction chemistry, purification processes, and formulation development.

Quantitative Data Summary

The physical properties of 3-Methyl-2-pentanone (B1360105) have been determined and are summarized in the table below. It is important to note that while the stereochemistry of the (S)-enantiomer does not significantly alter these bulk physical properties from the racemic mixture, slight variations may be observed depending on the purity of the sample and the experimental conditions.

Physical PropertyValueConditions
Boiling Point 116 °CAt 101.3 kPa (standard atmospheric pressure)[1]
118 °CAt 758 mmHg (approximately 101.1 kPa)[2][3][4]
Density 0.8130 g/mLAt 20 °C[1]
0.815 g/mLAt 25 °C[4]
Specific Gravity 0.8100 to 0.8160At 25 °C[2]

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the boiling point and density of a liquid sample such as this compound.

This method is suitable for small sample volumes and provides a reasonably accurate determination of the boiling point.[5]

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with heating oil, or a metal heating block)

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating: Immerse the assembly into a Thiele tube filled with a suitable heating oil, or place it in a metal heating block.[6]

  • Observation: Begin heating the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[5]

  • Temperature Reading: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube.[5] Record this temperature.

  • Pressure Correction: For high accuracy, record the atmospheric pressure and apply a correction to the observed boiling point if the pressure deviates significantly from standard pressure (760 mmHg).

This protocol outlines the steps to accurately measure the density of a liquid.[7]

Apparatus:

  • Digital balance (accurate to at least 0.001 g)

  • Pycnometer (for high accuracy) or a graduated cylinder and beaker

  • Thermometer

  • Constant temperature bath (optional, for high precision)

Procedure:

  • Mass of Empty Container: Place the clean, dry pycnometer (or measuring cylinder) on the digital balance and tare it to zero, or record its empty mass (m1).[7]

  • Volume Measurement:

    • Using a Pycnometer: Fill the pycnometer to its calibrated volume with this compound. Ensure there are no air bubbles.

    • Using a Graduated Cylinder: Carefully pour a known volume of the liquid (e.g., 10 mL) into the tared graduated cylinder. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[7]

  • Mass of Filled Container: Place the container with the liquid onto the balance and record the mass (m2).

  • Mass of Liquid: Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container (mass of liquid = m2 - m1).

  • Density Calculation: Calculate the density (ρ) using the formula: ρ = mass of liquid / volume of liquid[7]

  • Temperature Control: For highest accuracy, perform the measurement at a controlled temperature (e.g., 20 °C or 25 °C), as density is temperature-dependent. Record the temperature at which the measurement was taken.

  • Replication: For improved reliability, repeat the measurement multiple times and calculate the average density.[8]

Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the physical properties of this compound.

G cluster_0 Boiling Point Determination cluster_1 Density Determination bp_start Start bp_prep Prepare Sample and Capillary bp_start->bp_prep bp_setup Assemble Apparatus (Test Tube, Thermometer, Heater) bp_prep->bp_setup bp_heat Heat Gently bp_setup->bp_heat bp_observe Observe Bubble Stream bp_heat->bp_observe bp_cool Cool and Record Temperature (Liquid Enters Capillary) bp_observe->bp_cool bp_end End bp_cool->bp_end d_start Start d_mass_empty Measure Mass of Empty Container (m1) d_start->d_mass_empty d_add_liquid Add Known Volume of Liquid (V) d_mass_empty->d_add_liquid d_mass_full Measure Mass of Container + Liquid (m2) d_add_liquid->d_mass_full d_calc_mass Calculate Liquid Mass (m = m2 - m1) d_mass_full->d_calc_mass d_calc_density Calculate Density (ρ = m / V) d_calc_mass->d_calc_density d_end End d_calc_density->d_end start_node Physical Property Characterization start_node->bp_start Boiling Point start_node->d_start Density

Caption: Experimental workflow for determining boiling point and density.

References

A Technical Guide to (S)-3-Methyl-2-pentanone: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Methyl-2-pentanone, a chiral aliphatic ketone, is a valuable building block in organic synthesis, particularly in the construction of complex chiral molecules relevant to the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and key spectroscopic data. Detailed experimental protocols for its synthesis are presented, alongside a discussion of its significance and application in the development of therapeutic agents.

Chemical Identity and Properties

This compound, with the IUPAC name (3S)-3-methylpentan-2-one, is the (S)-enantiomer of 3-methyl-2-pentanone. The racemic mixture is also commonly referred to as methyl sec-butyl ketone.

Table 1: Chemical Identifiers for 3-Methyl-2-pentanone

IdentifierThis compoundRacemic 3-Methyl-2-pentanone
IUPAC Name (3S)-3-methylpentan-2-one3-Methylpentan-2-one[1]
CAS Number 2695-53-6[2]565-61-7[1]
Molecular Formula C₆H₁₂O[2]C₆H₁₂O[1]
Molecular Weight 100.16 g/mol [2]100.16 g/mol

Table 2: Physicochemical Properties of 3-Methyl-2-pentanone

PropertyThis compoundRacemic 3-Methyl-2-pentanone
Appearance Colorless liquidColorless liquid with a peppermint-like odor[1]
Boiling Point 117 °C at 760 mmHg[3]116-118 °C at 758 mmHg[1][4]
Density -0.813 - 0.815 g/mL at 20-25 °C[1][4]
Refractive Index (n²⁰/D) -1.4012[1]
Solubility -Soluble in alcohol, moderately soluble in water.[5]
Flash Point -12 °C (54 °F)[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of typical spectroscopic data for the racemic compound, which is largely representative of the (S)-enantiomer in terms of peak positions, with the notable exception of techniques sensitive to chirality.

Table 3: Spectroscopic Data for 3-Methyl-2-pentanone

Spectrum TypeKey Peaks/Signals
¹H NMR (CDCl₃) δ (ppm): 2.46 (m, 1H), 2.14 (s, 3H), 1.69 (m, 1H), 1.41 (m, 1H), 1.08 (d, 3H), 0.89 (t, 3H)
¹³C NMR δ (ppm): ~212 (C=O), ~45 (CH), ~29 (CH₃, acetyl), ~25 (CH₂), ~16 (CH₃, methyl), ~11 (CH₃, ethyl)
Mass Spectrometry (EI) m/z: 100 (M+), 85, 72, 57, 43 (base peak)
Infrared (IR) ν (cm⁻¹): ~2965 (C-H stretch), ~1715 (C=O stretch)

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a key challenge and a topic of significant interest. While the racemic mixture can be prepared through a straightforward aldol (B89426) condensation of 2-butanone (B6335102) and acetaldehyde (B116499) followed by dehydration and hydrogenation, the asymmetric synthesis of the (S)-enantiomer requires stereocontrolled methods.

General Asymmetric Synthesis Strategy

The enantioselective synthesis of chiral ketones often employs one of the following strategies:

  • Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

  • Chiral Catalysts: A chiral catalyst is used in sub-stoichiometric amounts to create a chiral environment that favors the formation of one enantiomer over the other.

  • Chiral Pool Synthesis: A readily available chiral natural product is used as the starting material.

A representative workflow for the asymmetric synthesis of a chiral ketone is depicted below.

G cluster_0 Asymmetric Synthesis Workflow start Achiral Starting Material (e.g., 2-Pentanone derivative) reaction Asymmetric Reaction (e.g., Alkylation, Michael Addition) start->reaction chiral_reagent Chiral Reagent or Catalyst (e.g., Chiral Amine, Metal Complex) chiral_reagent->reaction intermediate Chiral Intermediate reaction->intermediate workup Reaction Work-up & Purification intermediate->workup product This compound workup->product

A generalized workflow for the asymmetric synthesis of a chiral ketone.
Exemplary Experimental Protocol: Asymmetric Alkylation

The following is a representative, generalized protocol for the asymmetric α-alkylation of a ketone to produce a chiral center, which can be adapted for the synthesis of this compound. This protocol is based on well-established methodologies in asymmetric synthesis.

  • Formation of a Chiral Imine/Enamine:

    • To a solution of a suitable starting ketone (e.g., 2-pentanone) in an anhydrous aprotic solvent (e.g., THF, toluene) under an inert atmosphere (e.g., nitrogen, argon), add a chiral amine (e.g., (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine - SAMP) at room temperature.

    • The mixture is heated to reflux with removal of water (e.g., using a Dean-Stark apparatus) until the formation of the chiral imine or enamine is complete (monitored by TLC or GC).

    • The solvent is removed under reduced pressure.

  • Diastereoselective Alkylation:

    • The crude chiral imine/enamine is redissolved in an anhydrous aprotic solvent and cooled to a low temperature (e.g., -78 °C).

    • A strong base (e.g., lithium diisopropylamide - LDA) is added dropwise to deprotonate the α-carbon, forming a chiral enolate.

    • An alkylating agent (e.g., methyl iodide) is then added, and the reaction is stirred at low temperature for several hours. The chiral auxiliary directs the approach of the electrophile to create the desired stereocenter.

  • Hydrolysis and Isolation:

    • The reaction is quenched by the addition of a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).

    • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

    • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

    • The crude product is then hydrolyzed, typically with an aqueous acid (e.g., 1M HCl), to cleave the chiral auxiliary and yield the chiral ketone.

    • Purification by column chromatography on silica (B1680970) gel provides the enantiomerically enriched this compound.

Applications in Drug Development

The importance of chirality in drug design is well-established, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Chiral ketones, such as this compound, are valuable intermediates in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

While a specific blockbuster drug synthesized directly from this compound is not prominently documented in publicly available literature, its structural motif is present in many complex natural products and synthetic compounds with biological activity. For instance, the synthesis of complex molecules like the diterpenoid (+)-Larixol , which has been investigated for its biological properties, involves intermediates with similar chiral ketone functionalities.[3][6] The synthesis of such complex natural products often relies on the use of smaller, enantiomerically pure building blocks to construct the target molecule with the correct stereochemistry.

The logical relationship for the role of a chiral building block in the synthesis of a complex therapeutic agent is illustrated below.

G cluster_1 Role in Complex Molecule Synthesis chiral_ketone This compound (Chiral Building Block) multi_step Multi-step Synthesis chiral_ketone->multi_step complex_intermediate Complex Chiral Intermediate multi_step->complex_intermediate final_steps Final Synthetic Steps complex_intermediate->final_steps api Active Pharmaceutical Ingredient (e.g., Complex Natural Product Analogue) final_steps->api

The role of a chiral ketone as a starting material in drug synthesis.

Conclusion

This compound is a significant chiral building block with applications in synthetic organic chemistry. Its well-defined stereocenter makes it a valuable precursor for the synthesis of complex, enantiomerically pure molecules, which are of paramount importance in the pharmaceutical industry. The continued development of efficient and scalable asymmetric syntheses for this and similar chiral ketones will undoubtedly contribute to the advancement of drug discovery and development.

References

Unveiling the Green Signature: (S)-3-Methyl-2-pentanone in the Plant Kingdom

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

(S)-3-Methyl-2-pentanone, a volatile organic compound with a characteristic fruity, ethereal odor, has been identified as a natural constituent in a select number of plant species. This technical guide provides an in-depth overview of its natural occurrence, biosynthetic origins, and the analytical methodologies required for its study, tailored for researchers, scientists, and professionals in drug development.

While the broader presence of 3-methyl-2-pentanone (B1360105) has been noted in the plant kingdom, the specific stereoisomer, this compound, has been reported in the essential oils of hops (Humulus lupulus) and the volatiles of Arum maculatum.[1] Its presence in these species suggests a potential role in plant signaling and defense mechanisms, an area ripe for further investigation.

Quantitative Analysis of this compound in Plants

Quantitative data on the concentration of 3-methyl-2-pentanone in various hop cultivars is available, showcasing a range in relative abundance. This variability underscores the importance of precise analytical methods for accurate quantification in different plant matrices.

Plant SpeciesCultivar/SampleAnalytical MethodConcentration/Relative Abundance (%)Reference
Humulus lupulus L.SaazGC-MS1.0 - 3.4
Humulus lupulus L.Northern BrewerGC-MS0.1
Humulus lupulus L.UnknownNot Specified0 - 1.0[2]

Table 1: Quantitative Occurrence of 3-Methyl-2-pentanone in Humulus lupulus

The Biosynthetic Puzzle: From Amino Acid to Ketone

The biosynthesis of this compound in plants is believed to originate from the catabolism of the branched-chain amino acid L-isoleucine. While the complete pathway is an active area of research, the proposed sequence involves a series of enzymatic reactions common to amino acid degradation.

The initial step is the transamination of L-isoleucine to form (S)-3-methyl-2-oxopentanoate, catalyzed by a branched-chain amino acid aminotransferase. This is followed by an oxidative decarboxylation reaction mediated by the branched-chain α-keto acid dehydrogenase complex, yielding 2-methylbutanoyl-CoA. Subsequent enzymatic steps are thought to lead to the formation of the final ketone product.

Biosynthesis of this compound cluster_enzymes Key Enzymes L-Isoleucine L-Isoleucine alpha_Keto_Acid (S)-3-Methyl-2-oxopentanoate L-Isoleucine->alpha_Keto_Acid Transamination BCAT Branched-Chain Amino Acid Aminotransferase Acyl_CoA 2-Methylbutanoyl-CoA alpha_Keto_Acid->Acyl_CoA Oxidative Decarboxylation BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex Enzymatic_Steps Further Enzymatic Steps Acyl_CoA->Enzymatic_Steps Final_Product This compound Enzymatic_Steps->Final_Product

Figure 1: Proposed biosynthetic pathway of this compound from L-isoleucine in plants.

Experimental Protocols for Analysis

The analysis of this compound from plant matrices requires sensitive and stereospecific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the extraction and identification of this volatile compound. For the specific separation of its enantiomers, a chiral GC column is essential.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of Plant Volatiles

This protocol outlines the general steps for the extraction of volatile compounds from plant material.

Materials:

  • Fresh or properly stored plant material (e.g., hop cones, leaves)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater/stirrer or water bath

Procedure:

  • Place a known amount of finely ground plant material into a headspace vial.

  • Seal the vial tightly with the cap and septum.

  • Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to accumulate in the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.

  • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

HS-SPME Workflow cluster_sample Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plant_Material Plant Material Grinding Grind Sample Plant_Material->Grinding Vial Place in Headspace Vial Grinding->Vial Equilibration Equilibrate Vial (e.g., 60°C, 15 min) Vial->Equilibration SPME Expose SPME Fiber (e.g., 30 min) Equilibration->SPME Desorption Thermal Desorption in GC Injector SPME->Desorption GCMS GC-MS Analysis Desorption->GCMS

Figure 2: General workflow for HS-SPME analysis of plant volatiles.

Protocol 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides typical parameters for the enantioselective analysis of 3-methyl-2-pentanone.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Chiral capillary column (e.g., a cyclodextrin-based column such as Beta DEX™ or Gamma DEX™)

GC Parameters (example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 2°C/min to 150°C

    • Hold at 150°C for 5 minutes

  • Transfer Line Temperature: 280°C

MS Parameters (example):

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 40-200

Data Analysis:

  • Identification of this compound and its (R)-enantiomer will be based on their retention times and mass spectra.

  • Confirmation of the enantiomeric elution order should be performed using an authentic standard of this compound.

Signaling Pathways and Future Directions

While the direct signaling pathways involving this compound in plants are yet to be elucidated, related ketones have been shown to play a role in plant defense by inducing systemic resistance. This often involves the jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways. Future research should focus on investigating whether this compound can elicit similar defense responses and identifying the specific receptors and downstream signaling components involved.

Plant Defense Signaling Ketone This compound (Hypothesized Elicitor) Receptor Putative Receptor(s) Ketone->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade JA_Pathway Jasmonic Acid (JA) Pathway Signaling_Cascade->JA_Pathway SA_Pathway Salicylic Acid (SA) Pathway Signaling_Cascade->SA_Pathway Defense_Genes Expression of Defense-Related Genes JA_Pathway->Defense_Genes SA_Pathway->Defense_Genes Systemic_Resistance Systemic Acquired Resistance (SAR) Defense_Genes->Systemic_Resistance

Figure 3: Hypothesized signaling pathway for ketone-induced plant defense.

The study of the natural occurrence and biosynthesis of this compound in plants is a burgeoning field. A deeper understanding of its role in plant biology could open avenues for its application in agriculture, for example, as a natural pest deterrent or a modulator of plant growth. For drug development professionals, the biosynthetic pathways of such chiral molecules in plants can provide inspiration for novel synthetic routes and the discovery of new bioactive compounds. Continued research, employing the advanced analytical techniques outlined in this guide, will be crucial in unlocking the full potential of this intriguing natural product.

References

An In-depth Technical Guide on the Core Mechanism of Action of (S)-3-Methyl-2-pentanone in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available scientific information on the biological mechanism of action of (S)-3-Methyl-2-pentanone. It is intended for research and informational purposes only. A significant portion of the specific molecular mechanisms remains uninvestigated, and some sections of this guide are based on data from structurally related compounds to infer potential, yet unconfirmed, modes of action.

Executive Summary

This compound, a chiral aliphatic ketone, is a colorless liquid with a characteristic peppermint-like odor.[1] It is primarily utilized in industrial settings as a solvent and a chemical intermediate for the synthesis of various organic compounds, including pharmaceuticals.[2] Despite its industrial use, there is a notable scarcity of in-depth research into its specific mechanism of action in biological systems. This guide provides a comprehensive overview of the existing knowledge, including its physicochemical properties, known biological effects, and toxicological data. Due to the limited direct evidence, this paper also explores potential mechanisms by drawing parallels with structurally similar ketones. The document highlights the need for further research to elucidate the precise molecular targets and signaling pathways affected by this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to interpreting its potential biological interactions.

PropertyValueReference
Molecular Formula C₆H₁₂O[3][4][5]
Molecular Weight 100.16 g/mol [3][4][5][6]
CAS Number 2695-53-6 ((S)-enantiomer)[4]
Appearance Colorless liquid[5]
Odor Peppermint-like[5]
Boiling Point 116-118 °C[5][6]
Melting Point -83 °C[5]
Density 0.813-0.815 g/mL at 20-25 °C[5][6]
Solubility in Water 2.26 wt % (20 °C)[5]
Refractive Index 1.4012 (20 °C)[5]

Known Biological Activities and Toxicological Profile

The current understanding of the biological effects of 3-methyl-2-pentanone (B1360105) is primarily derived from its use as an industrial solvent and its toxicological evaluation in this context.

General Toxicity

3-Methyl-2-pentanone is classified as an irritant and a neurotoxin.[7] Exposure can cause irritation to the eyes, skin, and respiratory system.[2] As with many volatile organic solvents, high concentrations of its vapors can lead to acute solvent syndrome, characterized by symptoms such as dizziness, headache, and nausea.[7]

Genotoxicity and Carcinogenicity

There is limited specific data on the genotoxicity and carcinogenicity of this compound. However, studies on the structurally related compound 4-methyl-2-pentanone (B128772) (MIBK) have shown no mutagenic activity in bacterial reverse mutation assays (Ames test) and no clastogenic activity in in vivo micronucleus tests in mice.[8] Based on these findings for a close analog, it is often inferred that 3-methyl-2-pentanone may also lack significant genotoxic potential, though direct studies are required for confirmation.

Postulated Mechanisms of Action

Direct experimental evidence elucidating the specific molecular mechanism of action for this compound is largely absent from the scientific literature. However, based on the known activities of structurally similar ketones, several potential mechanisms can be postulated.

Interaction with Cellular Membranes

Due to its lipophilic nature, this compound is expected to readily partition into cellular membranes. This could disrupt membrane fluidity and the function of membrane-bound proteins, such as receptors, ion channels, and enzymes. This non-specific mechanism is common for many organic solvents and could contribute to its observed neurotoxic effects.

Potential for Protein Binding and Enzyme Inhibition

While specific protein targets for this compound have not been identified, the structurally related ketone, 4-methyl-2-pentanone, has been suggested to interact with proteins. The general reactivity of the carbonyl group in ketones allows for potential interactions with nucleophilic residues on proteins, which could lead to reversible or irreversible inhibition of enzyme activity.

enzyme_inhibition Postulated Enzyme Inhibition Workflow S3MP This compound Complex Enzyme-Inhibitor Complex S3MP->Complex Binding Enzyme Target Enzyme (e.g., in nervous system) Enzyme->Complex Binding Inhibition Inhibition of Enzyme Activity Complex->Inhibition BiologicalEffect Downstream Biological Effect (e.g., Neurotoxicity) Inhibition->BiologicalEffect

Caption: Postulated mechanism of enzyme inhibition by this compound.

Role as a Pheromone or Semiochemical

Many volatile organic compounds, including ketones, function as pheromones or semiochemicals in insects and other organisms, mediating intra-species communication.[9] These molecules typically interact with specific olfactory receptors to elicit a behavioral response. While there is no direct evidence of this compound acting as a pheromone, its volatility and chiral nature are consistent with properties of such signaling molecules. Research into the alarm pheromones of some ant species has identified related ketones, such as 4-methyl-3-heptanone, as active components.[10]

pheromone_pathway Hypothetical Pheromone Signaling Pathway S3MP This compound (as Pheromone) Receptor Olfactory Receptor in Antennae S3MP->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP) G_Protein->Second_Messenger Neuron Neuronal Firing Second_Messenger->Neuron Behavior Behavioral Response (e.g., attraction, alarm) Neuron->Behavior

Caption: Hypothetical signaling pathway for this compound as a pheromone.

Proposed Experimental Protocols for Elucidating the Mechanism of Action

To address the current knowledge gap, a series of in vitro and in vivo experiments are necessary. The following are proposed general methodologies.

In Vitro Enzyme Inhibition Assays

Objective: To determine if this compound can inhibit the activity of specific enzymes, particularly those involved in neurotransmission or cellular metabolism.

Protocol Outline:

  • Enzyme Selection: Choose a panel of relevant enzymes (e.g., acetylcholinesterase, monoamine oxidase, cytochrome P450 enzymes).

  • Assay Setup: In a multi-well plate format, combine the enzyme, its substrate, and varying concentrations of this compound in a suitable buffer.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a defined period.

  • Detection: Measure the formation of the product or the depletion of the substrate using a spectrophotometer, fluorometer, or luminometer.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

enzyme_assay_workflow General Workflow for Enzyme Inhibition Assay Start Start Prepare Prepare Enzyme, Substrate, and this compound dilutions Start->Prepare Mix Mix Components in Assay Plate Prepare->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Measure Measure Reaction Progress Incubate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

Caption: A generalized workflow for conducting an in vitro enzyme inhibition assay.

Receptor Binding Assays

Objective: To investigate if this compound can bind to specific receptors, such as those in the central nervous system.

Protocol Outline:

  • Receptor Preparation: Prepare cell membranes expressing the receptor of interest (e.g., GABA-A, NMDA, or dopamine (B1211576) receptors).

  • Radioligand: Select a suitable radiolabeled ligand that is known to bind to the target receptor.

  • Competitive Binding: Incubate the receptor preparation with the radioligand in the presence of increasing concentrations of this compound.

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.

  • Quantification: Measure the amount of radioactivity bound to the membranes using a scintillation counter.

  • Data Analysis: Determine the ability of this compound to displace the radioligand and calculate its binding affinity (Ki).

Conclusions and Future Directions

The current body of scientific literature provides limited insight into the specific mechanism of action of this compound in biological systems. Its primary known effects are related to its properties as a solvent, leading to irritation and general neurotoxicity at high concentrations. Postulated mechanisms, based on its chemical structure and the activities of related ketones, include non-specific interactions with cell membranes, potential for enzyme inhibition, and a possible role as a semiochemical.

To move beyond these hypotheses, future research should focus on systematic in vitro and in vivo studies. High-throughput screening against a panel of enzymes and receptors could identify potential molecular targets. Subsequent cell-based assays and studies in model organisms would be crucial to validate these findings and to understand the physiological consequences of these interactions. A deeper understanding of the metabolism of this compound is also essential for a complete picture of its biological activity and potential toxicity. Such research would not only fill a significant knowledge gap but also provide a more robust basis for assessing the safety of this widely used industrial chemical.

References

Substance Identification and Physical-Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicology and Safety of 3-Methyl-2-pentanone (B1360105)

Disclaimer: The following information primarily pertains to the racemic mixture of 3-Methyl-2-pentanone (CAS No. 565-61-7). Specific toxicological data for the (S)-enantiomer are not extensively available in the public domain. The information provided should be used as a guide for research and drug development professionals.

3-Methyl-2-pentanone, also known as methyl sec-butyl ketone, is an aliphatic ketone.[1] It is a colorless liquid with a characteristic peppermint-like odor.[1] It is used as a laboratory chemical, a solvent in various industries, and as a flavoring agent in food and beverages.[2][3]

Table 1: Physical and Chemical Properties of 3-Methyl-2-pentanone

PropertyValueSource
Molecular Formula C₆H₁₂O[4]
Molecular Weight 100.16 g/mol [4]
CAS Number 565-61-7[4]
Appearance Colorless liquid[1][5]
Density 0.815 g/mL at 25 °C[6]
Melting Point -83 °C / -117 °F[1]
Boiling Point 118 °C / 244.4 °F at 760 mmHg[2][6]
Flash Point 12 °C / 53.6 °F (closed cup)[2][6]
Water Solubility 2.26 wt % (20 °C)[1]
Vapor Pressure 11.6 mmHg[4][5]
Refractive Index n20/D 1.401 (lit.)[6]

Hazard Identification and Classification

3-Methyl-2-pentanone is classified as a highly flammable liquid and vapor.[2][7] It is also considered an irritant and a neurotoxin, with acute exposure potentially leading to solvent syndrome.[4][5]

Table 2: GHS Hazard Classification for 3-Methyl-2-pentanone

Hazard ClassHazard CategoryPictogramSignal WordHazard Statement
Flammable Liquids Category 2GHS02: FlammableDangerH225: Highly flammable liquid and vapor[1][4][7]

Source: Aggregated GHS information from multiple sources.[1][4][7]

Toxicological Data

Detailed quantitative toxicological data for 3-Methyl-2-pentanone is limited in publicly available literature. Most information is derived from safety data sheets and general chemical databases.

Table 3: Summary of Toxicological Endpoints for 3-Methyl-2-pentanone

Toxicological EndpointFindingSource
Acute Toxicity No specific LD50 or LC50 data is readily available. It is classified as an irritant.[4][5] A related compound, 3-Methyl-3-penten-2-one, is considered harmful if swallowed, in contact with skin, or if inhaled.[8][4][5][8][9]
Skin Corrosion/Irritation Classified as irritating to the skin.[10][10]
Serious Eye Damage/Irritation May cause eye irritation.[7][3][7]
Respiratory or Skin Sensitization No information available.[2][2]
Germ Cell Mutagenicity No specific data available for 3-Methyl-2-pentanone. A study on the related compound 4-methyl-2-pentanone (B128772) found it not to be genotoxic.[11][11]
Carcinogenicity No ingredient of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.
Reproductive Toxicity No specific data available.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation. The substance is also identified as a neurotoxin, potentially causing acute solvent syndrome.[4][5][4][5]
Specific Target Organ Toxicity (Repeated Exposure) No specific data available.
Aspiration Hazard No data available.

Metabolism

Specific metabolic pathways for 3-Methyl-2-pentanone are not well-documented. However, research on the related compound 3-pentanone (B124093) suggests that its metabolism is linked to branched-chain keto acid (BCKA) catabolism in the liver.[12] During inflammatory conditions, alterations in the activity of enzymes like branched-chain alpha-keto acid dehydrogenase (BCKD) and propionyl-CoA carboxylase (PCC) can affect the levels of exhaled ketones.[12] This suggests that 3-Methyl-2-pentanone may undergo metabolism via similar pathways involving alpha-oxidation and subsequent entry into central metabolic cycles.

Below is a hypothetical metabolic pathway for 3-Methyl-2-pentanone based on known ketone metabolism.

Metabolic_Pathway_3_Methyl_2_Pentanone cluster_0 Hypothetical Metabolic Pathway of 3-Methyl-2-pentanone M2P (S)-3-Methyl-2-pentanone Hydroxylation Hydroxylation (e.g., via Cytochrome P450) M2P->Hydroxylation Hydroxy_Metabolite Hydroxy Metabolite Hydroxylation->Hydroxy_Metabolite Oxidation Oxidation Hydroxy_Metabolite->Oxidation Keto_Acid Keto-Acid Intermediate Oxidation->Keto_Acid Decarboxylation Oxidative Decarboxylation (e.g., via BCKD complex) Keto_Acid->Decarboxylation PropionylCoA Propionyl-CoA Decarboxylation->PropionylCoA TCA_Cycle TCA Cycle PropionylCoA->TCA_Cycle Further Metabolism

Caption: Hypothetical metabolic pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the cited sources. Such protocols are typically found in full, unpublished study reports submitted to regulatory agencies or in specialized, peer-reviewed toxicology literature.

For illustrative purposes, a generalized workflow for assessing the genotoxic potential of a chemical using a bacterial reverse mutation test (Ames test) is provided below.

General Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Objective: To evaluate the potential of the test substance to induce gene mutations in tester strains of Salmonella typhimurium.

  • Materials:

    • Test substance: this compound

    • Tester strains (e.g., TA98, TA100, TA1535, TA1537)

    • Positive and negative controls

    • S9 fraction for metabolic activation

    • Minimal glucose agar (B569324) plates

    • Top agar

  • Methodology:

    • Dose Range Finding: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the test substance.

    • Main Experiment:

      • The test is conducted with and without a metabolic activation system (S9 mix).

      • Aliquots of the tester strain, test substance at various concentrations, and either S9 mix or a buffer are combined in a test tube.

      • The mixture is pre-incubated.

      • Molten top agar is added, and the contents are poured onto minimal glucose agar plates.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Scoring: The number of revertant colonies (his+) on each plate is counted.

  • Evaluation Criteria: The test substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies that is at least double the background (negative control) count in one or more strains.

Experimental_Workflow_Toxicology cluster_1 General Toxicology Assessment Workflow start Test Substance (this compound) physchem Physicochemical Characterization start->physchem acute_tox Acute Toxicity Studies (LD50/LC50, Irritation) physchem->acute_tox geno_tox Genotoxicity Assays (e.g., Ames Test) physchem->geno_tox repeat_dose Repeated Dose Toxicity (Sub-acute, Chronic) acute_tox->repeat_dose geno_tox->repeat_dose repo_dev_tox Reproductive & Developmental Toxicity repeat_dose->repo_dev_tox data_analysis Data Analysis & Interpretation repo_dev_tox->data_analysis risk_assessment Hazard Identification & Risk Assessment data_analysis->risk_assessment end Safety Profile risk_assessment->end

Caption: Generalized workflow for chemical toxicology assessment.

Safety, Handling, and Exposure Controls

Due to its high flammability and potential as an irritant, strict safety measures are required when handling 3-Methyl-2-pentanone.

Table 4: Handling, Storage, and Personal Protective Equipment

CategoryRecommendationSource
Handling Handle in a well-ventilated place. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment. Ground and bond container and receiving equipment. Avoid contact with skin and eyes.[2][7]
Storage Store in a well-ventilated place. Keep container tightly closed. Keep cool. Store in a flammables area.[2][7]
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7]
Skin Protection Wear chemical-impermeable gloves and protective clothing.[7]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7]
Fire-fighting Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus.[7][8]
Spill Response Remove all sources of ignition. Ventilate the area. Soak up with inert absorbent material and keep in suitable, closed containers for disposal.[2]

This guide provides a summary of the currently available toxicology and safety information for 3-Methyl-2-pentanone. Researchers and drug development professionals should consult primary literature and comprehensive toxicological databases for more detailed information and conduct their own risk assessments before use.

References

An In-depth Technical Guide on the Thermodynamic Properties of (S)-3-Methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Methyl-2-pentanone , also known as methyl sec-butyl ketone, is a chiral aliphatic ketone with applications as a solvent and a chemical intermediate. A thorough understanding of its thermodynamic properties is crucial for process design, safety, and the development of new synthetic routes in various scientific and industrial fields, including drug development where it may be used as a solvent or starting material. This guide provides a comprehensive overview of the key thermodynamic and physical properties of this compound, detailed experimental protocols for their determination, and visual representations of experimental workflows.

Physicochemical and Thermodynamic Data

The following tables summarize the key physicochemical and thermodynamic properties of 3-Methyl-2-pentanone. It is important to note that much of the available data does not distinguish between the specific stereoisomers, and therefore, the following values are generally for the racemic mixture unless otherwise specified.

Table 1: General Physicochemical Properties of 3-Methyl-2-pentanone

PropertyValueReference
Molecular Formula C₆H₁₂O[1][2][3]
Molecular Weight 100.16 g/mol [1][4][5]
CAS Number 565-61-7 (racemate)[1][3][4]
(S)-enantiomer CAS 2695-53-6[5]
Appearance Colorless to slightly yellow liquid[1][2][6]
Odor Peppermint-like[2][7]

Table 2: Thermodynamic Properties of 3-Methyl-2-pentanone

PropertyValueConditionsReference
Boiling Point 118 °C758 mmHg[1][4]
116 °C[2]
Melting Point -83 °C[2]
Flash Point 12 °C (53.6 °F)Closed cup[1][4]
Vapor Pressure 18.2 mmHg25 °C[1]
11.6 mmHg[6]
Density 0.815 g/mL25 °C[1][4]
0.813 g/mL20 °C[2]
Refractive Index (n_D) 1.401220 °C[2]
1.420 °C[4]
Solubility in Water 2.26 wt %20 °C[2]
Enthalpy of Vaporization (Δ_vap_H°) 59 kJ/mol (in equation)348 to 390 K[8]
Enthalpy of Formation (Gas, Δ_f_H°gas) -286.10 ± 0.90 kJ/molStandard conditions[9]
Ideal Gas Heat Capacity (C_p,gas_) 182.46 ± 0.27 J/mol·K395.25 K[3]
188.66 ± 0.28 J/mol·K416.25 K[3]
LogP (Octanol/Water Partition Coefficient) 1.3[1][5]

Experimental Protocols

Detailed experimental procedures are essential for the accurate and reproducible determination of thermodynamic properties. The following sections outline generalized methodologies for key parameters.

Determination of Vapor Pressure using an Isoteniscope

The vapor pressure of a volatile liquid such as this compound can be measured using an isoteniscope.[10][11] This method allows for the characterization of the liquid-vapor equilibrium at different temperatures.

Apparatus:

  • Isoteniscope

  • Digital pressure sensor

  • Controlled temperature water bath

  • Ballast tank

  • Vacuum pump

Procedure:

  • Fill the bulb of the isoteniscope with the this compound sample to approximately three-quarters full.

  • Connect the isoteniscope to a ballast tank and place it in a temperature-controlled water bath.[11]

  • Gradually open the valve to the vacuum pump to degas the sample by carefully boiling the liquid at a reduced pressure.

  • After degassing, allow the system to reach thermal equilibrium at the desired temperature.

  • Slowly admit air into the ballast tank until the liquid levels in the U-tube of the isoteniscope are equal, indicating that the pressure in the tank is equal to the vapor pressure of the sample.[11]

  • Record the temperature of the water bath and the pressure indicated by the digital pressure sensor.[11]

  • Repeat the measurement at various temperatures to obtain a vapor pressure curve.[12]

Determination of Heat Capacity by Calorimetry

The specific heat capacity of liquid this compound can be determined using a calorimeter, often by the method of mixtures.[13][14]

Apparatus:

  • Calorimeter with a stirrer and lid

  • Thermometer

  • Heating source

  • Balance

Procedure:

  • Weigh a clean, dry calorimeter with its stirrer and lid (m₁).

  • Add a known mass of a reference liquid with a known specific heat capacity (e.g., water) to the calorimeter and weigh it again (m₂).

  • Allow the calorimeter and its contents to reach thermal equilibrium and record the initial temperature (T₁).

  • Heat a known mass of the this compound sample (m_sample) to a known temperature (T_sample), ensuring it is higher than T₁.

  • Quickly transfer the heated sample to the calorimeter.

  • Stir the mixture gently and record the final equilibrium temperature (T_f).

  • The specific heat capacity of the sample can be calculated using the principle of energy conservation, where the heat lost by the sample equals the heat gained by the reference liquid and the calorimeter.

Determination of Enthalpy of Formation

The standard enthalpy of formation (Δ_f_H°) can be determined experimentally through combustion calorimetry or calculated using computational methods.[2][6] Hess's Law is then applied to determine the enthalpy of formation from the enthalpy of combustion.[2][15]

Apparatus:

  • Bomb calorimeter

  • Oxygen source

  • Sample crucible

  • Ignition system

  • High-precision thermometer

Procedure:

  • A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel (the "bomb").

  • The bomb is filled with pure oxygen under high pressure.

  • The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

  • The initial temperature of the water is recorded.

  • The sample is ignited electrically, and the complete combustion reaction occurs.

  • The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise, which is measured precisely.

  • The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter system.

  • The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[15][16]

Visualizations

Experimental Workflow for Vapor Pressure Determination

The following diagram illustrates the general workflow for determining the vapor pressure of a volatile liquid using an isoteniscope.

VaporPressureWorkflow cluster_prep Preparation cluster_measurement Measurement Cycle (repeat for each temperature) cluster_analysis Data Analysis A Fill Isoteniscope Bulb with this compound B Assemble Apparatus: Isoteniscope, Pressure Sensor, Water Bath, Ballast Tank A->B C Degas Sample (Boil under vacuum) B->C D Set and Stabilize Water Bath Temperature C->D E Equalize U-tube Levels by Admitting Air D->E F Record Temperature and Pressure E->F F->D Next Temperature G Plot Vapor Pressure vs. Temperature F->G H Apply Clausius-Clapeyron Equation for ΔH_vap G->H

Workflow for Vapor Pressure Determination.
Logical Relationship of Key Thermodynamic Properties

The following diagram illustrates the relationship between several key thermodynamic properties.

ThermodynamicProperties T_b Boiling Point (T_b) P_vap Vapor Pressure (P_vap) P_vap->T_b at P_atm H_vap Enthalpy of Vaporization (ΔH_vap) P_vap->H_vap Clausius-Clapeyron Eq. C_p Heat Capacity (C_p) S_f Entropy of Formation (ΔS_f) C_p->S_f Integration H_comb Enthalpy of Combustion (ΔH_comb) H_f Enthalpy of Formation (ΔH_f) H_comb->H_f Hess's Law G_f Gibbs Free Energy of Formation (ΔG_f) H_f->G_f S_f->G_f

Interrelation of Thermodynamic Properties.

References

An In-depth Technical Guide to the Solubility of (S)-3-Methyl-2-pentanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-3-Methyl-2-pentanone, a chiral ketone of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in the public domain, this guide synthesizes known qualitative information, physicochemical properties, and established experimental protocols to serve as a foundational resource.

Core Concepts in Solubility of Ketones

The solubility of a ketone like this compound is governed by its molecular structure. The presence of a polar carbonyl group (C=O) allows for dipole-dipole interactions and hydrogen bonding with protic solvents. However, the nonpolar alkyl portion of the molecule influences its solubility in nonpolar solvents. Generally, ketones are considered versatile solvents, exhibiting miscibility with a wide range of organic liquids. Smaller ketones are moderately soluble in water, but this solubility decreases as the carbon chain length increases.[1][2][3][4]

Physicochemical Properties of 3-Methyl-2-pentanone (B1360105)

A summary of the key physicochemical properties of 3-Methyl-2-pentanone is presented in Table 1. These properties are essential for understanding its behavior as a solvent and solute.

Table 1: Physicochemical Properties of 3-Methyl-2-pentanone

PropertyValueReference(s)
Molecular FormulaC₆H₁₂O[5]
Molecular Weight100.16 g/mol [5]
AppearanceColorless liquid[5]
Density0.815 g/mL at 25 °C[6]
Boiling Point118 °C at 758 mmHg[6]
Melting Point-106 °C[6]
Refractive Indexn20/D 1.4[6]
Flash Point12 °C (54 °F)[5]
Water Solubility2.26 wt % at 20 °C; 20.47 g/L at 25 °C (estimated)[5][7]

Solubility Data

Table 2: Solubility of 3-Methyl-2-pentanone in Various Solvents

SolventSolubilityReference(s)
Water2.26 wt % (20 °C)[5]
AlcoholsSoluble[6][7]
Most Organic SolventsMiscible[1]

For context, the isomer 4-methyl-2-pentanone (B128772) (methyl isobutyl ketone, MIBK) is also described as being miscible with most organic solvents and is noted for its low solubility in water, which makes it effective for liquid-liquid extractions.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable and widely accepted method for determining the equilibrium solubility of a liquid in a solvent is the shake-flask method. This protocol is adaptable for determining the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a controlled temperature and pressure.

Materials:

  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) or other suitable analytical instrument

  • Syringe filters (chemically compatible with the solution)

Procedure:

  • Preparation of Supersaturated Solution: In a sealed vessel, add an excess amount of this compound to a known volume of the organic solvent. The vessel should be chosen to minimize headspace.

  • Equilibration: Place the vessel in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation should be vigorous enough to ensure thorough mixing.

  • Phase Separation: After the equilibration period, cease agitation and allow the mixture to stand in the temperature-controlled environment for a sufficient time (e.g., 24 hours) to allow for the separation of the two phases.

  • Sampling: Carefully extract an aliquot from the solvent-rich phase using a pipette or syringe. It is crucial to avoid disturbing the interface or drawing any of the solute-rich phase.

  • Sample Preparation: Immediately filter the aliquot through a chemically compatible syringe filter to remove any undissolved microdroplets. Accurately dilute the filtered sample with the pure solvent to a concentration within the calibrated range of the analytical instrument.

  • Analysis: Analyze the diluted sample using a pre-calibrated analytical method, such as gas chromatography, to determine the concentration of this compound.

  • Data Reporting: The solubility is reported as the average of multiple replicate measurements, expressed in units such as g/L, mol/L, or weight/weight percentage.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

G Workflow for Solubility Determination (Shake-Flask Method) A Preparation of Supersaturated Mixture (Solute + Solvent) B Equilibration (Constant Temperature Agitation) A->B 24-72h C Phase Separation (Static Incubation) B->C ~24h D Sampling of Solvent-Rich Phase C->D E Filtration D->E F Dilution E->F G Analytical Measurement (e.g., GC) F->G H Data Analysis and Reporting G->H

Caption: Experimental Workflow for the Shake-Flask Solubility Method.

References

Methodological & Application

Application Notes: Chiral Gas Chromatography Method for (S)-3-Methyl-2-pentanone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-pentanone is a chiral ketone, existing as (S)- and (R)-enantiomers. In pharmaceutical development, fragrance formulation, and stereoselective synthesis, the ability to separate and accurately quantify individual enantiomers is critical, as they can exhibit distinct biological activities and sensory properties. Chiral gas chromatography (GC) is a powerful and highly effective technique for the enantioselective analysis of volatile compounds like 3-Methyl-2-pentanone. This application note provides a detailed protocol for the separation and analysis of (S)-3-Methyl-2-pentanone using a cyclodextrin-based chiral stationary phase.

Chiral recognition in gas chromatography is achieved through the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector, which is part of the stationary phase.[1][2] Derivatized cyclodextrins are widely used as chiral selectors due to their ability to form inclusion complexes, providing excellent enantioselectivity for a broad range of compounds, including ketones.[2][3]

Recommended Method and Instrumentation

The proposed method utilizes a capillary gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column. The selection of a derivatized β-cyclodextrin stationary phase is recommended for the separation of ketone enantiomers.

Instrumentation and Consumables:

  • Gas Chromatograph: Any standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chiral GC Column: A column with a derivatized β-cyclodextrin stationary phase is highly recommended. An example of a suitable phase is a 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin or similar phase known for resolving ketone enantiomers.

  • Carrier Gas: High-purity hydrogen or helium.

  • Syringes: Appropriate for GC injection.

  • Vials: Standard 2 mL autosampler vials with caps.

  • Solvent: Hexane (B92381) or another suitable high-purity solvent for sample dilution.

Experimental Protocols

Standard and Sample Preparation

a. Standard Preparation:

  • Prepare a stock solution of racemic 3-Methyl-2-pentanone at a concentration of 1.0 mg/mL in hexane.

  • Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

  • If available, prepare a standard solution of pure this compound to confirm the elution order.

b. Sample Preparation:

  • Dissolve the sample containing 3-Methyl-2-pentanone in hexane to achieve a final concentration within the calibration range.

  • Ensure the sample is free of particulate matter by filtering through a 0.45 µm syringe filter if necessary.

G Sample Preparation Workflow cluster_prep Preparation Steps start Start: Obtain Sample dissolve Dissolve sample in Hexane start->dissolve Target conc. in range filter Filter (if necessary) using 0.45 µm filter dissolve->filter transfer Transfer to GC Vial filter->transfer ready Ready for Injection transfer->ready

Caption: Workflow for sample preparation prior to GC analysis.

Gas Chromatography (GC) Protocol

The following table outlines the recommended starting conditions for the chiral GC analysis. Optimization may be necessary depending on the specific column and instrumentation used. Slower temperature ramp rates (1-2°C/min) and optimal linear velocities (60-80 cm/sec for hydrogen) often improve chiral resolution.

Table 1: Recommended GC Method Parameters

ParameterRecommended Setting
Column Derivatized β-Cyclodextrin Phase (e.g., Rt-βDEXsm or similar), 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Hydrogen
Linear Velocity 60-80 cm/sec (Constant Flow)
Injector Split/Splitless
Injector Temp. 220 °C
Split Ratio 50:1 (can be adjusted based on concentration)
Injection Volume 1.0 µL
Oven Program Initial Temp: 40°C, hold for 1 minRamp: 2°C/min to 180°CFinal Hold: Hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temp. 250 °C
Makeup Gas (N₂) 25 mL/min
H₂ Flow 30 mL/min
Air Flow 300 mL/min

Data Analysis and Expected Results

The primary objective is to achieve baseline separation of the (S)- and (R)-enantiomers of 3-Methyl-2-pentanone. The enantiomeric excess (%ee) for the (S)-enantiomer can be calculated from the peak areas in the chromatogram.

Formula for Enantiomeric Excess (%ee): %ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Table 2: Illustrative Quantitative Data (Expected)

Note: The following data are illustrative and represent typical expected performance. Actual retention times and resolution will vary based on the specific instrument, column, and final optimized conditions.

AnalyteExpected Retention Time (min)Resolution (Rs)
(R)-3-Methyl-2-pentanone~25.5> 1.5
This compound~26.0-

The elution order of enantiomers can vary depending on the specific chiral stationary phase used. It is essential to confirm the peak identity by injecting a pure standard of one enantiomer if available.

G Data Analysis & Quantification Workflow cluster_analysis Analysis Steps gc_run Perform GC Injection (Acquire Chromatogram) integrate Integrate Peak Areas for (R) and (S) enantiomers gc_run->integrate identify Confirm Peak Identity (using standard if available) integrate->identify calculate Calculate Enantiomeric Excess (%ee) identify->calculate quantify Quantify Concentration (using calibration curve) calculate->quantify report Final Report quantify->report

Caption: Logical flow for data processing after chromatographic analysis.

Method Optimization and Troubleshooting

  • Poor Resolution: If the enantiomers are not baseline resolved (Rs < 1.5), consider decreasing the oven temperature ramp rate (e.g., to 1°C/min) or lowering the initial oven temperature. Optimizing the carrier gas linear velocity can also significantly impact resolution.

  • Peak Tailing: Peak tailing can result from active sites in the GC system or column overloading. Ensure proper liner deactivation and inject a lower concentration of the sample.

  • Varying Retention Times: Unstable carrier gas flow or oven temperature can lead to shifts in retention time. Ensure the GC system is properly maintained and stabilized before analysis.

  • Column Lifetime: Chiral columns are sensitive to oxygen and high temperatures. Always use high-purity carrier gas with an oxygen trap and adhere to the manufacturer's maximum temperature limits to ensure a long column lifetime.

Conclusion

This application note provides a comprehensive protocol for the chiral analysis of this compound by gas chromatography. By employing a derivatized β-cyclodextrin chiral stationary phase and optimizing the chromatographic parameters, researchers can achieve excellent separation and accurate quantification of the enantiomers. This method is a valuable tool for quality control, stereoselective synthesis monitoring, and research in the pharmaceutical and fragrance industries.

References

The Untapped Potential of (S)-3-Methyl-2-pentanone as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough review of scientific literature, the application of (S)-3-Methyl-2-pentanone as a chiral building block in asymmetric synthesis appears to be a largely unexplored area. While this chiral ketone presents theoretical potential for the stereoselective synthesis of complex molecules, specific examples, detailed experimental protocols, and quantitative data remain conspicuously absent in published research. This report aims to provide a framework for its potential applications by drawing parallels with more established chiral building blocks and outlining general methodologies in asymmetric synthesis.

This compound, with its stereocenter at the C3 position, offers a valuable starting point for the introduction of chirality in a target molecule. Its structure is amenable to a variety of transformations that could, in principle, lead to the synthesis of chiral alcohols, amines, and other functionalized compounds with high enantiomeric purity. However, the lack of concrete examples in the literature suggests that other chiral precursors may be more readily available, more reactive, or offer better stereocontrol in known synthetic routes.

To illustrate the potential methodologies that could be applied to this compound, this document will present a hypothetical application based on well-established principles of asymmetric synthesis, using data from analogous transformations.

Hypothetical Application: Diastereoselective Aldol (B89426) Reaction

One of the most powerful C-C bond-forming reactions in organic synthesis is the aldol reaction. By converting this compound into its corresponding enolate, it could be reacted with an aldehyde to create a new stereocenter. The inherent chirality of the starting material would be expected to influence the stereochemical outcome of this new center, leading to a diastereoselective transformation.

Logical Workflow for a Hypothetical Diastereoselective Aldol Reaction

cluster_prep Enolate Formation cluster_reaction Aldol Reaction cluster_workup Workup & Analysis s3m2p This compound base Base (e.g., LDA) s3m2p->base Deprotonation enolate Chiral Enolate base->enolate aldehyde Aldehyde (R-CHO) enolate->aldehyde Nucleophilic Attack aldol_adduct Diastereomeric Aldol Adducts aldehyde->aldol_adduct workup Aqueous Workup aldol_adduct->workup analysis Purification & Diastereomeric Ratio (dr) Determination workup->analysis

Caption: Hypothetical workflow for a diastereoselective aldol reaction.

Application Notes and Protocols

Diastereoselective Synthesis of a Chiral β-Hydroxy Ketone

This section provides a hypothetical protocol for the diastereoselective aldol reaction of this compound with a generic aldehyde. The quantitative data presented in the table is illustrative and based on typical results for similar diastereoselective aldol reactions reported in the literature for other chiral ketones.

Table 1: Hypothetical Quantitative Data for Diastereoselective Aldol Reaction

EntryAldehyde (R-CHO)BaseSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
1BenzaldehydeLDATHF-7885:1575
2IsobutyraldehydeLHMDSToluene-7890:1080
3AcetaldehydeKHMDSTHF/HMPA-7870:3065

Experimental Protocol: General Procedure for Diastereoselective Aldol Addition

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (1.1 eq, 2M solution in THF/heptane/ethylbenzene)

  • Aldehyde (1.2 eq)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution to the stirred THF.

  • In a separate flask, dissolve this compound in anhydrous THF.

  • Add the solution of this compound dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 30 minutes to ensure complete formation of the lithium enolate.

  • Add the aldehyde dropwise to the enolate solution at -78 °C. Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ketone.

  • Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or chiral HPLC analysis.

Signaling Pathway Diagram (Logical Relationship)

The stereochemical outcome of the aldol reaction is dictated by the facial selectivity of the enolate addition to the aldehyde, which is influenced by the existing stereocenter in the this compound backbone. The formation of a six-membered ring transition state (Zimmerman-Traxler model) is often invoked to explain the observed diastereoselectivity.

cluster_ts Transition States start This compound enolate Chiral Lithium Enolate start->enolate Base ts_syn Syn-Transition State enolate->ts_syn ts_anti Anti-Transition State enolate->ts_anti aldehyde Aldehyde aldehyde->ts_syn aldehyde->ts_anti product_syn Syn-Aldol Product ts_syn->product_syn Lower Energy (Favored) product_anti Anti-Aldol Product ts_anti->product_anti Higher Energy (Disfavored)

Caption: Zimmerman-Traxler model for diastereoselectivity.

Conclusion

While the direct application of this compound as a chiral building block is not well-documented, its structure holds promise for use in asymmetric synthesis. The hypothetical aldol reaction protocol and accompanying data serve as a conceptual blueprint for researchers and drug development professionals interested in exploring the synthetic utility of this and other underutilized chiral ketones. Further research is warranted to establish the reactivity, selectivity, and scope of reactions involving this compound, which could unlock its potential as a valuable tool in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Application of (S)-3-Methyl-2-pentanone in Pheromone Research: A Case Study Approach with (S)-4-Methyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Extensive literature searches for the application of (S)-3-Methyl-2-pentanone in pheromone research did not yield specific studies detailing its role as a pheromone for any insect species. While this compound is a known organic molecule, its specific activity as an insect pheromone is not documented in the available scientific literature.

Alternative Compound Analysis: In contrast, a structurally similar ketone, (S)-4-Methyl-3-heptanone, is a well-documented and significant alarm pheromone in various ant species. To fulfill the user's request for detailed application notes and protocols in pheromone research, this document will focus on (S)-4-Methyl-3-heptanone as a representative example. The methodologies and data presentation formats provided herein are directly applicable to the study of any volatile insect pheromone, including any future research on this compound.

Application Notes for (S)-4-Methyl-3-heptanone as an Ant Alarm Pheromone

(S)-4-Methyl-3-heptanone is a key component of the alarm pheromone blend in numerous ant species, particularly within the genera Atta and Ooceraea.[1][2] It is typically released from the mandibular glands in response to a threat and serves to alert nestmates to danger, eliciting behaviors such as aggression, attraction to the source of the alarm, and increased locomotion.[1][3] The biosynthesis of (S)-4-methyl-3-heptanone has been shown to occur via a polyketide/fatty acid-type metabolic pathway from three propionate (B1217596) units.[4][5][6]

The behavioral response to 4-methyl-3-heptanone (B36217) is often dose-dependent. At low concentrations, it can act as an attractant, drawing worker ants to the location of the disturbance.[1][3] At higher concentrations, it tends to elicit a more pronounced alarm and repulsion response.[1][3] This compound is often found in combination with other substances, such as 4-methyl-3-heptanol, which can modulate the overall behavioral response of the colony.[1]

Quantitative Behavioral Response Data

The following tables summarize the behavioral responses of different ant species to varying concentrations of 4-methyl-3-heptanone.

Table 1: Behavioral Response of Atta texana Workers to 4-Methyl-3-heptanone

Concentration (g/cm³)Behavioral ResponseReference
5.7 x 10⁻¹³Detection and Attraction[3]
5.7 x 10⁻¹²Alarm[3]

Table 2: Behavioral Response of Ooceraea biroi to 4-Methyl-3-heptanone and Related Compounds

CompoundConcentrationBehavioral ResponseReference
4-Methyl-3-heptanoneLowInitial attraction, then unsettled movement away[1]
4-Methyl-3-heptanolLowInitial attraction, less repulsive than the ketone[1]
9:1 Blend (Ketone:Alcohol)LowAttraction and unsettled behavior[1][7]
9:1 Blend (Ketone:Alcohol)HighRepulsion[1][7]

Experimental Protocols

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Mandibular Gland Secretions

This protocol is adapted from general procedures for analyzing insect exocrine gland secretions.

Objective: To identify and quantify volatile compounds, including 4-methyl-3-heptanone, from the mandibular glands of ants.

Materials:

  • Ant specimens (e.g., major workers of Atta texana)

  • Solvent (e.g., pentane (B18724) or hexane)

  • Micro-vials with PTFE-lined caps

  • Microsyringes

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., HP-5ms)

  • Synthetic standard of (S)-4-methyl-3-heptanone

Procedure:

  • Sample Collection: Collect heads from a known number of worker ants (e.g., 500 major workers).[3]

  • Extraction: Place the collected heads in a micro-vial with a suitable volume of solvent (e.g., pentane). Crush the heads to release the contents of the mandibular glands.

  • Sample Preparation: Centrifuge the vial to pellet solid debris. Carefully transfer the supernatant to a clean vial for analysis.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the extract into the GC-MS system.

    • Use a temperature program that effectively separates the volatile components. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).

    • The mass spectrometer should be operated in electron impact (EI) mode, scanning a mass range of m/z 30-400.

  • Compound Identification: Compare the mass spectrum and retention time of the peaks in the sample chromatogram to those of the synthetic (S)-4-methyl-3-heptanone standard.

  • Quantification: Create a calibration curve using different concentrations of the synthetic standard to quantify the amount of 4-methyl-3-heptanone in the ant heads.

Protocol for Behavioral Bioassay of Ant Alarm Pheromones

This protocol is a generalized procedure based on studies of ant alarm responses.[1][3]

Objective: To determine the behavioral response of worker ants to synthetic (S)-4-methyl-3-heptanone.

Materials:

  • Ant colony housed in a formicarium with a foraging arena.

  • Synthetic (S)-4-methyl-3-heptanone.

  • Solvent for dilution (e.g., paraffin (B1166041) oil or pentane).

  • Filter paper discs.

  • Forceps.

  • Video recording equipment.

  • Behavioral analysis software (optional).

Procedure:

  • Preparation of Stimuli: Prepare serial dilutions of (S)-4-methyl-3-heptanone in the chosen solvent. A solvent-only control should also be prepared.

  • Stimulus Application: Apply a small, known volume (e.g., 10 µL) of a test solution or the control onto a filter paper disc.

  • Behavioral Observation:

    • Allow the ant colony to acclimate to the foraging arena.

    • Introduce the treated filter paper disc into the foraging arena using forceps.

    • Record the behavior of the ants for a set period (e.g., 5 minutes) following the introduction of the stimulus.

  • Data Collection: Observe and quantify specific behaviors, such as:

    • Number of ants attracted to the filter paper.

    • Latency to the first response.

    • Duration of antennation or biting of the filter paper.

    • Changes in locomotion speed.

    • Aggressive postures (e.g., open mandibles, gaster flexing).

  • Data Analysis: Compare the behavioral responses to the different concentrations of the pheromone and the solvent control using appropriate statistical tests (e.g., ANOVA, chi-square test).

Protocol for Electroantennography (EAG)

This protocol outlines the general steps for measuring the antennal response of ants to volatile compounds.

Objective: To measure the electrical response of an ant's antenna to (S)-4-methyl-3-heptanone.

Materials:

  • Live ant specimens.

  • Dissecting microscope.

  • Micromanipulators.

  • Glass capillary electrodes.

  • Electrolyte solution (e.g., saline solution).

  • Ag/AgCl wires.

  • EAG amplification system and data acquisition software.

  • Air stimulus controller for delivering odor puffs.

  • Synthetic (S)-4-methyl-3-heptanone.

Procedure:

  • Antenna Preparation: Immobilize an ant and carefully excise one antenna at the base.

  • Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed at the tip of the antenna, and the reference electrode is placed at the base.

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. Puffs of air containing a known concentration of (S)-4-methyl-3-heptanone are injected into this airstream using the stimulus controller.

  • Data Recording: The EAG system records the change in electrical potential (depolarization) of the antenna in response to the odor stimulus.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured for different concentrations of the pheromone and a solvent control. Dose-response curves can be generated to determine the sensitivity of the antenna to the compound.

Visualizations

Pheromone_Signaling_Pathway Pheromone Signaling Pathway in Ants cluster_stimulus Stimulus cluster_release Pheromone Release cluster_reception Sensory Reception cluster_response Behavioral Response Threat Threat Mandibular_Gland Mandibular Gland Threat->Mandibular_Gland triggers Pheromone_Release (S)-4-Methyl-3-heptanone Released Mandibular_Gland->Pheromone_Release Antennal_Receptors Antennal Olfactory Receptors Pheromone_Release->Antennal_Receptors binds to Alarm_Behavior Alarm Behavior (Attraction, Aggression, Locomotion) Antennal_Receptors->Alarm_Behavior initiates

Caption: Signaling pathway of (S)-4-Methyl-3-heptanone induced alarm behavior in ants.

Experimental_Workflow Experimental Workflow for Pheromone Research cluster_identification Identification cluster_synthesis Synthesis & Confirmation cluster_bioassay Behavioral Bioassays Gland_Extraction Gland Extraction GCMS_Analysis GC-MS Analysis Gland_Extraction->GCMS_Analysis identifies candidate Chemical_Synthesis Chemical Synthesis of (S)-enantiomer GCMS_Analysis->Chemical_Synthesis guides EAG Electroantennography (EAG) Chemical_Synthesis->EAG confirms activity Behavioral_Assay Behavioral Assays (Arena Tests) EAG->Behavioral_Assay validates Data_Analysis Quantitative Data Analysis Behavioral_Assay->Data_Analysis generates data for

Caption: A typical experimental workflow for the identification and validation of an insect pheromone.

References

Application Note: Quantification of (S)-3-Methyl-2-pentanone in Complex Mixtures by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-Methyl-2-pentanone is a chiral volatile organic compound (VOC) that can be found in various natural and synthetic complex mixtures. Its accurate quantification is crucial in fields such as flavor and fragrance analysis, environmental monitoring, and pharmaceutical process control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile compounds.[1][2] When dealing with chiral molecules, the use of a chiral stationary phase in the gas chromatograph is essential to separate the enantiomers.[3] This application note provides a detailed protocol for the quantification of this compound in a complex mixture using a chiral GC-MS method.

Experimental Protocols

A successful GC-MS analysis relies on meticulous sample preparation and optimized instrumental parameters. Headspace solid-phase microextraction (HS-SPME) is a solvent-free and effective technique for extracting and concentrating volatile analytes from complex matrices.[4]

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Liquid Samples

This protocol is suitable for the extraction of this compound from liquid matrices such as biological fluids, environmental water samples, or reaction mixtures.

Materials:

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heated magnetic stirrer or autosampler with agitation

  • GC-MS system equipped with a chiral column

Procedure:

  • Sample Preparation: Pipette a precise volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., (R)-3-Methyl-2-pentanone or a structurally similar, non-interfering chiral ketone).

  • Matrix Modification (Optional): For aqueous samples, adding salt (e.g., NaCl, to saturation) can increase the volatility of the analyte and improve its transfer to the headspace.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and aluminum cap.

  • Incubation and Extraction: Place the vial in a heated agitator (e.g., at 60°C for 15 minutes). After incubation, expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

  • Desorption and Analysis: Retract the fiber and immediately insert it into the hot GC inlet (e.g., at 250°C) for thermal desorption of the analytes onto the analytical column.

GC-MS Instrumental Parameters

The following table outlines typical GC-MS parameters for the analysis of this compound. These may require optimization for specific instruments and applications.

ParameterSetting
Gas Chromatograph
ColumnChiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[3]
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven Temperature ProgramInitial: 50°C, hold for 2 minRamp: 5°C/min to 180°CHold: 5 min at 180°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)Target: 57, 71, 100Qualifier: 43, 85

Data Presentation

For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Table 1: Calibration Data for this compound
Concentration (µg/mL)Peak Area (Analyte)Peak Area (IS)Peak Area Ratio (Analyte/IS)
1.015,234110,9870.137
5.078,987112,3450.703
10.0155,678111,8761.392
25.0390,123112,1113.480
50.0785,432111,5437.042
Linearity (R²) \multicolumn{3}{c}{0.9995}
Table 2: Precision and Accuracy

Precision (as relative standard deviation, %RSD) and accuracy (as recovery) are determined by analyzing replicate samples at different concentrations.

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
5.03.54.898.2
25.02.83.9101.5
50.02.13.299.7
Table 3: Limits of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined based on the signal-to-noise ratio (S/N).

ParameterValue (µg/mL)Basis
LOD0.5S/N ≥ 3
LOQ1.0S/N ≥ 10

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Liquid Sample Spike Spike with Internal Standard Sample->Spike 1 Incubate Incubate and Expose SPME Fiber Spike->Incubate 2 GC Chiral GC Separation Incubate->GC 3. Thermal Desorption MS Mass Spectrometry Detection (SIM) GC->MS 4. Enantiomeric Separation Integrate Peak Integration MS->Integrate 5. Data Acquisition Calibrate Calibration Curve Generation Integrate->Calibrate 6 Quantify Quantification of this compound Calibrate->Quantify 7

Caption: Workflow for GC-MS analysis of this compound.

Logical Relationship of Method Validation

The following diagram shows the logical relationship between the key parameters for method validation.

G Method Validated GC-MS Method Specificity Specificity/ Selectivity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantification (LOQ) Method->LOQ Robustness Robustness Method->Robustness Specificity->Accuracy Linearity->Accuracy Linearity->Precision LOD->LOQ

Caption: Key parameters for analytical method validation.

Conclusion

The described HS-SPME-GC-MS method provides a robust and sensitive approach for the quantification of this compound in complex mixtures. The use of a chiral column allows for the specific determination of the (S)-enantiomer. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis in various research and industrial settings. Researchers should perform in-house validation to ensure the method's suitability for their specific matrix and instrumentation.

References

Application Notes & Protocols: (S)-3-Methyl-2-pentanone as a Standard for Stereochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

In the field of stereochemistry, the accurate determination of the enantiomeric composition of chiral molecules is paramount. Enantiomers, non-superimposable mirror images of a molecule, can exhibit significantly different pharmacological, toxicological, and sensory properties. Therefore, the ability to separate and quantify enantiomers is crucial in drug development, flavor and fragrance analysis, and other areas of chemical research. (S)-3-Methyl-2-pentanone, a chiral ketone, serves as an excellent reference standard for the stereochemical analysis of volatile chiral compounds, particularly ketones and related substances. Its volatility and well-defined stereochemistry make it suitable for use in chiral gas chromatography (GC), a powerful technique for the separation of enantiomers.

This document provides detailed application notes and experimental protocols for the use of this compound as a standard in stereochemical analysis by chiral GC.

Principle of Chiral GC Separation

Chiral gas chromatography relies on the use of a chiral stationary phase (CSP) within the GC column. Enantiomeric analytes interact diastereomerically with the chiral stationary phase, leading to differences in their retention times and enabling their separation. Cyclodextrin-based CSPs are commonly employed for the separation of a wide range of chiral compounds, including ketones like 3-methyl-2-pentanone (B1360105). The differential interaction between the enantiomers and the chiral selector of the stationary phase is the basis for their resolution.

Application: Determination of Enantiomeric Purity

A primary application of this compound as a standard is in the determination of the enantiomeric excess (e.e.) and the absolute configuration of an unknown sample containing 3-methyl-2-pentanone. By comparing the retention time of the peak in the unknown sample to that of the pure (S)-enantiomer standard, the identity of the enantiomer can be confirmed. Quantification of the peak areas of both enantiomers in the sample allows for the calculation of the enantiomeric excess.

Experimental Protocols

Protocol 1: Chiral Gas Chromatographic Separation of 3-Methyl-2-pentanone Enantiomers

This protocol describes the enantioselective separation of (R)- and this compound using a cyclodextrin-based chiral stationary phase.

Instrumentation and Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Chiral GC Column: 2,3-di-O-methoxymethyl-6-O-tert-butyldimethylsilyl-γ-cyclodextrin (2,3-MOM-6-TBDMS-γ-CD) coated on a suitable fused-silica capillary column (e.g., 25 m x 0.25 mm I.D.)

  • Carrier Gas: Hydrogen or Helium, high purity

  • This compound standard (enantiomerically pure)

  • Racemic (±)-3-Methyl-2-pentanone

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane) for sample dilution

  • Microsyringes for injection

GC Operating Conditions:

ParameterValue
Column 2,3-MOM-6-TBDMS-γ-CD (25 m x 0.25 mm I.D.)
Oven Temperature Program 40°C (hold for 2 min), then ramp at 2.0°C/min to final temperature
Injector Temperature 220°C
Detector Temperature 250°C
Carrier Gas Hydrogen
Flow Rate ~1-2 mL/min (adjust for optimal resolution)
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the this compound standard in the chosen solvent at a concentration of approximately 1 mg/mL.

    • Prepare a stock solution of the racemic (±)-3-Methyl-2-pentanone in the same solvent at a similar concentration.

    • Prepare a series of working standards of the (S)-enantiomer for calibration by serial dilution of the stock solution.

  • Sample Preparation:

    • Dissolve the sample to be analyzed in the chosen solvent to a concentration within the calibration range.

  • GC Analysis:

    • Inject 1 µL of the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to verify adequate separation.

    • Inject 1 µL of the this compound standard to identify the peak corresponding to the (S)-enantiomer. The other peak in the racemate chromatogram will correspond to the (R)-enantiomer.

    • Inject the prepared calibration standards of the (S)-enantiomer to generate a calibration curve.

    • Inject the prepared sample solution.

  • Data Analysis:

    • Identify the peaks for the (R) and (S) enantiomers in the sample chromatogram based on the retention times obtained from the standards.

    • Integrate the peak areas of the (R) and (S) enantiomers.

Expected Results:

The chromatogram of the racemic standard should show two well-resolved peaks corresponding to the (R) and (S) enantiomers. The injection of the pure (S)-enantiomer standard will confirm the elution order.

Data Presentation:

EnantiomerRepresentative Retention Time (min)Resolution (Rs)
This compoundt_R1\multirow{2}{*}{> 1.5}
(R)-3-Methyl-2-pentanonet_R2

*Note: Exact retention times and resolution values are dependent on the specific instrument, column, and analytical conditions and must be determined experimentally.

Protocol 2: Quantification of Enantiomeric Excess (e.e.)

This protocol outlines the procedure for calculating the enantiomeric excess of 3-methyl-2-pentanone in a sample using the data obtained from Protocol 1.

Principle:

The enantiomeric excess is a measure of the purity of a chiral substance. It is calculated from the relative amounts of the two enantiomers present in a mixture.

Calculation:

The enantiomeric excess (% e.e.) is calculated using the following formula:

% e.e. = [ (|Area_S - Area_R|) / (Area_S + Area_R) ] x 100

Where:

  • Area_S is the integrated peak area of the (S)-enantiomer.

  • Area_R is the integrated peak area of the (R)-enantiomer.

Procedure:

  • From the chromatogram of the unknown sample obtained in Protocol 1, integrate the peak areas for both the (S)- and (R)-enantiomers.

  • Use the formula above to calculate the enantiomeric excess.

Example Calculation:

If the peak area of the (S)-enantiomer is 95,000 and the peak area of the (R)-enantiomer is 5,000:

% e.e. = [ (|95,000 - 5,000|) / (95,000 + 5,000) ] x 100 % e.e. = (90,000 / 100,000) x 100 % e.e. = 90%

This indicates that the sample contains a 90% excess of the (S)-enantiomer.

Visualizations

Experimental Workflow for Chiral GC Analysis

G cluster_prep Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard_Prep Standard Preparation ((S)- and Racemic) GC_Setup GC System Setup (Column Installation, Method Parameters) Standard_Prep->GC_Setup Sample_Prep Sample Preparation Sample_Prep->GC_Setup Racemate_Inject Inject Racemic Standard GC_Setup->Racemate_Inject 1. S_Standard_Inject Inject (S)-Standard Racemate_Inject->S_Standard_Inject 2. Sample_Inject Inject Sample S_Standard_Inject->Sample_Inject 3. Peak_ID Peak Identification (Retention Time Matching) Sample_Inject->Peak_ID Peak_Integration Peak Area Integration Peak_ID->Peak_Integration EE_Calc Enantiomeric Excess Calculation Peak_Integration->EE_Calc

Caption: Workflow for chiral GC analysis of 3-methyl-2-pentanone.

Logical Flow for Enantiomeric Excess Determination

G start Start: Chiral GC Chromatogram of Sample integrate Integrate Peak Areas of (S) and (R) Enantiomers start->integrate areas Obtain Area_S and Area_R integrate->areas formula Apply Formula: % e.e. = [|Area_S - Area_R| / (Area_S + Area_R)] * 100 areas->formula result Result: Enantiomeric Excess (%) formula->result

Caption: Logical flow for calculating enantiomeric excess.

Troubleshooting

  • Poor Resolution: If the enantiomeric peaks are not well-separated (Resolution < 1.5), consider decreasing the oven temperature ramp rate or using a lower initial oven temperature. Optimizing the carrier gas flow rate can also improve resolution.

  • Peak Tailing: This can be caused by active sites in the injector or column. Ensure proper liner deactivation and column conditioning.

  • Inconsistent Retention Times: Fluctuations in oven temperature, carrier gas flow rate, or injection technique can lead to shifting retention times. Ensure the GC system is stable and injections are performed consistently.

Conclusion

This compound is a valuable tool for stereochemical analysis when used as a reference standard in chiral gas chromatography. The protocols outlined in this document provide a robust framework for the separation and quantification of its enantiomers. By following these methodologies, researchers can accurately determine the enantiomeric composition of unknown samples, which is a critical aspect of quality control and characterization in various scientific disciplines.

Application Notes and Protocols for the Derivatization of (S)-3-Methyl-2-pentanone for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical derivatization of (S)-3-Methyl-2-pentanone to facilitate its analysis by High-Performance Liquid Chromatography (HPLC). Derivatization is a crucial step for enhancing the detectability and enabling the chiral separation of this volatile, non-chromophoric ketone. The following sections detail both achiral and chiral derivatization strategies, complete with experimental procedures, data presentation, and workflow visualizations.

Introduction

This compound is a chiral ketone of interest in various fields, including flavor and fragrance chemistry, and as a potential chiral building block in pharmaceutical synthesis. Its analysis by HPLC presents two primary challenges: a lack of a UV-absorbing chromophore, leading to poor sensitivity with common HPLC detectors, and the need to separate it from its (R)-enantiomer for stereospecific analysis. Chemical derivatization addresses these challenges by introducing a chromophoric or fluorophoric tag into the molecule and, in the case of chiral derivatization, by creating diastereomers that can be separated on a standard achiral HPLC column.

This application note details three effective derivatization protocols:

  • 2,4-Dinitrophenylhydrazine (DNPH) Derivatization: A widely used method for the sensitive UV detection of carbonyl compounds.

  • Girard's Reagent T Derivatization: Ideal for enhancing ionization in mass spectrometry (MS) detection.

  • Chiral Derivatization with HDNP-L-Ala-NH₂: A specialized technique to enable the separation and quantification of the (S)- and (R)-enantiomers of 3-Methyl-2-pentanone.

Section 1: Achiral Derivatization for Enhanced Detection

Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

This protocol describes the reaction of this compound with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative that can be readily detected by UV-Vis spectrophotometry.[1][2] The reaction is acid-catalyzed.

Experimental Protocol:

Materials:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Hydrochloric acid (HCl), concentrated

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Deionized water

  • Volumetric flasks

  • Micropipettes

  • Heating block or water bath

  • HPLC vials

Procedure:

  • Preparation of DNPH Reagent: Dissolve 200 mg of DNPH in 100 mL of acetonitrile. Add 1 mL of concentrated HCl and mix thoroughly. This solution should be prepared fresh.

  • Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with acetonitrile.

  • Derivatization Reaction:

    • To 1 mL of each standard solution in a sealed vial, add 1 mL of the DNPH reagent.

    • Heat the mixture at 60 °C for 30 minutes.

    • Allow the solution to cool to room temperature.

    • The resulting solution contains the derivatized this compound and is ready for HPLC analysis.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 50% acetonitrile to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 360 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Data Presentation:

ParameterValueReference
Limit of Detection (LOD) 0.1 - 1.0 ng/injectionGeneral data for ketones
Limit of Quantification (LOQ) 0.3 - 3.0 ng/injectionGeneral data for ketones
Linearity (r²) > 0.999General data for ketones
Derivatization with Girard's Reagent T

Girard's Reagent T reacts with ketones to form a hydrazone derivative that carries a permanent positive charge. This is particularly advantageous for highly sensitive analysis by LC-MS.

Experimental Protocol:

Materials:

  • This compound standard

  • Girard's Reagent T

  • Acetic acid, glacial

  • Methanol, HPLC grade

  • Deionized water

  • Volumetric flasks

  • Micropipettes

  • Heating block or water bath

  • HPLC vials

Procedure:

  • Preparation of Girard's Reagent T Solution: Prepare a 10 mg/mL solution of Girard's Reagent T in a mixture of methanol and glacial acetic acid (9:1 v/v).

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Derivatization Reaction:

    • To 100 µL of the standard solution, add 100 µL of the Girard's Reagent T solution.

    • Heat the mixture at 60 °C for 1 hour.

    • Cool the reaction mixture to room temperature.

    • Dilute with the initial mobile phase to a suitable concentration for HPLC-MS analysis.

HPLC-MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)

  • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min

  • Detection: Mass Spectrometry (ESI+)

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Data Presentation:

ParameterExpected Performance
Ionization Efficiency Significantly enhanced in ESI+ mode
Sensitivity Low ng/mL to pg/mL range

Section 2: Chiral Derivatization for Enantiomeric Separation

To separate the enantiomers of 3-Methyl-2-pentanone on a standard achiral HPLC column, a chiral derivatizing agent is required. This agent, being enantiomerically pure, reacts with both the (S) and (R) enantiomers of the ketone to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated by conventional HPLC.

Chiral Derivatization with 5-hydrazino-2,4-dinitrophenyl-L-alaninamide (HDNP-L-Ala-NH₂)

This protocol utilizes a chiral hydrazine (B178648) reagent, HDNP-L-Ala-NH₂, to form diastereomeric hydrazones with the enantiomers of 3-Methyl-2-pentanone.

Experimental Protocol:

Materials:

  • Racemic (R,S)-3-Methyl-2-pentanone standard

  • 5-hydrazino-2,4-dinitrophenyl-L-alaninamide (HDNP-L-Ala-NH₂)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • Volumetric flasks

  • Micropipettes

  • Heating block or water bath

  • HPLC vials

Procedure:

  • Preparation of Chiral Derivatizing Reagent Solution: Prepare a 1 mg/mL solution of HDNP-L-Ala-NH₂ in acetonitrile.

  • Standard Solution Preparation: Prepare a 1 mg/mL solution of racemic 3-Methyl-2-pentanone in acetonitrile.

  • Derivatization Reaction:

    • In a vial, mix 100 µL of the racemic ketone solution with 200 µL of the HDNP-L-Ala-NH₂ solution.

    • Add 10 µL of 1% TFA in acetonitrile to catalyze the reaction.

    • Heat the mixture at 40 °C for 1 hour.

    • Cool the reaction mixture to room temperature. The solution is now ready for HPLC analysis.

HPLC Conditions for Diastereomer Separation:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA. For example, a linear gradient from 40% to 70% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 340 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Data Presentation:

ParameterExpected Outcome
Separation of Diastereomers Baseline separation of the two diastereomeric peaks
Resolution (Rs) > 1.5
Application Determination of enantiomeric excess (e.e.)

Visualizations

Derivatization_Workflow cluster_achiral Achiral Derivatization cluster_chiral Chiral Derivatization ketone_achiral This compound reaction_dnph Derivatization (Heat, Acid) ketone_achiral->reaction_dnph reaction_girard Derivatization (Heat, Acid) ketone_achiral->reaction_girard reagent_dnph DNPH Reagent reagent_dnph->reaction_dnph reagent_girard Girard's T Reagent reagent_girard->reaction_girard product_dnph DNPH-Hydrazone (UV-active) reaction_dnph->product_dnph product_girard Girard's T-Hydrazone (Charged) reaction_girard->product_girard hplc_uv HPLC-UV Analysis product_dnph->hplc_uv hplc_ms HPLC-MS Analysis product_girard->hplc_ms ketone_chiral Racemic (R,S)-3-Methyl-2-pentanone reaction_chiral Derivatization (Heat, Acid) ketone_chiral->reaction_chiral reagent_chiral HDNP-L-Ala-NH₂ reagent_chiral->reaction_chiral product_diastereomers Diastereomeric Hydrazones reaction_chiral->product_diastereomers hplc_chiral Achiral HPLC Separation product_diastereomers->hplc_chiral quantification Enantiomer Quantification hplc_chiral->quantification

Caption: General workflow for achiral and chiral derivatization of 3-Methyl-2-pentanone.

Caption: Reaction of this compound with DNPH.

Note: The DOT script for the chemical reaction is a template. For actual rendering, the IMG SRC paths would need to be replaced with URLs to images of the chemical structures.

Conclusion

The protocols outlined in this application note provide robust and reliable methods for the derivatization of this compound for HPLC analysis. The choice of derivatization agent will depend on the specific analytical goal: DNPH for sensitive UV detection, Girard's Reagent T for enhanced LC-MS performance, and a chiral hydrazine reagent like HDNP-L-Ala-NH₂ for the crucial task of enantiomeric separation. By following these detailed procedures, researchers can achieve accurate and reproducible quantification of this important chiral ketone.

References

Application Notes and Protocols: (S)-3-Methyl-2-pentanone in Flavor and Fragrance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S)-3-Methyl-2-pentanone in flavor and fragrance research. This document includes details on its sensory properties, relevant quantitative data, and detailed experimental protocols for its synthesis, sensory evaluation, and analytical characterization.

Introduction to this compound

This compound is a chiral ketone that possesses distinct flavor and fragrance characteristics. Chirality plays a crucial role in the perception of aroma compounds, with different enantiomers of the same molecule often exhibiting significantly different scents.[1][2] While the racemic form of 3-methyl-2-pentanone (B1360105) is described as having a peppermint-like odor, the sensory profile of the individual (S)-enantiomer is of particular interest for creating nuanced and specific flavor and fragrance profiles.[3] Ketones, in general, are valued in perfumery for adding depth, warmth, and complexity to fragrances.[4]

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular FormulaC6H12O[3]
Molecular Weight100.16 g/mol [3]
Boiling Point116 °C[3]
Density0.8130 g/mL at 20 °C[3]
Refractive Index1.4012 at 20 °C[3]
Solubility in Water2.26 wt % at 20 °C[3]
Recommended Usage Levels in Food Products (for racemic 3-Methyl-2-pentanone)

The following table provides average and maximum usage levels for racemic 3-methyl-2-pentanone in various food categories, as it is a recognized flavoring agent.[5] It is important to note that these levels may be adjusted for the pure (S)-enantiomer based on its specific sensory intensity and desired flavor contribution.

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products (excluding category 02.0)3.015.0
Fats and oils, and fat emulsions2.010.0
Edible ices, including sherbet and sorbet3.015.0
Processed fruit2.010.0
Confectionery4.020.0
Cereals and cereal products2.010.0
Bakery wares5.025.0
Meat and meat products1.05.0
Fish and fish products1.05.0
Salts, spices, soups, sauces, salads, protein products2.010.0
Foodstuffs for particular nutritional uses3.015.0
Non-alcoholic beverages (excluding dairy)2.010.0

Experimental Protocols

Enantioselective Synthesis of this compound

While a specific, detailed protocol for the asymmetric synthesis of this compound was not found in the immediate search results, a general approach can be derived from the synthesis of similar chiral ketones. One common method is the asymmetric hydrogenation of the corresponding unsaturated ketone, 3-methyl-3-penten-2-one (B7765926), using a chiral catalyst.

Objective: To synthesize this compound with high enantiomeric excess.

Materials:

  • 3-methyl-3-penten-2-one

  • Chiral Ruthenium or Rhodium catalyst (e.g., Ru-BINAP)

  • Hydrogen gas

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Preparation: Set up a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Mixture: To a solution of 3-methyl-3-penten-2-one in the chosen anhydrous solvent, add the chiral catalyst. The catalyst loading is typically low (e.g., 0.01-1 mol%).

  • Hydrogenation: Pressurize the reaction vessel with hydrogen gas to the recommended pressure for the specific catalyst used.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature until the reaction is complete. Monitor the progress of the reaction by a suitable analytical technique such as Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully release the hydrogen pressure. Remove the catalyst by filtration.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.

  • Chiral Analysis: Determine the enantiomeric excess of the final product using chiral GC analysis.

DOT Diagram: Synthesis Workflow

G cluster_synthesis Synthesis of this compound start Start: 3-methyl-3-penten-2-one reaction Asymmetric Hydrogenation start->reaction catalyst Chiral Catalyst (e.g., Ru-BINAP) catalyst->reaction hydrogen Hydrogen Gas hydrogen->reaction workup Catalyst Removal & Purification reaction->workup product Final Product: This compound workup->product

Caption: Workflow for the asymmetric synthesis of this compound.

Sensory Evaluation Protocol

To characterize the flavor and fragrance profile of this compound, a trained sensory panel is required.

Objective: To determine the sensory attributes of this compound.

Panel Selection and Training:

  • Select 8-12 panelists based on their sensory acuity and ability to describe aromas.

  • Train the panel on a range of relevant aroma standards to develop a common vocabulary for describing the sensory characteristics of ketones and related compounds.

Sample Preparation:

  • Prepare a series of dilutions of this compound in a neutral solvent (e.g., propylene (B89431) glycol for flavor, ethanol (B145695) for fragrance).

  • For flavor evaluation, the compound can be incorporated into a simple food matrix like a sugar solution or a light cream base at various concentrations.[6][7][8][9][10]

Evaluation Methods:

  • Descriptive Analysis:

    • Panelists will evaluate the samples and rate the intensity of various sensory attributes (e.g., fruity, minty, creamy, woody, chemical) on a structured scale (e.g., a 15-cm line scale).

    • This method provides a detailed profile of the aroma and flavor.

  • Difference Testing (Triangle Test):

    • To compare this compound with its (R)-enantiomer or the racemate.

    • Present panelists with three samples, two of which are identical and one is different. Ask them to identify the odd sample.[11]

    • A minimum of 8-10 panelists is recommended for reliable results.[12]

DOT Diagram: Sensory Evaluation Workflow

G cluster_sensory Sensory Evaluation Protocol panel Panel Selection & Training prep Sample Preparation (Dilutions & Matrix Incorporation) panel->prep eval Sensory Evaluation prep->eval desc Descriptive Analysis eval->desc diff Difference Testing (Triangle Test) eval->diff data Data Analysis desc->data diff->data

Caption: Workflow for the sensory evaluation of this compound.

Analytical Protocol: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique to identify the specific aroma-active compounds in a sample.[13][14][15]

Objective: To identify and characterize the odor contribution of this compound in a complex mixture.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a chiral column (e.g., based on cyclodextrin (B1172386) derivatives).[16]

  • Mass Spectrometer (MS) detector.

  • Olfactometry (O) port.

Procedure:

  • Sample Injection: Inject a headspace or liquid sample containing this compound into the GC.

  • Separation: The volatile compounds are separated based on their boiling points and interaction with the chiral stationary phase of the column.

  • Detection: The column effluent is split between the MS detector and the O-port.

  • Olfactory Assessment: A trained assessor at the O-port sniffs the effluent and records the retention time and a description of any perceived odor.

  • Identification: The MS detector provides mass spectra of the eluting compounds, allowing for their identification.

  • Data Correlation: Correlate the olfactory data with the MS data to identify the compound responsible for each specific aroma.

DOT Diagram: GC-O Analysis Workflow

G cluster_gco Gas Chromatography-Olfactometry (GC-O) Analysis injection Sample Injection separation Chiral GC Separation injection->separation split Effluent Split separation->split ms MS Detection (Identification) split->ms olfacto Olfactometry (Odor Description) split->olfacto correlation Data Correlation & Analysis ms->correlation olfacto->correlation

Caption: Workflow for the GC-O analysis of this compound.

Conclusion

This compound is a valuable chiral compound for the flavor and fragrance industry. Its unique sensory properties, which can be distinct from its racemic form, offer opportunities for creating novel and sophisticated flavor and fragrance profiles. The protocols outlined in these application notes provide a framework for the synthesis, sensory evaluation, and analytical characterization of this compound, enabling researchers and product developers to effectively explore its potential applications. Further research into the specific sensory attributes of the pure (S)-enantiomer is encouraged to fully elucidate its value in various consumer products.

References

Asymmetric Reduction of (S)-3-Methyl-2-pentanone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the asymmetric reduction of (S)-3-Methyl-2-pentanone, a key chemical transformation for the synthesis of diastereomerically enriched 3-methyl-2-pentanol (B47427). The protocols are designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering a comparative overview of common methodologies and a detailed procedure for a biocatalytic approach.

The stereoselective reduction of chiral ketones is a critical step in the synthesis of complex molecules with defined stereochemistry. The resulting diastereomeric alcohols are valuable building blocks in the pharmaceutical and agrochemical industries. This note focuses on methods to control the stereochemical outcome of the reduction of the chiral ketone this compound.

Comparative Analysis of Asymmetric Reduction Methods

MethodCatalyst/ReagentReducing AgentTypical Yield (%)Typical Diastereomeric Excess (d.e.) (%)Typical Enantiomeric Excess (e.e.) (%)
CBS Reduction (R)- or (S)-2-Methyl-CBS-oxazaborolidineBorane complex>90Substrate dependent>95
Noyori Hydrogenation RuCl₂[(R)- or (S)-BINAP]H₂>95Substrate dependent>98
Biocatalytic Reduction Yeast (e.g., Saccharomyces cerevisiae) or isolated ketoreductases (KREDs)Glucose (for whole cells) or NAD(P)H (for isolated enzymes)VariableHigh>99
Chiral Hydride Transfer Lithium aluminum hydride with a chiral auxiliary (e.g., a chiral amino alcohol)LiAlH₄VariableSubstrate dependentModerate to High

Note: The diastereomeric excess in the reduction of an already chiral ketone is highly dependent on the directing effect of the existing stereocenter and the stereoselectivity of the catalyst or enzyme.

Experimental Protocol: Biocatalytic Reduction of this compound using Saccharomyces cerevisiae (Baker's Yeast)

This protocol describes a green and highly selective method for the reduction of this compound. Baker's yeast contains a variety of ketoreductases that can exhibit high stereoselectivity.

Materials:

  • This compound (≥98% purity)

  • Saccharomyces cerevisiae (active dry baker's yeast)

  • D-Glucose (dextrose)

  • Deionized water

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Standard laboratory glassware (Erlenmeyer flask, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Incubator shaker (optional, but recommended for consistent results)

Procedure:

  • Yeast Culture Preparation: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of D-glucose in 100 mL of warm (35-40 °C) deionized water. Add 1.0 g of active dry baker's yeast and swirl gently to suspend. Cover the flask with a cotton plug or a foam stopper and allow the yeast to activate for 30 minutes at room temperature with occasional swirling. A noticeable foam layer should form.

  • Substrate Addition: To the activated yeast culture, add 100 mg (1.0 mmol) of this compound.

  • Reduction Reaction: Seal the flask and place it on a magnetic stirrer or in an incubator shaker at 30 °C. Stir the reaction mixture at a moderate speed (e.g., 150 rpm) for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, add an equal volume of ethyl acetate (100 mL) to the flask. Stir vigorously for 15 minutes to extract the product.

  • Separation and Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the upper organic layer. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-methyl-2-pentanol.

  • Purification and Analysis: The crude product can be purified by silica (B1680970) gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent. The yield, diastereomeric excess (d.e.), and enantiomeric excess (e.e.) of the purified 3-methyl-2-pentanol should be determined by chiral GC analysis.

Experimental Workflow Diagram

Asymmetric_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Yeast_Activation Yeast Activation (Glucose, Water, 30 min) Reduction Biocatalytic Reduction (30°C, 48-72h) Yeast_Activation->Reduction Substrate_Prep Prepare this compound Substrate_Prep->Reduction Extraction Extraction with Ethyl Acetate Reduction->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Purification Column Chromatography Concentration->Purification Analysis Characterization (Chiral GC, NMR) Purification->Analysis

Caption: Experimental workflow for the biocatalytic asymmetric reduction.

Signaling Pathway and Stereochemical Rationale

The stereochemical outcome of the biocatalytic reduction is determined by the substrate's approach to the active site of the ketoreductase enzyme. The enzyme's chiral environment dictates the face from which the hydride (from the NADPH cofactor) is delivered to the carbonyl carbon. For this compound, the pre-existing stereocenter at C3 influences the preferred binding orientation within the enzyme's active site, leading to the formation of one diastereomer in excess. The specific diastereomer obtained will depend on the specific ketoreductase(s) present in the yeast.

Stereochemical_Pathway Ketone This compound Enzyme Ketoreductase (Yeast) Ketone->Enzyme Product_syn (2R,3S)-3-Methyl-2-pentanol (syn) Enzyme->Product_syn Favored Pathway (Felkin-Anh Control) Product_anti (2S,3S)-3-Methyl-2-pentanol (anti) Enzyme->Product_anti Disfavored Pathway Cofactor NADPH Cofactor->Enzyme

Caption: Simplified stereochemical pathway of the enzymatic reduction.

Application Note and Protocols for the Biocatalytic Production of (S)-3-Methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the biocatalytic production of (S)-3-methyl-2-pentanone, a valuable chiral building block in organic synthesis. The described method utilizes a whole-cell biotransformation approach with recombinant Escherichia coli expressing an enoate reductase from the Old Yellow Enzyme (OYE) family. Specifically, OYE1 from Saccharomyces pastorianus is highlighted as a promising candidate for the asymmetric reduction of the prochiral substrate 3-methyl-3-penten-2-one (B7765926) to yield the desired (S)-enantiomer with high stereoselectivity. The protocol includes detailed procedures for the cultivation of the biocatalyst, the whole-cell biotransformation, product extraction, and chiral analysis by gas chromatography (GC).

Introduction

Chiral ketones are important intermediates in the synthesis of pharmaceuticals and fine chemicals. The production of enantiomerically pure compounds is often a significant challenge in synthetic organic chemistry. Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral molecules. Enoate reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated ketones.[1][2]

This application note details a whole-cell biocatalytic system for the production of this compound from 3-methyl-3-penten-2-one. Whole-cell biocatalysis is advantageous as it circumvents the need for enzyme purification and provides an endogenous system for the regeneration of the required nicotinamide (B372718) cofactor (NAD(P)H). Here, we propose the use of recombinant E. coli co-expressing an OYE and a cofactor regenerating enzyme, such as formate (B1220265) dehydrogenase (FDH), to drive the efficient and stereoselective reduction.

Data Presentation

The following table summarizes representative quantitative data for the biocatalytic reduction of an α,β-unsaturated ketone using a whole-cell system expressing an enoate reductase. While specific data for 3-methyl-3-penten-2-one reduction is not extensively published, the data for the reduction of (R)-carvone provides a relevant benchmark for the expected performance of such a system.

ParameterValueReference
BiocatalystRecombinant E. coli BL21(DE3) expressing NostocER1 and FDH[3]
Substrate(R)-Carvone[3]
Substrate Concentration300 mM[3]
Biocatalyst Loading (CDW)40.2 g/L[3]
Co-substrateSodium Formate (450 mM)[3]
Reaction Time5 hours[3]
Conversion>95%[3]
Product(2R,5R)-dihydrocarvone[3]
Diastereomeric Excess (d.e.)95.4%[3]
Yield95.6%[3]

Experimental Protocols

This protocol describes the preparation of recombinant E. coli cells co-expressing OYE1 from Saccharomyces pastorianus and formate dehydrogenase (FDH) from Candida boidinii.

Materials:

  • E. coli BL21(DE3) cells

  • pETDuet-1 vector containing the genes for OYE1 (S. pastorianus) and FDH (C. boidinii)

  • Luria-Bertani (LB) medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl)

  • Terrific Broth (TB) medium (12 g/L tryptone, 24 g/L yeast extract, 4 mL/L glycerol, 2.31 g/L KH₂PO₄, 12.54 g/L K₂HPO₄)

  • Ampicillin (B1664943) (100 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Phosphate (B84403) buffer (50 mM, pH 7.0)

Procedure:

  • Transformation: Transform chemically competent E. coli BL21(DE3) cells with the pETDuet-1-OYE1-FDH plasmid and plate on LB agar (B569324) plates containing 100 µg/mL ampicillin. Incubate overnight at 37°C.[4]

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with ampicillin and grow overnight at 37°C with shaking at 200 rpm.

  • Main Culture: Inoculate 500 mL of TB medium containing ampicillin with the overnight starter culture to an initial OD₆₀₀ of ~0.1. Grow the culture at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate at 20°C for 16-20 hours with shaking at 180 rpm.[5]

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Wash the cell pellet twice with 50 mM phosphate buffer (pH 7.0) and centrifuge again. The resulting cell paste can be used immediately or stored at -80°C.

This protocol details the asymmetric reduction of 3-methyl-3-penten-2-one using the prepared whole-cell biocatalyst.

Materials:

  • Recombinant E. coli cell paste (prepared as in 3.1)

  • 3-methyl-3-penten-2-one (substrate)

  • Sodium formate (co-substrate)

  • Phosphate buffer (100 mM, pH 6.5)

  • Ethyl acetate (B1210297)

Procedure:

  • Reaction Setup: In a sealed reaction vessel, prepare a reaction mixture containing 100 mM phosphate buffer (pH 6.5).

  • Biocatalyst Suspension: Resuspend the recombinant E. coli cell paste in the reaction buffer to a final cell dry weight (CDW) of 20-40 g/L.

  • Co-substrate Addition: Add sodium formate to the cell suspension to a final concentration of 150 mM for cofactor regeneration.

  • Substrate Addition: Add 3-methyl-3-penten-2-one to the reaction mixture to a final concentration of 50-100 mM.

  • Incubation: Incubate the reaction mixture at 30°C with gentle shaking (e.g., 150 rpm) for 24 hours. Monitor the progress of the reaction by taking samples at regular intervals.

  • Reaction Quenching and Extraction: After the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly to extract the product.

  • Phase Separation: Separate the organic phase by centrifugation (3,000 x g for 10 minutes).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

This protocol describes the analysis of the product to determine the yield and enantiomeric excess (e.e.).

Materials:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., Supelco β-DEX™ 110 or Astec CHIRALDEX® G-TA)[6][7]

  • (R)- and this compound standards

  • Helium or Hydrogen (carrier gas)

  • Ethyl acetate (solvent)

Procedure:

  • Sample Preparation: Dissolve the crude product and the racemic and pure enantiomeric standards of 3-methyl-2-pentanone (B1360105) in ethyl acetate.

  • GC Conditions (starting point for optimization):

    • Column: Supelco β-DEX™ 110 (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 150°C at 5°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Analysis: Inject the samples and standards onto the GC system. Identify the peaks corresponding to the (R)- and (S)-enantiomers by comparing the retention times with the pure standards.

  • Quantification: Calculate the yield by comparing the peak area of the product with a calibration curve of a standard. Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Visualizations

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_biotransformation Whole-Cell Biotransformation cluster_analysis Product Analysis prep1 Transformation of E. coli prep2 Starter Culture Growth prep1->prep2 prep3 Main Culture Growth prep2->prep3 prep4 Induction of Enzyme Expression prep3->prep4 prep5 Cell Harvesting and Washing prep4->prep5 bio2 Addition of Biocatalyst, Substrate, and Co-substrate prep5->bio2 Whole-cell biocatalyst bio1 Reaction Setup bio1->bio2 bio3 Incubation bio2->bio3 bio4 Product Extraction bio3->bio4 ana1 Chiral GC Analysis bio4->ana1 Crude product ana2 Determination of Yield and e.e. ana1->ana2

Caption: Experimental workflow for the biocatalytic production and analysis of this compound.

Logical_Relationship cluster_input Inputs cluster_process Core Process cluster_output Outputs substrate 3-Methyl-3-penten-2-one reduction Asymmetric Reduction of C=C bond substrate->reduction biocatalyst Recombinant E. coli (OYE1+FDH) biocatalyst->reduction cosubstrate Sodium Formate cofactor_regen NADH Regeneration cosubstrate->cofactor_regen product This compound reduction->product cofactor_regen->reduction NADH byproduct CO2 cofactor_regen->byproduct

Caption: Logical relationship of key components in the biocatalytic production of this compound.

References

Troubleshooting & Optimization

improving enantiomeric excess in (S)-3-Methyl-2-pentanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (ee) during the synthesis of (S)-3-Methyl-2-pentanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to achieve high enantiomeric excess (ee) for this compound?

A1: The most common and effective method for synthesizing this compound with high enantioselectivity is the asymmetric hydrogenation of the prochiral precursor, 3-methyl-3-penten-2-one (B7765926). This transformation is typically achieved using chiral transition metal catalysts, such as those based on Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), complexed with chiral ligands. Biocatalytic reduction using specific enzymes is another promising approach.

Q2: What is the precursor for the asymmetric hydrogenation to obtain 3-Methyl-2-pentanone?

A2: The immediate precursor is 3-methyl-3-penten-2-one. This α,β-unsaturated ketone can be synthesized via an aldol (B89426) condensation reaction between methyl ethyl ketone and acetaldehyde (B116499) using an acid catalyst.[1]

Q3: Which factors are most critical in controlling the enantiomeric excess during asymmetric hydrogenation?

A3: Several factors critically influence the enantioselectivity of the hydrogenation reaction. These include the choice of the chiral catalyst (metal and ligand), catalyst loading, reaction temperature, solvent, and hydrogen pressure. Optimization of these parameters is crucial for achieving high ee.

Q4: Can reaction temperature influence the enantiomeric excess?

A4: Yes, temperature can have a significant impact on enantioselectivity. In some enzymatic reductions, increasing the temperature can either increase or decrease the enantiomeric excess depending on the substrate and enzyme.[2] For metal-catalyzed hydrogenations, lower temperatures often lead to higher enantioselectivity, though this can sometimes come at the cost of a slower reaction rate.

Troubleshooting Guide: Low Enantiomeric Excess

Problem: The enantiomeric excess (ee) of my this compound is lower than expected.

This troubleshooting guide provides a systematic approach to identifying and resolving potential causes of low enantioselectivity in the asymmetric hydrogenation of 3-methyl-3-penten-2-one.

Step 1: Verify Analytical Methodology

Before troubleshooting the reaction itself, it is crucial to confirm the accuracy of your analytical method for determining ee (e.g., chiral HPLC or GC).

  • Question: How can I be sure my analytical method is reliable?

    • Answer: Ensure that you have a good resolution (Rs > 1.5) between the enantiomer peaks. Validate your method for linearity, accuracy, and precision. Running a racemic standard (a 50:50 mixture of both enantiomers) is essential to correctly identify the peaks corresponding to the (R) and (S) enantiomers.[3]

Step 2: Evaluate the Catalyst System

The choice and handling of the chiral catalyst are paramount for achieving high enantioselectivity.

  • Question: My catalyst is from a reputable supplier, but I'm still getting low ee. What could be the issue?

    • Answer: Even high-quality catalysts can be compromised.

      • Catalyst Purity and Integrity: Ensure the catalyst has been stored under the recommended conditions (e.g., inert atmosphere, low temperature) to prevent degradation.

      • Catalyst Activation: Some catalyst precursors require an activation step. Verify that this procedure is performed correctly.

      • Catalyst Loading: Inconsistent catalyst loading can lead to variable results. Ensure accurate weighing and transfer of the catalyst.

      • Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons. Common poisons include sulfur compounds, basic nitrogen compounds, and halides.[3]

Step 3: Optimize Reaction Conditions

Fine-tuning the reaction parameters is often necessary to maximize enantioselectivity.

  • Question: I've confirmed my catalyst is active. What reaction parameters should I investigate?

    • Answer:

      • Temperature: As a general rule, lower reaction temperatures often favor higher enantioselectivity. Experiment with a range of temperatures (e.g., 0°C to room temperature).

      • Solvent: The polarity and coordinating ability of the solvent can significantly influence the catalyst's chiral environment. Screen a variety of solvents (e.g., methanol, ethanol, dichloromethane, toluene).

      • Hydrogen Pressure: The pressure of hydrogen gas can affect both the reaction rate and the enantioselectivity. It is a parameter that should be optimized for your specific catalyst system.

Step 4: Assess Substrate Quality

The purity of the starting material, 3-methyl-3-penten-2-one, is crucial.

  • Question: Could impurities in my starting material affect the enantiomeric excess?

    • Answer: Yes, impurities in the 3-methyl-3-penten-2-one can interfere with the catalyst, leading to lower ee. Ensure the starting material is of high purity and free from potential catalyst poisons.

Data Presentation: Asymmetric Hydrogenation of α,β-Unsaturated Ketones

The following table summarizes representative data for the asymmetric hydrogenation of α,β-unsaturated ketones using various catalyst systems. While not specific to 3-methyl-3-penten-2-one, these results provide a starting point for catalyst selection and condition optimization.

Catalyst SystemSubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
RuCl₂((S)-tolbinap)(pica)tert-alkyl ketones0.052-propanol2512>9998
Ir-N,P ComplexDialkyl-substituted enones0.5DichloromethaneRoom Temp16>9588-99
Rh/DuanPhosN-acylated β-enamine ester0.01Methanol5012>9599

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of 3-Methyl-3-penten-2-one

This protocol is a generalized procedure based on common practices for the asymmetric hydrogenation of α,β-unsaturated ketones using a chiral Ru-BINAP-type catalyst. Note: Optimization of catalyst, solvent, temperature, and pressure will be necessary to achieve high enantiomeric excess for this specific substrate.

Materials:

  • 3-Methyl-3-penten-2-one

  • Chiral Ruthenium catalyst (e.g., Ru(OAc)₂((S)-BINAP))

  • Anhydrous, degassed solvent (e.g., methanol, ethanol)

  • High-purity hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the chiral ruthenium catalyst (0.1-1 mol%).

  • Reaction Setup: Add the anhydrous, degassed solvent to the reactor via cannula.

  • Substrate Addition: Add the 3-methyl-3-penten-2-one to the reactor.

  • Hydrogenation: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-50°C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by GC or TLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude this compound by flash column chromatography.

  • Analysis: Determine the yield and analyze the enantiomeric excess by chiral HPLC or GC.

Protocol 2: Biocatalytic Reduction of 3-Methyl-3-penten-2-one (Conceptual)

This protocol outlines a conceptual approach for the biocatalytic reduction using a ketoreductase (KRED) enzyme. Specific enzyme selection and optimization of conditions are required.

Materials:

  • 3-Methyl-3-penten-2-one

  • Ketoreductase (KRED) enzyme

  • NADH or NADPH cofactor

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Co-solvent if needed (e.g., DMSO)

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffered solution containing the cofactor (e.g., NAD(P)H) and the cofactor regeneration system.

  • Enzyme Addition: Add the ketoreductase to the buffered solution.

  • Substrate Addition: Add the 3-methyl-3-penten-2-one to the reaction mixture. A co-solvent may be used to improve solubility.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the reaction progress by HPLC or GC.

  • Work-up: Once the reaction has reached the desired conversion, quench the reaction (e.g., by adding a water-immiscible organic solvent).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the organic layer, concentrate, and purify the product as needed. Analyze the yield and enantiomeric excess.

Visualizations

Troubleshooting_Low_EE start Low Enantiomeric Excess Observed analytical Verify Analytical Method start->analytical Step 1 catalyst Evaluate Catalyst System analytical->catalyst Method OK sub_analytical Resolution? Linearity? Accuracy? analytical->sub_analytical conditions Optimize Reaction Conditions catalyst->conditions Catalyst OK sub_catalyst Purity? Activation? Loading? Poisoning? catalyst->sub_catalyst substrate Assess Substrate Quality conditions->substrate Conditions Optimized sub_conditions Temperature? Solvent? Pressure? conditions->sub_conditions success High Enantiomeric Excess Achieved substrate->success Substrate OK sub_substrate Purity? Impurities? substrate->sub_substrate

Caption: Troubleshooting workflow for low enantiomeric excess.

Asymmetric_Hydrogenation_Workflow start Start: Prepare Reactor catalyst Charge Chiral Catalyst (e.g., Ru(OAc)2((S)-BINAP)) start->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent substrate Add 3-Methyl-3-penten-2-one solvent->substrate seal Seal and Purge Reactor with H2 substrate->seal pressurize Pressurize with H2 seal->pressurize react Stir at Set Temperature and Monitor Progress pressurize->react workup Vent, Concentrate, and Purify react->workup product Obtain this compound workup->product

Caption: Experimental workflow for asymmetric hydrogenation.

References

Technical Support Center: Troubleshooting Peak Tailing for (S)-3-Methyl-2-pentanone in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot peak tailing issues encountered during the gas chromatography (GC) analysis of (S)-3-Methyl-2-pentanone.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing for this compound in GC analysis?

Peak tailing for a polar and chiral compound like this compound is often a result of secondary interactions with active sites within the GC system or suboptimal chromatographic conditions. The most common causes include:

  • Active Sites in the Inlet: The injector port is a frequent source of peak tailing. Active silanol (B1196071) groups on the surface of the glass liner, metal surfaces, or contamination from previous injections can interact with the polar ketone group of the analyte through hydrogen bonding, causing tailing.[1]

  • Column Contamination: Accumulation of non-volatile residues from the sample matrix at the head of the analytical column can create active sites that lead to peak tailing.

  • Improper Column Installation: A poor column cut that is not perfectly flat or incorrect installation depth in the inlet or detector can create dead volumes and disrupt the sample flow path, resulting in peak distortion.

  • Inappropriate Method Parameters:

    • Low Inlet Temperature: Insufficient temperature in the injector can lead to slow or incomplete vaporization of the analyte, causing peak broadening and tailing.[1]

    • Solvent-Phase Mismatch: A significant difference in polarity between the sample solvent and the stationary phase of the column can lead to poor sample focusing at the head of the column.

  • Column Degradation: Over time, the stationary phase of the column can degrade due to exposure to oxygen or moisture in the carrier gas, exposing active silanol groups.[1]

Q2: How can I systematically troubleshoot peak tailing for my this compound analysis?

A logical, step-by-step approach is the most effective way to identify and resolve the source of peak tailing. The following workflow can be used to diagnose the issue:

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Observe Peak Tailing for this compound inlet_maintenance Perform Inlet Maintenance (Replace Liner and Septum) start->inlet_maintenance check_peak_shape1 Peak Tailing Resolved? inlet_maintenance->check_peak_shape1 column_maintenance Perform Column Maintenance (Trim 10-20 cm from Inlet) check_peak_shape1->column_maintenance No end_resolved Problem Resolved check_peak_shape1->end_resolved Yes check_peak_shape2 Peak Tailing Resolved? column_maintenance->check_peak_shape2 method_optimization Optimize GC Method Parameters (e.g., Inlet Temperature) check_peak_shape2->method_optimization No check_peak_shape2->end_resolved Yes check_peak_shape3 Peak Tailing Resolved? method_optimization->check_peak_shape3 advanced_troubleshooting Advanced Troubleshooting (e.g., Check for Leaks, Consider New Column) check_peak_shape3->advanced_troubleshooting No check_peak_shape3->end_resolved Yes end_unresolved Consult Instrument Specialist advanced_troubleshooting->end_unresolved Logical_Relationship Relationship Between Cause and Effect in Peak Tailing cause1 Active Sites (Inlet/Column) effect Peak Tailing of this compound cause1->effect cause2 Poor Column Installation cause2->effect cause3 Column Contamination cause3->effect cause4 Suboptimal Method Parameters cause4->effect

References

Technical Support Center: Optimization of Reaction Conditions for (S)-3-Methyl-2-pentanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-3-Methyl-2-pentanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for the enantioselective synthesis of this compound?

A1: The predominant and most effective strategy for synthesizing this compound with high enantiopurity is the asymmetric hydrogenation of the prochiral α,β-unsaturated ketone, 3-methyl-3-penten-2-one (B7765926). This method utilizes a chiral catalyst to selectively deliver hydrogen to one face of the double bond, thereby establishing the desired stereocenter at the C3 position.

Q2: What types of catalysts are typically employed for the asymmetric hydrogenation of 3-methyl-3-penten-2-one?

A2: Chiral phosphine (B1218219) ligands complexed with transition metals such as ruthenium (Ru), rhodium (Rh), and iridium (Ir) are commonly used.[1][2] Specifically, catalysts based on chiral diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are well-established for their high efficiency and enantioselectivity in ketone hydrogenations.

Q3: What are the critical reaction parameters to control for achieving high yield and enantioselectivity?

A3: Several parameters are crucial for the successful asymmetric hydrogenation of 3-methyl-3-penten-2-one. These include:

  • Catalyst and Ligand Choice: The selection of the metal precursor and the chiral ligand is paramount in determining the enantioselectivity.

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence both the reaction rate and the enantiomeric excess (ee). Protic solvents like ethanol (B145695) and isopropanol (B130326) are often used.[1]

  • Temperature: Lower reaction temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Hydrogen Pressure: The pressure of hydrogen gas can affect the reaction rate and, in some cases, the selectivity.

  • Substrate Purity: The purity of the starting material, 3-methyl-3-penten-2-one, is critical as impurities can act as catalyst poisons.

Q4: How can I monitor the progress and determine the enantiomeric excess of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). To determine the enantiomeric excess of the this compound product, chiral GC or chiral HPLC analysis is the standard method. This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via asymmetric hydrogenation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture. 2. Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. 3. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. 4. Low Reaction Temperature: The temperature may be too low, resulting in a very slow reaction rate.1. Use a fresh batch of catalyst and handle it under an inert atmosphere (e.g., in a glovebox). 2. Ensure high purity of all reagents and solvents. Solvents should be anhydrous and degassed. Use high-purity hydrogen gas. 3. Increase the hydrogen pressure within the safe limits of the reaction vessel. Consult literature for optimal pressure ranges for your specific catalyst system. 4. Gradually increase the reaction temperature. Monitor the reaction closely as higher temperatures may negatively impact enantioselectivity.
Low Enantioselectivity (ee) 1. Suboptimal Catalyst/Ligand: The chosen chiral ligand may not be optimal for this specific substrate. 2. Incorrect Solvent: The solvent may be influencing the transition state in a way that disfavors high enantioselectivity. 3. High Reaction Temperature: Higher temperatures can lead to a decrease in enantioselectivity. 4. Racemic Background Reaction: A non-catalyzed, non-selective hydrogenation may be occurring.1. Screen different chiral ligands. Consider ligands with different steric and electronic properties. 2. Perform a solvent screen. Test a range of solvents with varying polarities. For some ruthenium-based catalysts, ethanol has been shown to provide higher ee than 2-propanol.[1] 3. Lower the reaction temperature. This is often a critical factor for improving ee. 4. Ensure complete catalyst activation and consider using a lower catalyst loading if a background reaction is suspected.
Formation of Side Products 1. Over-reduction: The ketone product, this compound, can be further reduced to the corresponding alcohol, (S)-3-methyl-2-pentanol. 2. Isomerization of the starting material: The double bond in 3-methyl-3-penten-2-one could potentially migrate under certain conditions. 3. Aldol (B89426) Condensation Byproducts: If the synthesis of the starting material (3-methyl-3-penten-2-one) is performed in situ or if residual reactants are present, side products from aldol condensation can occur.[3]1. Carefully monitor the reaction progress and stop it once the starting material is consumed. Using a milder reducing agent or catalyst system might also prevent over-reduction. 2. Optimize the reaction conditions (catalyst, solvent, temperature) to favor hydrogenation over isomerization. 3. Ensure the purity of the starting material before performing the asymmetric hydrogenation.

Experimental Protocols

Synthesis of 3-Methyl-3-penten-2-one (Precursor)

The precursor for the asymmetric hydrogenation, 3-methyl-3-penten-2-one, is typically synthesized via an aldol condensation of 2-butanone (B6335102) and acetaldehyde (B116499), followed by dehydration.[3][4]

Materials:

  • 2-Butanone

  • Acetaldehyde

  • Acid catalyst (e.g., sulfuric acid)

  • Solvent (e.g., water or an organic solvent)

Procedure:

  • Charge the reactor with 2-butanone and the acid catalyst.

  • Heat the mixture to the desired reaction temperature (e.g., 65-70 °C).

  • Slowly add acetaldehyde to the reaction mixture over a period of several hours.

  • After the addition is complete, allow the reaction to stir until completion, which can be monitored by GC.

  • Upon completion, quench the reaction and perform a work-up to isolate the crude 3-methyl-3-penten-2-one.

  • Purify the product by distillation.

Asymmetric Hydrogenation of 3-Methyl-3-penten-2-one

The following is a general protocol for the asymmetric hydrogenation. The specific catalyst, ligand, solvent, temperature, and pressure should be optimized for the desired outcome.

Materials:

  • 3-Methyl-3-penten-2-one

  • Chiral Ruthenium or Rhodium catalyst precursor (e.g., [RuCl₂(p-cymene)]₂)

  • Chiral diphosphine ligand (e.g., (S)-BINAP)

  • Anhydrous, degassed solvent (e.g., ethanol)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge a pressure reactor with the catalyst precursor and the chiral ligand.

  • Add the anhydrous, degassed solvent and stir the mixture to form the active catalyst complex.

  • Add the substrate, 3-methyl-3-penten-2-one, to the reactor.

  • Seal the reactor, remove it from the glovebox, and connect it to a hydrogen source.

  • Purge the reactor with hydrogen gas several times.

  • Pressurize the reactor to the desired hydrogen pressure and begin stirring at the set temperature.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.

  • The reaction mixture can then be concentrated and the product purified, typically by column chromatography or distillation.

  • Determine the yield and enantiomeric excess (by chiral GC or HPLC) of the resulting this compound.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effect of different reaction parameters on the synthesis of this compound.

Table 1: Effect of Chiral Ligand on Enantioselectivity

EntryCatalyst PrecursorChiral LigandSolventTemp (°C)H₂ Pressure (atm)Yield (%)ee (%) of (S)-isomer
1[RuCl₂(p-cymene)]₂(S)-BINAPEthanol50209592
2[RuCl₂(p-cymene)]₂(S)-TolBINAPEthanol50209695
3[Rh(COD)₂]BF₄(R,R)-DIPAMPMethanol25109288

Table 2: Effect of Solvent and Temperature on Yield and Enantioselectivity

EntryCatalystSolventTemp (°C)H₂ Pressure (atm)Yield (%)ee (%) of (S)-isomer
1Ru-(S)-TolBINAPEthanol50209695
2Ru-(S)-TolBINAPEthanol25209498
3Ru-(S)-TolBINAPTHF25208580
4Ru-(S)-TolBINAPDichloromethane25208885

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_asymmetric_hydrogenation Asymmetric Hydrogenation cluster_analysis Analysis Aldol_Condensation Aldol Condensation (2-Butanone + Acetaldehyde) Dehydration Dehydration Aldol_Condensation->Dehydration Purification_1 Purification (Distillation) Dehydration->Purification_1 Precursor 3-Methyl-3-penten-2-one Purification_1->Precursor Reaction Hydrogenation (H₂, Pressure, Temp) Precursor->Reaction Substrate Catalyst_Prep Catalyst Preparation ([Ru] + (S)-Ligand) Catalyst_Prep->Reaction Workup Work-up & Purification Reaction->Workup Product This compound Workup->Product Analysis Yield & ee Determination (Chiral GC/HPLC) Product->Analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_conversion_issues Conversion Troubleshooting cluster_ee_issues Enantioselectivity Troubleshooting cluster_side_product_issues Side Product Troubleshooting Start Experiment Start Check_Conversion Low/No Conversion? Start->Check_Conversion Check_ee Low Enantioselectivity? Check_Conversion->Check_ee No Catalyst_Activity Check Catalyst Activity Check_Conversion->Catalyst_Activity Yes Side_Products Side Products Observed? Check_ee->Side_Products No Ligand_Screen Screen Chiral Ligands Check_ee->Ligand_Screen Yes Success Successful Synthesis Side_Products->Success No Monitor_Reaction Monitor Reaction Time Side_Products->Monitor_Reaction Yes Reagent_Purity Verify Reagent Purity Catalyst_Activity->Reagent_Purity Reaction_Conditions_1 Optimize Temp/Pressure Reagent_Purity->Reaction_Conditions_1 Solvent_Screen Optimize Solvent Ligand_Screen->Solvent_Screen Lower_Temp Lower Reaction Temperature Solvent_Screen->Lower_Temp Purify_Substrate Ensure Substrate Purity Monitor_Reaction->Purify_Substrate

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Chiral and Achiral Separation of 3-Methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges in the chromatographic analysis of (S)-3-Methyl-2-pentanone and its isomers. Co-elution can significantly impact quantification and identification, and this guide provides direct solutions to common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers that co-elute with this compound?

A1: Co-elution issues with this compound typically arise from two types of isomers:

  • Enantiomer: The most common and challenging co-eluting species is its mirror image, (R)-3-Methyl-2-pentanone. Since enantiomers have identical physical properties (e.g., boiling point, polarity), they will not be separated on standard, achiral chromatography columns.[1]

  • Structural Isomers: Other ketones with the same chemical formula (C₆H₁₂O), such as 2-Hexanone, 4-Methyl-2-pentanone, and 3,3-Dimethyl-2-butanone, can also co-elute, particularly if the chromatographic method lacks sufficient selectivity.[2][3]

Q2: How can I confirm that my peak impurity is due to co-elution?

A2: Before adjusting your method, it's crucial to confirm that you are dealing with co-elution and not another problem like sample degradation or system contamination.[4]

  • Peak Shape Analysis: A pure chromatographic peak should be symmetrical. The presence of a "shoulder," tailing, or a broader-than-expected peak is a strong indicator of an underlying, unresolved compound.[5][6]

  • Mass Spectrometry (MS) Detection: If you are using a GC-MS system, you can examine the mass spectrum across the peak's profile. A change in the mass spectrum from the leading edge to the tailing edge of the peak confirms the presence of multiple components.[5] If the co-eluting species are structural isomers, their fragmentation patterns will likely differ. For enantiomers, the mass spectra will be identical.

Q3: My current GC method uses a standard non-polar column and separates other ketones well. Why is it failing for 3-Methyl-2-pentanone isomers?

A3: Standard non-polar columns, such as those with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5, HP-5), separate compounds primarily based on their boiling points.[7] While this is effective for many compounds, both (S)- and (R)-3-Methyl-2-pentanone have the exact same boiling point and polarity, making them inseparable on such columns. Furthermore, some structural isomers may have very similar boiling points, leading to poor resolution.

Q4: What is the most effective way to separate the (S)- and (R)-enantiomers of 3-Methyl-2-pentanone?

A4: The definitive way to separate enantiomers is by using a chiral stationary phase. For a volatile compound like 3-Methyl-2-pentanone, a Gas Chromatography (GC) column with a chiral selector, such as a cyclodextrin (B1172386) derivative (e.g., β- or γ-cyclodextrin), is required.[8][9] These phases create transient, diastereomeric complexes with the enantiomers, which have slightly different stabilities, allowing for their separation.[10]

Q5: Can I resolve co-eluting structural isomers without buying a new column?

A5: Yes, in many cases, you can resolve structural isomers by optimizing your current method. The goal is to modify conditions to exploit subtle differences in their interaction with the stationary phase.[11]

  • Optimize the Temperature Program: A slower oven temperature ramp rate increases the interaction time between the analytes and the stationary phase, which can significantly enhance resolution.[6][11]

  • Adjust Carrier Gas Flow Rate: Ensure your carrier gas (e.g., Helium, Hydrogen) is flowing at its optimal linear velocity. Sub-optimal flow rates can decrease column efficiency and resolution.[4]

  • Check for System Issues: A contaminated injector liner or column inlet can cause peak broadening and tailing, which masks the separation of closely eluting peaks. Regular maintenance is critical.[12][13]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving co-elution.

Issue 1: A Single, Broad, or Asymmetrical Peak is Observed

This is the most common sign of co-elution. The workflow below outlines the steps to diagnose and solve the problem.

G cluster_0 Diagnosis cluster_1 Resolution Path start Suspected Co-elution: Broad or Asymmetrical Peak check_ms Using GC-MS? Examine Mass Spectra Across Peak start->check_ms ms_change Mass Spectra Change? check_ms->ms_change Yes optimize 1. Optimize Temperature Program (Slower Ramp Rate) 2. Adjust Flow Rate check_ms->optimize No (GC-FID) ms_same Mass Spectra Identical ms_change->ms_same No ms_diff Mass Spectra Differ ms_change->ms_diff Yes chiral_path Indicates Enantiomers or Identical Isomers ms_same->chiral_path achiral_path Indicates Structural Isomers (Different Compounds) ms_diff->achiral_path achiral_path->optimize change_chiral Use a Chiral GC Column (e.g., Cyclodextrin-based) chiral_path->change_chiral change_polar 3. Change to a More Polar Achiral Column (e.g., WAX) optimize->change_polar resolved Resolution Achieved change_polar->resolved change_chiral->resolved

A logical workflow for diagnosing and resolving co-eluting peaks.
Issue 2: Poor Resolution on a Chiral Column

Even with a chiral column, achieving baseline separation can be challenging.

Possible Cause Solution Rationale
Suboptimal Temperature Decrease the column oven temperature. Run isothermal analysis at a lower temperature or use a very slow ramp rate (e.g., 1-2°C/min).Chiral recognition is an energetic process. Lower temperatures enhance the stability differences between the transient diastereomeric complexes, often leading to better separation.
Incorrect Carrier Gas Velocity Optimize the linear velocity for the carrier gas being used (He, H₂, N₂).Column efficiency is maximal at the optimal linear velocity. Deviating from this reduces the number of theoretical plates and can worsen resolution.
Column Overload Reduce the injection volume or dilute the sample.Overloading the column saturates the stationary phase, leading to peak fronting and a significant loss of resolution between closely eluting enantiomers.
Column Aging/Contamination Condition the column according to the manufacturer's instructions. If resolution does not improve, the column may need to be replaced.Over time, the chiral selector can degrade or become contaminated, losing its ability to effectively resolve enantiomers.

Experimental Protocols

Protocol 1: Achiral Analysis for Structural Isomers

This method is a starting point for separating structural isomers of 3-Methyl-2-pentanone on a polar column.

Parameter Condition
GC System Agilent 8890 GC with FID or MS
Column Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Split/Splitless, 250°C
Injection Volume 1.0 µL (Split ratio 50:1)
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program 40°C (hold 2 min), ramp to 150°C @ 3°C/min, hold 5 min
Detector (FID) 250°C
Protocol 2: Chiral Analysis for Enantiomer Separation

This method is designed to separate (S)- and (R)-3-Methyl-2-pentanone.

Parameter Condition
GC System Agilent 8890 GC with FID or MS
Column Restek Rt®-BetaDEXse (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Split/Splitless, 230°C
Injection Volume 1.0 µL (Split ratio 100:1)
Carrier Gas Helium, Constant Flow @ 1.0 mL/min
Oven Program 50°C Isothermal (hold for 20 min)
Detector (FID) 250°C

Note: Isothermal conditions often provide the best resolution for chiral separations of volatile compounds.

Data Presentation: Column Selectivity Comparison

The choice of stationary phase is the most critical factor for achieving separation. The table below illustrates the expected outcome for different column types when analyzing a mixture of 3-Methyl-2-pentanone isomers.

Column Type (Stationary Phase) Separates Structural Isomers? (e.g., 2-Hexanone) Separates Enantiomers? (R/S)-3-Methyl-2-pentanone Primary Separation Principle
Non-Polar (e.g., 5% Phenyl Polysiloxane)Partial to GoodNoBoiling Point
Polar (e.g., Polyethylene Glycol - WAX)Good to ExcellentNoPolarity & Boiling Point
Chiral (e.g., Substituted β-Cyclodextrin)Good to ExcellentYesChiral Recognition

Visualization of Column Selection Logic

The decision to choose a specific GC column is based on the analytical goal: separating structural isomers versus chiral enantiomers.

G goal Analytical Goal: Separate 3-Methyl-2-pentanone Isomers type What type of isomers are co-eluting? goal->type struct Structural Isomers (e.g., 2-Hexanone, 4-Methyl-2-pentanone) type->struct Different Connectivity enant Enantiomers (R)- and this compound type->enant Non-superimposable Mirror Images polar_col Use Polar (e.g., WAX) Column Exploits polarity differences. struct->polar_col chiral_col Use Chiral (e.g., Cyclodextrin) Column Required for stereoselective interaction. enant->chiral_col

References

minimizing racemization of (S)-3-Methyl-2-pentanone during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-3-Methyl-2-pentanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization during the storage and handling of this chiral ketone.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where an enantiomerically pure or enriched compound, such as this compound, converts into a mixture containing equal amounts of both enantiomers (S and R), known as a racemate. This is a significant concern in drug development and chemical synthesis because enantiomers of a chiral molecule can have different pharmacological, toxicological, and physiological properties. The loss of enantiomeric purity can lead to a decrease in therapeutic efficacy or an increase in undesirable side effects.

Q2: What is the primary mechanism of racemization for this compound?

A2: The primary mechanism is keto-enol tautomerism.[1][2][3] The chiral center in this compound is the carbon atom at position 3 (the α-carbon), which bears a hydrogen atom. In the presence of an acid or a base, this α-proton can be removed to form a planar, achiral enol or enolate intermediate.[4] Reprotonation of this intermediate can occur from either face of the planar double bond with equal probability, leading to the formation of both (S) and (R) enantiomers and, ultimately, a racemic mixture.[1][3]

Q3: What are the key factors that accelerate the racemization of this compound?

A3: The main factors that can accelerate racemization are:

  • Presence of Acids or Bases: Even trace amounts of acidic or basic impurities can catalyze the keto-enol tautomerism, significantly increasing the rate of racemization.[2][4]

  • Elevated Temperatures: Higher temperatures increase the kinetic energy of the molecules, providing the necessary activation energy for the enolization process to occur more rapidly.

  • Solvent Choice: Protic solvents (e.g., water, alcohols) can facilitate the proton transfer steps involved in enolization and can accelerate racemization. Aprotic solvents are generally preferred for storage.

Troubleshooting Guides

Guide 1: Unexpected Loss of Enantiomeric Excess (ee) in a Stored Sample

If you observe a decrease in the enantiomeric excess of your this compound sample upon re-analysis, use the following guide to troubleshoot potential causes.

Observation Potential Cause Recommended Action
Significant decrease in ee after storage at room temperature. Elevated Temperature: Room temperature may be too high, providing sufficient energy for racemization over time.Store the sample at a lower temperature. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing at -20 °C or below is advisable.
Rapid loss of ee in a solution. Inappropriate Solvent: The solvent may be protic or contain acidic/basic impurities.Store the compound in a dry, aprotic, and non-polar solvent such as hexane (B92381) or toluene. Ensure the solvent is of high purity and free from acidic or basic residues.
Racemization observed after purification. Contamination from Purification Media: Silica (B1680970) gel can be slightly acidic, and alumina (B75360) can be basic, both of which can catalyze racemization.Use deactivated (neutralized) silica gel for chromatography. After purification, ensure all traces of acidic or basic modifiers from chromatography are removed.
Inconsistent ee results between different batches. Contaminated Storage Vials or Atmosphere: The storage container may have acidic or basic residues, or exposure to air could introduce CO2 (acidic) or other contaminants.Use clean, dry, and inert storage vials (e.g., amber glass with PTFE-lined caps). Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to air and moisture.

G start Loss of Enantiomeric Excess Detected check_storage_temp Check Storage Temperature Was it stored at ≤ 8°C? start->check_storage_temp temp_ok Temperature OK check_storage_temp->temp_ok Yes temp_issue Action: Store at lower temperature (e.g., -20°C) check_storage_temp->temp_issue No check_solvent Check Storage Solvent Was it aprotic and high purity? solvent_ok Solvent OK check_solvent->solvent_ok Yes solvent_issue Action: Use dry, aprotic solvent (e.g., hexane) check_solvent->solvent_issue No check_purification Review Purification Method Was neutral media used? All modifiers removed? purification_ok Purification OK check_purification->purification_ok Yes purification_issue Action: Use neutral purification media and ensure complete removal of modifiers check_purification->purification_issue No check_container Inspect Storage Container & Atmosphere Inert vial? Inert atmosphere? container_ok Container OK check_container->container_ok Yes container_issue Action: Use inert vials and store under inert atmosphere check_container->container_issue No temp_ok->check_solvent solvent_ok->check_purification purification_ok->check_container end Monitor Enantiomeric Excess container_ok->end temp_issue->end solvent_issue->end purification_issue->end container_issue->end

Experimental Protocols

Protocol 1: Quantification of Enantiomeric Excess using Chiral Gas Chromatography (GC)

This protocol provides a general method for determining the enantiomeric excess of 3-Methyl-2-pentanone. It is recommended to optimize the parameters for your specific instrument and column.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., Supelco β-DEX™ 120 or Astec CHIRALDEX® G-TA).[5]

  • Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a high-purity, volatile, aprotic solvent (e.g., hexane or dichloromethane).

  • GC Conditions (Starting Point):

    • Injector Temperature: 220 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 1 minute.

      • Ramp: 2 °C/minute to 120 °C.

      • Hold for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers based on their retention times (a racemic standard is useful for initial identification).

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Protocol 2: Accelerated Stability Study Design

This protocol outlines a design for an accelerated stability study to predict the long-term stability and estimate the shelf-life of this compound under various storage conditions.

  • Objective: To determine the rate of racemization at elevated temperatures and use the Arrhenius equation to predict the rate at recommended storage temperatures.

  • Materials:

    • Enantiomerically pure or enriched this compound.

    • High-purity aprotic solvent (e.g., hexane).

    • Inert vials with PTFE-lined caps.

    • Temperature-controlled ovens or incubators.

  • Experimental Setup:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

    • Aliquot the solution into multiple vials, ensuring each vial is sealed tightly under an inert atmosphere.

    • Place sets of vials at a minimum of three different elevated temperatures (e.g., 40 °C, 50 °C, and 60 °C). Also, include a set at the proposed long-term storage temperature (e.g., 4 °C) and a control set at -20 °C.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature condition.

    • Allow the vial to equilibrate to room temperature.

    • Determine the enantiomeric excess of the sample using the chiral GC method described in Protocol 1.

  • Data Analysis:

    • For each temperature, plot the natural logarithm of the enantiomeric excess (ln(ee)) versus time. The slope of this line will be related to the racemization rate constant (k).

    • Using the rate constants determined at different temperatures, create an Arrhenius plot by plotting ln(k) versus 1/T (where T is the absolute temperature in Kelvin).

    • The slope of the Arrhenius plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant.

    • Once Ea is determined, the rate constant at any desired storage temperature can be calculated, allowing for an estimation of the shelf-life.

G start Prepare Sample Aliquots storage Store at Multiple Elevated Temperatures (e.g., 40°C, 50°C, 60°C) and Control Temperatures (e.g., 4°C, -20°C) start->storage sampling Sample at Predetermined Time Points storage->sampling analysis Analyze Enantiomeric Excess (Chiral GC) sampling->analysis data_analysis Calculate Racemization Rate Constants (k) at each Temperature analysis->data_analysis arrhenius Create Arrhenius Plot (ln(k) vs 1/T) to Determine Activation Energy (Ea) data_analysis->arrhenius prediction Predict Shelf-life at Recommended Storage Temperature arrhenius->prediction

Data Summary

Table 1: Influence of Storage Conditions on Racemization Risk

This table provides a qualitative summary of the risk of racemization under different storage conditions.

Parameter Condition Racemization Risk Justification
Temperature -20 °CVery LowInsufficient thermal energy to overcome the activation barrier for enolization.
4 °CLowReduced kinetic energy slows the rate of enolization significantly.
Room Temperature (~25 °C)ModerateSufficient thermal energy for slow racemization over extended periods.
≥ 40 °CHighSignificantly increased rate of enolization.
pH Neutral (pH ~7)LowMinimal acid or base catalysis.
Acidic (pH < 7)Moderate to HighAcid-catalyzed enol formation is accelerated.
Basic (pH > 7)High to Very HighBase-catalyzed enolate formation is typically faster than acid-catalyzed enolization.
Solvent Aprotic, Non-polar (e.g., Hexane, Toluene)LowDoes not facilitate proton transfer for enolization.
Aprotic, Polar (e.g., DMSO, DMF)ModerateCan support the charged intermediate in base-catalyzed racemization.
Protic (e.g., Water, Methanol, Ethanol)HighCan act as a proton source and sink, facilitating keto-enol tautomerism.

G cluster_racemate Racemic Mixture s_ketone This compound (Chiral) protonated_ketone Protonated Ketone s_ketone->protonated_ketone + H+ protonated_ketone->s_ketone - H+ enol Enol Intermediate (Achiral, Planar) protonated_ketone->enol - H+ enol->protonated_ketone + H+ r_ketone (R)-3-Methyl-2-pentanone (Chiral) enol->r_ketone + H+ (attack from opposite face)

References

(S)-3-Methyl-2-pentanone purification techniques from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the purification of (S)-3-Methyl-2-pentanone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a typical synthesis of this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Starting Materials: Unreacted precursors such as 2-butanone (B6335102) and acetaldehyde (B116499) if using an aldol (B89426) condensation route.[1]

  • Reaction Intermediates: Aldol addition products like 4-hydroxy-3-methylpentan-2-one.[1]

  • Side Products: Dehydration products such as 3-methyl-3-penten-2-one.[1]

  • Enantiomeric Impurity: The corresponding (R)-3-Methyl-2-pentanone enantiomer.

  • Solvents and Reagents: Residual solvents and reagents from the reaction and work-up steps.

Q2: What are the primary methods for purifying crude this compound?

A2: A multi-step approach is typically most effective. This usually involves an initial bulk purification step like fractional distillation to remove impurities with significantly different boiling points, followed by a high-resolution technique like preparative chiral chromatography (HPLC or GC) to separate the enantiomers.[2] Liquid-liquid extraction is a standard work-up procedure to remove aqueous-soluble impurities before distillation or chromatography.[3][4]

Q3: Is distillation a suitable method for enantiomeric separation?

A3: No, distillation is not effective for separating enantiomers as they have identical physical properties such as boiling point. Fractional distillation is, however, an excellent method for removing other impurities that have different boiling points from 3-methyl-2-pentanone (B1360105) (Boiling Point: ~118 °C).[1][5]

Q4: Which analytical technique is best for determining the enantiomeric purity (e.e.) of the final product?

A4: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) are the preferred methods.[2][6] These techniques use a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification.[7]

Data Presentation: Physical Properties and Purification Method Comparison

Quantitative data is crucial for designing an effective purification strategy. The tables below summarize key physical properties and compare common purification techniques.

Table 1: Physical Properties of 3-Methyl-2-pentanone and Potential Impurities

Compound CAS Number Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL @ 25°C)
3-Methyl-2-pentanone 565-61-7 100.16 118 0.815
2-Butanone 78-93-3 72.11 80 0.805
Acetaldehyde 75-07-0 44.05 20.2 0.788
4-Hydroxy-3-methylpentan-2-one 4336-56-1 116.16 ~175 (decomposes) ~0.96
3-Methyl-3-penten-2-one 763-95-1 98.14 136-138 0.855

Data sourced from[1][5][8]

Table 2: Comparison of Purification Techniques

Technique Applicability Advantages Disadvantages Expected Purity
Liquid-Liquid Extraction Removal of water-soluble impurities (salts, acids, bases). Simple, rapid, and effective for initial work-up. Requires immiscible solvents; can lead to emulsion formation. Low to Medium
Fractional Distillation Separation of components with different boiling points. Excellent for large-scale, bulk removal of non-isomeric impurities. Not suitable for separating enantiomers; potential for thermal degradation. Medium to High (Achiral)
Silica Gel Chromatography Removal of polar impurities from the less polar ketone. Good for removing non-enantiomeric, structurally different impurities.[9] Can be time-consuming and uses significant solvent. High (Achiral)

| Chiral HPLC/GC | Separation of (S) and (R) enantiomers. | The only effective method for achieving high enantiomeric excess.[2] | Expensive columns and equipment; lower throughput for preparative scale.[2] | >99% e.e. |

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: Low yield after Liquid-Liquid Extraction

  • Q: I'm losing a significant amount of my product during the aqueous work-up. What could be the cause?

    • A: 3-Methyl-2-pentanone has some solubility in water.[5] To minimize loss, perform multiple extractions (e.g., 3-4 times) with smaller volumes of organic solvent rather than a single extraction with a large volume. Additionally, saturating the aqueous layer with a salt like sodium chloride (brine wash) can decrease the solubility of the organic product in the aqueous phase and improve recovery.

Issue 2: Inefficient Separation during Fractional Distillation

  • Q: My distilled product is still contaminated with an impurity that has a close boiling point. How can I improve the separation?

    • A: For impurities with close boiling points, improving the efficiency of the fractional distillation column is key. You can:

      • Increase Column Length/Packing: Use a longer Vigreux or packed column (e.g., with Raschig rings or metal sponges) to increase the number of theoretical plates.

      • Control the Reflux Ratio: Maintain a slow distillation rate to allow equilibrium to be established between the vapor and liquid phases at each stage in the column. A high reflux ratio generally improves separation.

      • Ensure Proper Insulation: Insulate the column to minimize heat loss and maintain a proper temperature gradient.

Issue 3: No or Poor Separation of Enantiomers on Chiral HPLC

  • Q: I'm injecting my sample onto a chiral column, but I see only one peak or two poorly resolved peaks. What should I do?

    • A: This is a common method development challenge.[10]

      • Confirm Column Selection: Ensure you are using a chiral stationary phase (CSP) suitable for ketones. Polysaccharide-based columns are often a good starting point.[6]

      • Optimize the Mobile Phase: Enantiomeric separation is highly sensitive to the mobile phase composition. In normal phase, adjust the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol). Small changes can have a large impact.[11]

      • Adjust Flow Rate: Lowering the flow rate can sometimes increase resolution, although it will lengthen the run time.

      • Change Temperature: Temperature affects selectivity. Try running the separation at a lower or higher temperature to see if resolution improves.[10]

Issue 4: High Backpressure and Peak Tailing in HPLC

  • Q: My HPLC system pressure is increasing, and my peaks are starting to tail. What is the problem?

    • A: This often indicates a blockage or contamination at the head of the column.[10][12]

      • Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to catch particulate matter and strongly adsorbed impurities, protecting the expensive main column.[13]

      • Filter Samples: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulates.

      • Column Flushing: If contamination is suspected, flush the column with a strong solvent (check the column's instruction manual for compatible solvents). For immobilized columns, solvents like THF or DMF can be effective.[10] Reversing the column flow direction during flushing can help dislodge particulates from the inlet frit.[10]

Experimental Protocols

Protocol 1: Fractional Distillation for Bulk Purification

  • Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux or packed with metal sponge), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the distillation flask with the crude, dried (e.g., over anhydrous MgSO₄) reaction mixture, not exceeding two-thirds of the flask's volume. Add boiling chips.

  • Distillation: Heat the flask gently. As the mixture boils, observe the temperature at the distillation head.

  • Fraction Collection:

    • Collect any low-boiling impurities (the "forerun") that distill at a temperature significantly below 118°C.

    • Once the temperature stabilizes at the boiling point of 3-methyl-2-pentanone (~118°C), change the receiving flask and collect the main fraction.

    • Stop the distillation when the temperature either rises significantly or the distillation rate drops, leaving a small residue in the flask to avoid distilling to dryness.

  • Analysis: Analyze the collected main fraction by GC or NMR to assess its chemical purity before proceeding to chiral separation.

Protocol 2: Preparative Chiral HPLC

  • System Preparation:

    • Column: Install a suitable preparative chiral column (e.g., a polysaccharide-based CSP).

    • Mobile Phase: Prepare and thoroughly degas the mobile phase (e.g., a mixture of hexane (B92381) and isopropanol). The exact ratio must be determined through analytical-scale method development.[11]

  • Sample Preparation: Dissolve the partially purified 3-methyl-2-pentanone from distillation in the mobile phase to a known concentration. Filter the sample through a 0.45 µm filter.

  • Method Parameters: Set the flow rate, injection volume, and detector wavelength (e.g., 210 nm for ketones without strong chromophores).

  • Injection and Fraction Collection: Inject the sample onto the column. Use the detector signal to identify the two enantiomeric peaks. Set up the fraction collector to collect the eluent corresponding to the desired (S)-enantiomer peak into a separate container.

  • Post-Run:

    • Combine the fractions containing the pure (S)-enantiomer.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

    • Analyze the final product using analytical chiral HPLC to determine the enantiomeric excess (e.e.).

Visualizations

Purification_Workflow Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Aqueous Work-up) Crude->Extraction Drying Dry Organic Layer (e.g., MgSO4) Extraction->Drying Waste1 Aqueous Waste Extraction->Waste1 Distillation Fractional Distillation Drying->Distillation Chiral_HPLC Preparative Chiral HPLC Distillation->Chiral_HPLC Waste2 Low/High Boiling Impurities Distillation->Waste2 Solvent_Evap Solvent Evaporation Chiral_HPLC->Solvent_Evap Waste3 Collected (R)-Enantiomer Chiral_HPLC->Waste3 Pure_S Pure this compound Solvent_Evap->Pure_S

Caption: A typical multi-step workflow for purifying this compound.

HPLC_Troubleshooting Start Poor Enantiomeric Separation on Chiral HPLC Check_Column Is the CSP suitable for ketones? Start->Check_Column Check_Mobile_Phase Optimize Mobile Phase (e.g., Hexane/IPA ratio) Check_Column->Check_Mobile_Phase Yes Failure Try a Different CSP Column Check_Column->Failure No Check_Temp Adjust Column Temperature Check_Mobile_Phase->Check_Temp No Improvement Success Resolution Achieved Check_Mobile_Phase->Success Improved Check_Flow Lower Flow Rate Check_Temp->Check_Flow No Improvement Check_Temp->Success Improved Check_Flow->Success Improved Check_Flow->Failure No Improvement

References

Technical Support Center: Quantification of (S)-3-Methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the quantification of (S)-3-Methyl-2-pentanone, with a specific focus on identifying and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound quantification?

A: A matrix effect is the alteration of an analytical instrument's response to an analyte due to the presence of other components in the sample matrix.[1] For this compound, which is often analyzed in complex biological or environmental samples, these co-eluting matrix components can interfere with the ionization process in mass spectrometry (MS) based methods like GC-MS or LC-MS.[2][3] This interference can manifest as:

  • Ion Suppression: The most common effect, where the matrix components reduce the ionization efficiency of the analyte, leading to a lower signal and an underestimation of its concentration.[4]

  • Ion Enhancement: The opposite effect, where the signal is artificially increased, leading to an overestimation.[4]

Because these effects can compromise the accuracy, reproducibility, and sensitivity of an assay, they are a major concern in quantitative analysis.[2]

Q2: How can I quantitatively determine if my analysis is affected by matrix effects?

A: The most direct way to quantify matrix effects is using the post-extraction spike method .[2] This involves comparing the signal response of an analyte in a clean solvent to its response in a blank sample matrix that has been extracted and then spiked with the analyte.

The Matrix Effect (ME) can be calculated as follows:

ME (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solvent) * 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.[4]

  • A value > 100% indicates ion enhancement.[4]

Illustrative Data for Matrix Effect Calculation:

Sample DescriptionAnalyte Concentration (ng/mL)Mean Peak Area (n=3)Matrix Effect (%)Interpretation
This compound in Solvent501,250,000-Reference
Spiked Blank Plasma Extract50850,00068%Ion Suppression
Spiked Blank Urine Extract501,400,000112%Ion Enhancement
Q3: What are the primary strategies to mitigate matrix effects in my workflow?

A: There are three main strategies to address matrix effects. The choice depends on the severity of the effect, the complexity of the matrix, and available resources.

  • Optimize Sample Preparation: The most effective way to eliminate matrix effects is to remove the interfering components before analysis through rigorous sample cleanup.[2][5]

  • Use Advanced Calibration Methods: When interferences cannot be fully removed, their effects can be compensated for during data analysis using methods like the standard addition method or matrix-matched calibration.[5][6]

  • Employ an Appropriate Internal Standard: Using a stable isotope-labeled (SIL) internal standard is the "gold standard" for correcting for matrix effects in MS-based analyses.[2][7]

The following diagram illustrates a typical decision-making workflow for addressing matrix effects.

G Workflow for Addressing Matrix Effects A 1. Quantify Matrix Effect (Post-Extraction Spike) B Is ME within acceptable limits (e.g., 85-115%)? A->B C Proceed with current method B->C Yes D Mitigation Required B->D No E Strategy 1: Improve Sample Cleanup (e.g., change SPME fiber, use SPE) D->E To Eliminate F Strategy 2: Use SIL Internal Standard D->F To Correct (MS) G Strategy 3: Use Standard Addition Method D->G To Compensate H Re-evaluate Matrix Effect E->H F->C G->C

Caption: A decision-making workflow for identifying and mitigating matrix effects.

Q4: Which sample preparation technique is recommended for this compound?

A: As a volatile organic compound (VOC), this compound is an excellent candidate for Solid-Phase Microextraction (SPME) .[8][9] SPME is a solvent-free technique that combines sample extraction and concentration into a single step.[9][10] It is highly effective for isolating VOCs from complex matrices like water, plasma, or urine, often using the headspace (HS-SPME) approach.[9]

  • Advantages of SPME: Reduces solvent use, can be easily automated, and is non-destructive to the sample.[9]

  • Common Fiber Coatings: For a ketone like 3-methyl-2-pentanone, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point due to its broad selectivity for volatile compounds.[11]

Liquid-Liquid Extraction (LLE) is another viable, albeit more traditional, option. It involves partitioning the analyte between the sample's aqueous matrix and an immiscible organic solvent.[8][12] While effective, LLE can be more labor-intensive and may co-extract more interfering compounds than SPME.

Q5: How does the Standard Addition Method work to counteract matrix effects?

A: The standard addition method is a powerful calibration technique used to accurately quantify an analyte in a complex matrix where matrix effects are present and a true blank matrix is unavailable.[6][13] The principle is to add known quantities (spikes) of the analyte directly to aliquots of the unknown sample.[6]

The assumption is that the added standard experiences the same matrix effects as the endogenous analyte. By plotting the instrument response against the concentration of the added standard and extrapolating the linear regression line back to the x-axis, the original concentration of the analyte in the sample can be determined.[14] This method is particularly useful when sample composition is unknown or highly variable.[6]

G Standard Addition Method Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Take multiple identical aliquots of the unknown sample B1 Spike with 0 ng/mL (Unspiked Sample) B2 Spike with 25 ng/mL Standard B3 Spike with 50 ng/mL Standard B4 Spike with 100 ng/mL Standard C Analyze each spiked sample B1->C B2->C B3->C B4->C D Plot Instrument Response vs. Added Concentration C->D E Perform Linear Regression D->E F Extrapolate to y=0 E->F G Determine original concentration (absolute value of x-intercept) F->G

Caption: Workflow for the method of standard addition.

Q6: I'm using a GC-MS system. What is the most reliable way to correct for matrix effects?

A: For MS-based detection, the most reliable method for correcting matrix effects is the use of a Stable Isotope-Labeled (SIL) Internal Standard .[2][7] A SIL-IS is a version of the analyte—in this case, this compound—where one or more atoms (e.g., 1H, 12C) have been replaced with their heavy stable isotopes (e.g., 2H or D, 13C).[15]

This makes the SIL-IS chemically almost identical to the analyte, meaning it will co-elute chromatographically and experience the same extraction recovery and ionization suppression or enhancement. Because the mass spectrometer can distinguish between the analyte and the heavier SIL-IS, the ratio of their peak areas is used for quantification. This ratio remains constant even if signal suppression or enhancement occurs, providing highly accurate and precise results.[16]

Detailed Experimental Protocols

Protocol 1: Quantification of Matrix Effect using Post-Extraction Spike Method

Objective: To determine the presence and magnitude of matrix effects on the quantification of this compound.

Materials:

  • Blank matrix (e.g., drug-free plasma, control soil extract)

  • This compound standard solution (e.g., 1 µg/mL in methanol)

  • Appropriate solvent for final dilution (e.g., acetonitrile)

  • Sample preparation materials (e.g., SPME fibers, extraction solvents)

  • Calibrated analytical instrument (e.g., GC-MS)

Methodology:

  • Prepare Solution A (Neat Standard): Dilute the this compound standard solution with the final dilution solvent to a known mid-range concentration (e.g., 50 ng/mL).

  • Prepare Blank Matrix Extract: Process at least three replicates of the blank matrix sample using your established sample preparation protocol (e.g., LLE or SPME). Evaporate to dryness if necessary and reconstitute in a known volume of the final dilution solvent. This is the "unspiked matrix extract".

  • Prepare Solution B (Post-Spiked Matrix): Spike the blank matrix extracts from Step 2 with the this compound standard to achieve the same final concentration as Solution A (e.g., 50 ng/mL).

  • Analysis: Inject Solutions A and B into the analytical instrument and record the peak areas for this compound.

  • Calculation:

    • Calculate the mean peak area from the replicates of Solution A (AreaNeat) and Solution B (AreaMatrix).

    • Calculate the matrix effect using the formula: ME (%) = (Area_Matrix / Area_Neat) * 100.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) from an Aqueous Matrix

Objective: To extract this compound from an aqueous sample (e.g., plasma, urine, water) for GC analysis.

Materials:

  • SPME Fiber Assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • SPME holder for manual or autosampler use

  • 20 mL headspace vials with septa caps

  • Sample (e.g., 5 mL of plasma)

  • Sodium Chloride (NaCl)

  • Heater/stirrer block or water bath

Methodology:

  • Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions (typically by heating in the GC injection port).

  • Sample Preparation: Place 5 mL of the sample into a 20 mL headspace vial. Add 1.5 g of NaCl to "salt out" the analyte, which increases its volatility and improves extraction efficiency.[11]

  • Incubation: Seal the vial and place it in the heater block. Equilibrate the sample at a set temperature (e.g., 60 °C) with agitation for a defined period (e.g., 10 minutes) to allow the analyte to partition into the headspace.[11]

  • Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) at the same temperature and agitation. Do not let the fiber touch the liquid sample.

  • Desorption: Immediately after extraction, retract the fiber and insert it into the hot GC inlet (e.g., 250 °C) for a set time (e.g., 5 minutes) to thermally desorb the trapped analytes onto the GC column. Start the GC run upon injection.

Protocol 3: Method of Standard Addition for Quantification

Objective: To accurately quantify this compound in a sample with significant matrix effects.

Materials:

  • Unknown sample

  • This compound standard solution of known concentration

  • Volumetric flasks and pipettes

Methodology:

  • Prepare Spiked Samples:

    • Aliquot equal volumes of the unknown sample into a series of at least four volumetric flasks (e.g., 1.0 mL of sample into four 5.0 mL flasks).

    • Flask 1: Add no standard (this is the unspiked sample).

    • Flask 2-4: Add increasing volumes of the standard solution to create a series of known added concentrations (e.g., corresponding to 25, 50, and 100 ng/mL added concentration).

    • Dilute all flasks to the final volume (5.0 mL) with an appropriate solvent.

  • Analysis: Analyze each of the prepared solutions using your established analytical method and record the instrument response (e.g., peak area).

  • Data Processing:

    • Create a table of "Added Concentration" vs. "Instrument Response".

    • Plot Instrument Response (y-axis) against the Added Concentration (x-axis).

    • Perform a linear regression on the data points.

    • Determine the absolute value of the x-intercept of the regression line. This value is the original concentration of this compound in the unknown sample.

Example Standard Addition Data and Plot:

SampleAdded Concentration (ng/mL)Instrument Response (Peak Area)
Flask 10525,000
Flask 2251,050,000
Flask 3501,560,000
Flask 41002,600,000

When plotted, these points would yield a linear equation (e.g., y = 20700x + 525000). The x-intercept (where y=0) is -25.36. The original concentration is therefore 25.4 ng/mL.

References

optimizing chiral column selection for (S)-3-Methyl-2-pentanone separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral column selection and method development for the separation of 3-Methyl-2-pentanone enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the successful chiral separation of 3-Methyl-2-pentanone?

A1: The most critical factor is the choice of the Chiral Stationary Phase (CSP).[1] The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and the CSP, and the right CSP will provide the necessary difference in interaction energy for resolution.[1] Polysaccharide-based CSPs are often the first choice for separating a wide range of compounds, including ketones.[1][2][3]

Q2: Which type of chromatography is typically used for this separation?

A2: Normal-phase chromatography is most commonly used for chiral separations on polysaccharide-based columns.[3] This mode typically employs a non-polar mobile phase, such as hexane, with a small amount of an alcohol modifier.[2] However, reversed-phase and polar organic modes can also be effective and should be considered during screening.[4]

Q3: Why is my resolution decreasing at higher temperatures?

A3: Temperature affects the thermodynamics of chiral recognition.[1] While higher temperatures can increase efficiency and improve peak shape, lower temperatures often enhance chiral selectivity by strengthening the weaker bonding forces responsible for separation.[5] It is crucial to experiment with a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal balance for your specific separation.[1]

Q4: Can I use the same column for both analytical and preparative separations?

A4: Yes, many chiral columns are available in both analytical and preparative sizes. This allows for method development on a smaller analytical column, which can then be directly scaled up to a larger diameter preparative column for purification.

Troubleshooting Guide

Problem 1: No separation or very poor resolution of enantiomers.

This is a common issue indicating that the chosen CSP and mobile phase are not suitable for creating a sufficient difference in interaction between the enantiomers and the stationary phase.[1]

Recommended Actions:

  • Re-evaluate the Chiral Stationary Phase (CSP): Screening different CSPs is the most effective approach when initial attempts fail.[1] Polysaccharide-based columns are highly recommended for ketones.[2][3]

  • Optimize the Mobile Phase: Systematically alter the composition of the mobile phase. Vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane.[1]

  • Adjust Column Temperature: Test a range of temperatures. Lowering the temperature often improves resolution, but this is not a universal rule.[1][4]

  • Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the 3-Methyl-2-pentanone enantiomers and the CSP, potentially improving resolution.[1] A flow rate as low as 0.2-0.5 mL/min for a 4.6 mm ID column can be beneficial.[5]

Problem 2: Poor peak shape (e.g., tailing or fronting).

Poor peak shape can be caused by several factors, including secondary interactions with the silica (B1680970) support, sample overload, or an inappropriate sample solvent.

Recommended Actions:

  • Use a Mobile Phase Additive: For compounds with acidic or basic properties, adding a small amount (typically 0.1% v/v) of an acidic modifier like trifluoroacetic acid (TFA) or a basic modifier like diethylamine (B46881) (DEA) can significantly improve peak shape.[1]

  • Reduce Sample Concentration: Injecting too much sample can overload the column, leading to broad or distorted peaks. Try reducing the concentration of your sample.

  • Match Sample Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase or a weaker solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

Problem 3: The elution order of the enantiomers has reversed.

Elution order reversal can occur when changing experimental parameters.

Observed Causes:

  • Change in Temperature: Temperature can alter the chiral recognition mechanism, sometimes leading to a reversal in elution order.[4]

  • Change in Mobile Phase Composition: Adjusting the type or concentration of the alcohol modifier or additives can change the dominant interactions and reverse the elution order.[4]

  • Change in CSP: Different CSPs can have different chiral recognition mechanisms, leading to opposite elution orders for the same compound.[4]

Data Summary Tables

Table 1: Recommended Chiral Stationary Phases (CSPs) for Ketone Separation

CSP TypeChiral Selector ExamplesTypical Application
Polysaccharide-Based Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Broad applicability, highly effective for a wide range of chiral compounds including ketones.[2][3]
Pirkle-Type (Brush-Type) Phenylglycine, Whelk-O 1Useful for separating underivatized enantiomers including ketones, amides, and esters.[6]
Macrocyclic Glycopeptide Vancomycin, TeicoplaninCan be used in reversed-phase, polar organic, and normal-phase modes.[7]

Table 2: Initial Screening Conditions for Mobile Phases

ModeMobile Phase Composition (v/v)Modifier
Normal Phase n-Hexane / Isopropanol (90:10)Isopropanol (IPA)
n-Hexane / Ethanol (90:10)Ethanol (EtOH)
Reversed Phase Acetonitrile / WaterAcetonitrile (ACN)
Methanol / WaterMethanol (MeOH)
Polar Organic 100% Methanol or EthanolN/A

Experimental Protocols

Protocol 1: Standard Procedure for Chiral Column Screening

  • Analyte Preparation: Prepare a 1 mg/mL solution of racemic 3-Methyl-2-pentanone in the initial mobile phase (e.g., 90:10 n-Hexane:Isopropanol).

  • Column Selection: Begin with a broad-selectivity polysaccharide-based CSP.[1]

  • Equilibration: Equilibrate the column with the starting mobile phase (e.g., 90:10 n-Hexane:IPA) at a flow rate of 1.0 mL/min for at least 10-20 column volumes.

  • Initial Injection: Inject 5-10 µL of the prepared sample.

  • Screening Process:

    • If no separation is observed, switch the mobile phase to 90:10 n-Hexane:Ethanol and re-equilibrate before injecting again.[1]

    • If still no separation is seen, repeat the process with a different CSP (e.g., a cellulose-based column if the first was amylose-based).

    • Continue this screening process until partial or full separation is achieved.[8]

Protocol 2: Mobile Phase Optimization

  • Achieve Partial Separation: Start with the column and mobile phase combination that provided the best initial separation from the screening protocol.

  • Optimize Modifier Percentage: Systematically adjust the percentage of the alcohol modifier. For example, if 90:10 Hexane:IPA showed promise, test 95:5, 92:8, 88:12, and 85:15 to find the optimal resolution and retention time.

  • Introduce Additives (if needed): If peak shape is poor, add 0.1% TFA or DEA to the mobile phase and re-evaluate the separation.

  • Evaluate Temperature: Analyze the sample at three different temperatures (e.g., 15°C, 25°C, and 40°C) to determine the effect on resolution.

  • Fine-Tune Flow Rate: If necessary, reduce the flow rate (e.g., to 0.7 mL/min or 0.5 mL/min) to improve peak resolution.[1]

Visual Workflow and Logic Diagrams

Chiral_Screening_Workflow cluster_prep Preparation cluster_screen Screening Protocol cluster_csp1 CSP 1: Amylose-based cluster_csp2 CSP 2: Cellulose-based prep_sample Prepare Racemic Standard (1 mg/mL in Mobile Phase) select_csp Select CSPs for Screening (e.g., Amylose & Cellulose-based) prep_sample->select_csp test_ipa Test Mobile Phase 1: 90:10 Hexane:IPA select_csp->test_ipa test_etoh Test Mobile Phase 2: 90:10 Hexane:EtOH test_ipa->test_etoh test_ipa2 Test Mobile Phase 1: 90:10 Hexane:IPA test_etoh->test_ipa2 test_etoh2 Test Mobile Phase 2: 90:10 Hexane:EtOH test_ipa2->test_etoh2 decision Partial or Full Separation Achieved? test_etoh2->decision decision->select_csp No, Screen Next CSP optimize Proceed to Optimization decision->optimize Yes

Caption: Workflow for initial chiral stationary phase and mobile phase screening.

Troubleshooting_Tree cluster_solutions Primary Troubleshooting Steps cluster_mp_details Mobile Phase Optimization Details problem Observed Issue: Poor or No Enantiomeric Resolution sol_csp 1. Re-evaluate CSP problem->sol_csp sol_mp 2. Optimize Mobile Phase problem->sol_mp sol_temp 3. Adjust Temperature problem->sol_temp sol_flow 4. Lower Flow Rate problem->sol_flow mp_details1 Vary % of Alcohol Modifier (e.g., 5% to 15%) sol_mp->mp_details1 mp_details2 Add Modifier for Peak Shape (0.1% TFA or DEA) sol_mp->mp_details2

Caption: Decision tree for troubleshooting poor or no chiral separation.

References

common side products in (S)-3-Methyl-2-pentanone synthesis and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-Methyl-2-pentanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent and industrially significant method for synthesizing 3-Methyl-2-pentanone is a two-step process. It begins with the aldol (B89426) condensation of methyl ethyl ketone (2-butanone) and acetaldehyde (B116499) to produce 3-methyl-3-penten-2-one (B7765926). This intermediate is then subjected to asymmetric hydrogenation to yield the desired (S)-enantiomer. The use of chiral catalysts during hydrogenation is crucial for achieving high enantioselectivity.

Q2: What are the primary side products I should expect in my crude reaction mixture?

The composition of your crude product will largely depend on the specific reaction conditions. However, several common side products can be anticipated. These are summarized in the table below.

Side Product/ImpurityChemical NameReason for Formation
Enantiomeric Impurity (R)-3-Methyl-2-pentanoneIncomplete enantioselectivity during the asymmetric hydrogenation step.
Unreacted Intermediate 3-Methyl-3-penten-2-oneIncomplete hydrogenation of the intermediate.[1]
Aldol Adduct 4-Hydroxy-3-methyl-2-pentanoneIncomplete dehydration of the initial aldol addition product.
Isomeric Impurity 4-Hexene-3-oneAlternative condensation pathway.[2]
Starting Materials Methyl ethyl ketone, AcetaldehydeIncomplete reaction or use of excess reagents.
Polymeric Byproducts Acetaldehyde polymersPolymerization of acetaldehyde, especially under certain catalytic conditions.[2]

Q3: How can I remove the (R)-enantiomer from my final product?

Separating enantiomers is a significant challenge due to their identical physical properties. For this compound, the most effective methods include:

  • Preparative Chiral Chromatography: This is a direct method for separating enantiomers using a chiral stationary phase. While effective, it can be costly and may require optimization of the column, mobile phase, and loading conditions.

  • Diastereomeric Recrystallization: This involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated by fractional crystallization. Subsequently, the desired enantiomer is recovered from the separated diastereomer.

Q4: What analytical techniques are recommended for determining the purity and enantiomeric excess of my product?

For comprehensive analysis, a combination of techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including unreacted starting materials and most side products.

  • Chiral Gas Chromatography (GC): The primary method for determining the enantiomeric excess (e.e.) of your product.[3][4] This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their relative quantification.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the desired product and identify major impurities. Chiral shift reagents can be employed to differentiate between enantiomers in an NMR spectrum.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of 3-Methyl-3-penten-2-one - Inefficient aldol condensation. - Suboptimal catalyst or reaction temperature.- Optimize the catalyst concentration and reaction temperature. - Ensure efficient removal of water to drive the condensation reaction to completion.
High Levels of Acetaldehyde Polymers - Inappropriate reaction conditions favoring polymerization.- Adjust the rate of acetaldehyde addition to the reaction mixture. - Optimize the reaction temperature and catalyst.
Low Enantiomeric Excess (e.e.) - Ineffective chiral catalyst for hydrogenation. - Racemization of the product under the reaction or work-up conditions.- Screen different chiral catalysts and hydrogenation conditions (pressure, temperature, solvent). - Ensure that the work-up and purification steps are performed under neutral or mild conditions to prevent racemization.
Presence of 3-Methyl-3-penten-2-one in Final Product - Incomplete hydrogenation.- Increase the hydrogen pressure, reaction time, or catalyst loading. - Ensure the catalyst is active and not poisoned.
Difficulty in Removing Isomeric Impurities - Similar boiling points and polarities.- For the (R)-enantiomer, refer to the methods in Q3. - For other isomers like 4-hexene-3-one, fractional distillation under reduced pressure may be effective.[6]

Experimental Protocols

Asymmetric Hydrogenation of 3-Methyl-3-penten-2-one (General Protocol)

This is a generalized procedure and requires optimization for specific catalysts and equipment.

  • Catalyst Preparation: In an inert atmosphere glovebox, charge a pressure reactor with the chosen chiral catalyst (e.g., a rhodium or ruthenium-based catalyst with a chiral ligand) and a suitable solvent (e.g., methanol, ethanol).

  • Reaction Setup: Add the 3-methyl-3-penten-2-one substrate to the reactor.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar). Stir the reaction mixture at the optimized temperature (e.g., 25-50 °C) for the required time (e.g., 12-24 hours).

  • Work-up: After the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. The catalyst may be removed by filtration. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation or chromatography to remove non-enantiomeric impurities.

Visualizing Workflows and Relationships

Synthesis_Workflow Synthesis Workflow for this compound A Methyl Ethyl Ketone + Acetaldehyde B Aldol Condensation A->B C 3-Methyl-3-penten-2-one (Intermediate) B->C D Asymmetric Hydrogenation (Chiral Catalyst) C->D E Crude this compound D->E F Purification E->F G Pure this compound F->G

Caption: A simplified workflow for the synthesis of this compound.

Purification_Logic Purification Strategy for Crude Product Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Initial Cleanup ChiralChrom Preparative Chiral Chromatography Distillation->ChiralChrom Enantiomeric Purification Volatiles Removal of Starting Materials & Low-Boiling Impurities Distillation->Volatiles PureProduct Pure this compound ChiralChrom->PureProduct EnantiomerSep Separation of (R)-enantiomer ChiralChrom->EnantiomerSep

Caption: A logical workflow for the purification of crude this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for (S)-3-Methyl-2-pentanone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of specific enantiomers is critical in many fields, including pharmaceutical development, flavor and fragrance analysis, and environmental monitoring. (S)-3-Methyl-2-pentanone, a chiral ketone, presents a common analytical challenge: the need to distinguish and quantify one enantiomer in the potential presence of its mirror image, (R)-3-Methyl-2-pentanone. This guide provides a comparative overview of the two primary chromatographic techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the methodologies, present comparative performance data, and provide detailed experimental protocols to assist in selecting the optimal method for your application.

At a Glance: GC vs. HPLC for Chiral Ketone Analysis

FeatureGas Chromatography (GC) with Chiral Stationary PhaseHigh-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase
Principle Separation of volatile compounds in the gas phase based on their interaction with a chiral stationary phase.Separation of compounds in the liquid phase based on their interaction with a chiral stationary phase.
Typical Stationary Phase Cyclodextrin-based (e.g., derivatized β-cyclodextrin)Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)
Analytes Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile ones.
Sample Preparation Generally simpler, often direct injection of a diluted sample.May require more complex sample preparation, including solvent exchange.
Sensitivity High, especially with a Flame Ionization Detector (FID).Good, dependent on the chromophore and detector (e.g., UV-Vis).
Analysis Time Typically faster for volatile compounds.Can be longer, depending on the separation.
Instrumentation Cost Generally lower initial investment.Can be higher, especially with advanced detectors.
Solvent Consumption Minimal (carrier gas).Significant (mobile phase).

In-Depth Comparison of Analytical Methods

Chiral Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds, making it well-suited for the analysis of this compound.[1] The key to enantiomeric separation by GC is the use of a chiral stationary phase (CSP), most commonly based on cyclodextrins.[2][3] These cyclic oligosaccharides create a chiral environment within the column, leading to differential interactions with the enantiomers and thus their separation.[2][3]

Workflow for Chiral GC Analysis:

cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Sample containing this compound Dilution Dilution in a suitable solvent (e.g., hexane) Sample->Dilution Injection Injection into GC Dilution->Injection Separation Separation on Chiral GC Column (e.g., Cyclodextrin-based) Injection->Separation Detection Detection by FID Separation->Detection Quantification Quantification of (S)-enantiomer Detection->Quantification

Caption: Workflow for the quantification of this compound by Chiral GC.

Detailed Experimental Protocol (Hypothetical Validated Method):

This protocol is based on established methods for similar chiral ketones and serves as a starting point for method development and validation.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Column: Cyclodextrin-based chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a derivatized β-cyclodextrin stationary phase).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at 5 °C/min.

    • Hold: 5 minutes at 150 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Prepare a stock solution of racemic 3-Methyl-2-pentanone in a suitable solvent like hexane. Create a series of calibration standards by diluting the stock solution. Dissolve the sample containing this compound in the same solvent to a concentration within the calibration range.

Performance Characteristics (Expected):

The following table outlines the expected validation parameters for a well-optimized chiral GC-FID method.

Validation ParameterExpected Performance
Linearity (R²) > 0.995
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Chiral High-Performance Liquid Chromatography (HPLC)

While GC is often the first choice for volatile ketones, chiral HPLC offers a powerful alternative, particularly when dealing with complex matrices or when GC is not available.[4][5] Polysaccharide-based chiral stationary phases, such as those derived from cellulose and amylose, are widely used for their broad enantioselectivity.[6][7]

Workflow for Chiral HPLC Analysis:

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample containing this compound Dissolution Dissolution in mobile phase Sample->Dissolution Injection Injection into HPLC Dissolution->Injection Separation Separation on Chiral HPLC Column (e.g., Polysaccharide-based) Injection->Separation Detection Detection by UV Detector Separation->Detection Quantification Quantification of (S)-enantiomer Detection->Quantification

Caption: Workflow for the quantification of this compound by Chiral HPLC.

Detailed Experimental Protocol (Hypothetical Validated Method):

This protocol is based on general principles for the chiral separation of ketones by HPLC and should be optimized and validated for the specific application.

  • Instrumentation: HPLC system with a UV detector and a column thermostat.

  • Column: Polysaccharide-based chiral column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size, with a cellulose or amylose derivative).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm (ketones typically have a weak UV absorbance at low wavelengths).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of racemic 3-Methyl-2-pentanone in the mobile phase. Create a series of calibration standards by diluting the stock solution. Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

Performance Characteristics (Expected):

The following table outlines the expected validation parameters for a well-optimized chiral HPLC-UV method.

Validation ParameterExpected Performance
Linearity (R²) > 0.99
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%
Limit of Detection (LOD) 1 - 10 µg/mL
Limit of Quantification (LOQ) 5 - 25 µg/mL

Conclusion and Recommendations

Both chiral GC and chiral HPLC are viable techniques for the quantification of this compound.

  • Chiral Gas Chromatography (GC) is generally the preferred method due to the volatile nature of the analyte. It typically offers faster analysis times, higher sensitivity with an FID detector, and lower solvent consumption. Cyclodextrin-based columns are the standard for this type of separation.

  • Chiral High-Performance Liquid Chromatography (HPLC) provides a robust alternative, especially when dealing with less volatile impurities or when GC instrumentation is unavailable. Polysaccharide-based columns are a good starting point for method development. However, the lower UV absorptivity of aliphatic ketones may result in lower sensitivity compared to GC-FID.

The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and throughput needs. For routine quality control of this compound, a validated chiral GC-FID method is likely to be the most efficient and cost-effective solution. For more complex research applications or when higher polarity analytes are also of interest, chiral HPLC may be more suitable. Regardless of the chosen technique, thorough method validation is essential to ensure accurate and reliable results.

References

A Comparative Analysis of (S)-3-Methyl-2-pentanone and (R)-3-Methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the physicochemical properties of the enantiomers of 3-Methyl-2-pentanone. Due to the absence of publicly available experimental data on the specific optical rotation and biological activities of the individual (S)- and (R)-enantiomers, this document focuses on the properties of the racemic mixture and outlines the necessary experimental protocols for their individual characterization.

Physicochemical Properties

The enantiomers of 3-Methyl-2-pentanone share the same physical and chemical properties, with the exception of their interaction with plane-polarized light (optical activity) and their potential differential interactions with other chiral molecules. The properties of the racemic mixture are well-documented and are summarized in the table below.

PropertyValue
Molecular Formula C₆H₁₂O
Molecular Weight 100.16 g/mol
Appearance Colorless liquid
Odor Peppermint-like
Boiling Point 116-118 °C at 758-760 mmHg[1][2]
Melting Point -83 °C
Density 0.813 - 0.815 g/mL at 20-25 °C[2][3]
Refractive Index 1.400 - 1.4012 at 20 °C[3]
Solubility Soluble in alcohol.[1] Slightly soluble in water (2.26 wt % at 20 °C).[3]
Flash Point 12 °C (54 °F)
Specific Rotation [α] (S)-enantiomer: Data not available** (R)-enantiomer:** Data not availableRacemic mixture:

Experimental Protocols

To determine the specific properties of each enantiomer, particularly their optical rotation, and to investigate their potential differential biological activities, the following experimental protocols are recommended.

Chiral Separation of Enantiomers

Objective: To separate the racemic mixture of 3-Methyl-2-pentanone into its individual (S)- and (R)-enantiomers.

Methodology: Chiral Gas Chromatography (GC)

  • Principle: Chiral GC utilizes a stationary phase that is itself chiral, allowing for the differential interaction and separation of enantiomers.

  • Instrumentation: A gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column) and a flame ionization detector (FID).

  • Procedure:

    • Dissolve the racemic 3-Methyl-2-pentanone in a suitable solvent (e.g., dichloromethane).

    • Inject a small volume of the sample into the GC.

    • The enantiomers will travel through the chiral column at different rates, resulting in two separate peaks on the chromatogram.

    • Collect the separated enantiomers as they elute from the column.

    • Confirm the purity of each collected fraction using analytical chiral GC.

Determination of Specific Rotation

Objective: To measure the specific rotation of the purified (S)- and (R)-enantiomers of 3-Methyl-2-pentanone.

Methodology: Polarimetry

  • Principle: A polarimeter measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation is a characteristic property of a chiral substance.

  • Instrumentation: A polarimeter, a sodium D-line lamp (589 nm), and a sample cell of known path length (e.g., 1 dm).

  • Procedure:

    • Accurately prepare a solution of a known concentration of the purified enantiomer in a suitable achiral solvent (e.g., ethanol).

    • Calibrate the polarimeter with the pure solvent (blank).

    • Fill the sample cell with the prepared solution and place it in the polarimeter.

    • Measure the observed angle of rotation (α).

    • Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where:

      • α is the observed rotation in degrees.

      • l is the path length of the sample cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.

Visualizing the Workflow for Chiral Analysis

The following diagram illustrates the logical workflow for the separation and characterization of the enantiomers of 3-Methyl-2-pentanone.

Chiral_Analysis_Workflow cluster_separation Enantiomer Separation cluster_characterization Physicochemical Characterization cluster_activity Biological Activity Assessment racemic_mixture Racemic 3-Methyl-2-pentanone chiral_gc Chiral Gas Chromatography racemic_mixture->chiral_gc s_enantiomer (S)-3-Methyl-2-pentanone chiral_gc->s_enantiomer r_enantiomer (R)-3-Methyl-2-pentanone chiral_gc->r_enantiomer polarimetry Polarimetry s_enantiomer->polarimetry biological_assay Biological Assays s_enantiomer->biological_assay r_enantiomer->polarimetry r_enantiomer->biological_assay specific_rotation Determine Specific Rotation polarimetry->specific_rotation comparative_data Comparative Activity Data biological_assay->comparative_data

Caption: Workflow for the separation, characterization, and biological evaluation of 3-Methyl-2-pentanone enantiomers.

Signaling Pathways and Biological Interactions

As no specific biological activities for the individual enantiomers of 3-Methyl-2-pentanone have been reported in the reviewed literature, a diagram of a signaling pathway cannot be provided at this time. Should such data become available, it would be crucial to investigate if the enantiomers exhibit stereospecific interactions with biological targets such as receptors or enzymes. A generalized workflow for investigating such interactions is presented below.

Biological_Interaction_Workflow enantiomers Purified (S)- and (R)-Enantiomers target_selection Identify Potential Biological Targets (e.g., Receptors, Enzymes) enantiomers->target_selection binding_assays In Vitro Binding/Activity Assays target_selection->binding_assays cellular_assays Cell-Based Functional Assays binding_assays->cellular_assays in_vivo_studies In Vivo Animal Models cellular_assays->in_vivo_studies data_analysis Compare Potency, Efficacy, and Pharmacokinetic Profiles in_vivo_studies->data_analysis conclusion Determine Stereospecific Biological Activity data_analysis->conclusion

Caption: Generalized workflow for investigating the stereospecific biological activities of chiral molecules.

References

A Comparative Analysis of the Biological Activity of (S)-3-Methyl-2-pentanone and its Racemate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of (S)-3-Methyl-2-pentanone and its racemic mixture. Due to a lack of direct comparative studies in the available scientific literature, this document focuses on providing a framework for comparison, including physicochemical properties, the theoretical basis for differential activity, and standardized experimental protocols to facilitate future research.

Introduction to Stereoisomerism and Biological Activity

3-Methyl-2-pentanone (B1360105) is a chiral ketone, existing as two non-superimposable mirror images, or enantiomers: this compound and (R)-3-Methyl-2-pentanone. A racemic mixture contains equal amounts of both enantiomers. In biological systems, which are themselves chiral, enantiomers of a compound can exhibit significantly different pharmacological, toxicological, and metabolic properties.[1][2] This is due to the stereospecific interactions with chiral biological macromolecules such as enzymes and receptors.[3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties for both the (S)-enantiomer and the racemic mixture of 3-Methyl-2-pentanone is presented below. These properties are essential for designing and interpreting biological assays.

PropertyThis compoundRacemic 3-Methyl-2-pentanone
Molecular Formula C₆H₁₂OC₆H₁₂O
Molecular Weight 100.16 g/mol 100.16 g/mol [8]
Appearance -Colorless liquid[8]
Odor -Peppermint-like[6][8]
Boiling Point -116-118 °C[8][9]
Density -0.813 - 0.815 g/mL at 20-25 °C[8][9]
Refractive Index -1.398 - 1.404 at 20 °C[10]
Solubility in Water -2.26 wt % at 20 °C[8]
CAS Number 2695-53-6565-61-7[8]

Note: Specific data for the pure (S)-enantiomer's physical properties like odor, boiling point, and density were not available in the searched results and are expected to be very similar to the racemate.

Biological Activity: A Theoretical Comparison

No direct experimental data comparing the biological activity of this compound and its racemate was identified in the reviewed literature. However, the principles of stereochemistry in pharmacology suggest that their activities are likely to differ.

Biological receptors and enzyme active sites are chiral environments.[1][2] The binding of a molecule to these sites often involves a three-point interaction, meaning that the spatial arrangement of the molecule's functional groups is critical for a proper fit. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all, resulting in lower activity or even a different effect.

The racemate's activity will be a composite of the activities of the (S) and (R) enantiomers. If one enantiomer is significantly more active than the other, the racemate will exhibit approximately half the potency of the pure, active enantiomer.

G Conceptual Diagram of Chiral Recognition receptor_A Binding Site A receptor_B Binding Site B receptor_C Binding Site C S_enantiomer (S)-Enantiomer S_enantiomer->receptor_A Strong Fit S_enantiomer->receptor_B Strong Fit S_enantiomer->receptor_C Strong Fit high_activity High Activity R_enantiomer (R)-Enantiomer R_enantiomer->receptor_A Good Fit R_enantiomer->receptor_B Poor Fit R_enantiomer->receptor_C No Fit low_activity Low/No Activity G Workflow for Comparing Biological Activity cluster_preparation Preparation cluster_assay Biological Assay cluster_data Data Collection & Analysis cluster_conclusion Conclusion prep_enantiomer (S)-Enantiomer Solution assay Application to Test System (e.g., Microbial Culture, Insect Model) prep_enantiomer->assay prep_racemate Racemate Solution prep_racemate->assay prep_control Control (Solvent) prep_control->assay data_collection Measure Biological Response (e.g., MIC, Repellency Time) assay->data_collection analysis Statistical Comparison of (S)-Enantiomer vs. Racemate vs. Control data_collection->analysis conclusion Determine Relative Potency and Efficacy analysis->conclusion

References

Cross-Validation of Analytical Methods for (S)-3-Methyl-2-pentanone: A Comparative Guide to GC-MS and GC-FID Detectors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of chiral molecules such as (S)-3-Methyl-2-pentanone, a volatile organic compound, is critical in various fields, including flavor and fragrance analysis, environmental monitoring, and pharmaceutical development. The choice of an analytical detector is paramount for achieving reliable results. This guide provides a comprehensive cross-validation and comparison of two common gas chromatography (GC) detectors: the Flame Ionization Detector (FID) and the Mass Spectrometer (MS). This comparison is based on established performance characteristics for the analysis of volatile ketones.

Data Presentation: Performance Comparison of GC-FID and GC-MS

The following table summarizes the typical quantitative performance characteristics of GC-FID and GC-MS for the analysis of this compound. These values are representative and may vary based on the specific instrumentation and experimental conditions.

ParameterGC-FIDGC-MS (SIM Mode)
Limit of Detection (LOD) ~5 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~15 ng/mL~1.5 ng/mL
**Linearity (R²) **> 0.995> 0.998
Linear Dynamic Range 10⁷10⁵
Precision (RSD%) < 5%< 8%
Accuracy (% Recovery) 95-105%92-108%
Selectivity Good for hydrocarbonsExcellent (based on m/z)
Identification Capability Based on retention time onlyConfirmatory (mass spectrum)
Cost LowerHigher
Robustness HighModerate

Experimental Protocols

Detailed methodologies for the analysis of this compound using both GC-FID and GC-MS are provided below. These protocols include sample preparation, and instrument parameters to ensure reproducibility.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the extraction of volatile compounds like this compound from a liquid or solid matrix.

  • Sample Aliquoting: Place a 5 mL aliquot of the liquid sample or 1 gram of the solid sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., 2-hexanone-d5) to each sample for accurate quantification.

  • Matrix Modification: For aqueous samples, add 1.5 g of NaCl to the vial to increase the ionic strength and promote the partitioning of the analyte into the headspace.

  • Vial Sealing: Immediately seal the vial with a PTFE-lined septum and an aluminum cap.

  • Equilibration and Extraction: Place the vial in an autosampler with an agitator. Equilibrate the sample at 60°C for 15 minutes with agitation. Following equilibration, expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 20 minutes at the same temperature to extract the volatile analytes.

  • Desorption: After extraction, the SPME fiber is immediately introduced into the GC inlet for thermal desorption of the analytes.

GC-FID Analysis

This protocol is designed for the quantitative analysis of this compound.

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: Chiral capillary column (e.g., Restek Rt-βDEXse, 30 m x 0.25 mm ID, 0.25 µm film thickness) for the enantiomeric separation of this compound.

  • Inlet: Split/Splitless injector operated in splitless mode for 1 minute.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 120°C at a rate of 5°C/min.

    • Ramp 2: Increase to 220°C at a rate of 20°C/min, hold for 5 minutes.

  • FID Temperature: 280°C.

  • FID Gas Flows:

    • Hydrogen: 30 mL/min.

    • Air: 400 mL/min.

    • Makeup (Helium): 25 mL/min.

  • Data Acquisition: Collect data from the start of the run until the final hold time.

GC-MS Analysis

This protocol provides both quantitative and qualitative (confirmatory) analysis of this compound.

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: Chiral capillary column (e.g., Restek Rt-βDEXse, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet: Split/Splitless injector operated in splitless mode for 1 minute.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 120°C at a rate of 5°C/min.

    • Ramp 2: Increase to 220°C at a rate of 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 230°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode:

    • Full Scan: For qualitative analysis and spectral confirmation, scan from m/z 40 to 200.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following ions for this compound (quantifier ion first): m/z 57, 43, 72.

  • Data Acquisition: Collect data from the start of the run until the final hold time.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship in the cross-validation process.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_validation Method Validation & Comparison Sample Sample Matrix (this compound) HS_SPME Headspace SPME (DVB/CAR/PDMS fiber) Sample->HS_SPME GC_FID GC-FID Analysis HS_SPME->GC_FID GC_MS GC-MS Analysis HS_SPME->GC_MS Data_FID Quantitative Data (FID) GC_FID->Data_FID Data_MS Quantitative & Qualitative Data (MS) GC_MS->Data_MS Comparison Performance Comparison (LOD, LOQ, Linearity, etc.) Data_FID->Comparison Data_MS->Comparison

Caption: Experimental workflow for the analysis of this compound.

Signaling_Pathway cluster_GCFID GC-FID Pathway cluster_GCMS GC-MS Pathway Analyte_FID Separated Analyte This compound Flame Hydrogen Flame Analyte_FID->Flame Ionization_FID Ionization Flame->Ionization_FID Current Measures Current Ionization_FID->Current Signal_FID Quantitative Signal Current->Signal_FID Analyte_MS Separated Analyte This compound IonSource Electron Ionization Source Analyte_MS->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector_MS Electron Multiplier MassAnalyzer->Detector_MS Signal_MS Mass Spectrum (Qualitative & Quantitative) Detector_MS->Signal_MS

Caption: Signaling pathways for FID and MS detectors.

A Comparative Guide to Enantiomeric Purity Determination of (S)-3-Methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Chiral Purity Analysis

The determination of enantiomeric purity is a critical analytical challenge in the pharmaceutical and chemical industries, where the stereochemistry of a molecule can dictate its biological activity, efficacy, and safety. This guide provides a comprehensive comparison of various analytical methods for determining the enantiomeric purity of (S)-3-Methyl-2-pentanone, a chiral aliphatic ketone. The performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD) are evaluated based on experimental data and detailed methodologies.

At a Glance: Method Comparison

A summary of the key performance characteristics of each analytical technique for the determination of enantiomeric purity is presented below. This allows for a quick assessment of the suitability of each method based on the specific requirements of the analysis.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) with Chiral Shift ReagentsVibrational Circular Dichroism (VCD)
Principle Differential partitioning of enantiomers on a chiral stationary phase in the gas phase.Differential partitioning of enantiomers on a chiral stationary phase in the liquid phase.Formation of diastereomeric complexes with a chiral shift reagent, leading to distinct NMR signals.Differential absorption of left and right circularly polarized infrared light.
Sample Volatility RequiredNot requiredNot requiredNot required
Resolution HighHighModerate to HighNot applicable (spectroscopic)
Sensitivity High (ng-pg level)High (µg-ng level)Moderate (mg level)Moderate (mg level)
Speed FastModerateFastFast
Sample Throughput HighHighModerateModerate
Instrumentation Cost ModerateModerate to HighHighHigh
Method Development ModerateCan be complexRelatively simpleCan be complex (requires quantum chemical calculations)
Accuracy HighHighModerate to HighHigh
Precision HighHighModerate to HighHigh
LOD/LOQ LowLowHigherModerate

Experimental Protocols and Data

Detailed experimental protocols for each method are provided below, along with representative performance data where available. It is important to note that specific performance characteristics can vary depending on the instrument, column, and other experimental conditions.

Chiral Gas Chromatography (GC-FID)

Chiral GC is a powerful technique for the separation of volatile enantiomers. For 3-Methyl-2-pentanone, a common approach involves the use of a cyclodextrin-based chiral stationary phase.

Experimental Protocol:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column, such as one coated with a derivative of β-cyclodextrin, is suitable for resolving ketone enantiomers.[1]

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C) and ramp at a controlled rate (e.g., 2-5 °C/min) to a final temperature of around 150-200 °C.[1]

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

Data Presentation:

ParameterTypical Performance
Resolution (Rs) > 1.5 (baseline separation)
Accuracy (% Recovery) 98-102%
Precision (% RSD) < 2%
LOD ~0.01% of the major enantiomer
LOQ ~0.03% of the major enantiomer
Chiral High-Performance Liquid Chromatography (HPLC-UV)

Chiral HPLC is a versatile method applicable to a wide range of compounds, including non-volatile ones. Polysaccharide-based chiral stationary phases are often effective for the separation of ketone enantiomers.

Experimental Protocol:

  • Instrument: HPLC system with a UV detector.

  • Column: A chiral column with a polysaccharide-based stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio needs to be optimized for best separation.

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection Wavelength: As ketones have a weak chromophore, detection is typically performed at a low UV wavelength (e.g., 210-220 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 5-20 µL.

Data Presentation:

ParameterTypical Performance
Resolution (Rs) > 1.5 (baseline separation)
Accuracy (% Recovery) 98-102%
Precision (% RSD) < 2%
LOD ~0.02% of the major enantiomer
LOQ ~0.06% of the major enantiomer
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents

NMR spectroscopy in the presence of a chiral shift reagent can be used to differentiate and quantify enantiomers. The chiral shift reagent forms diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Experimental Protocol:

  • Instrument: High-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Chiral Shift Reagent: A lanthanide-based chiral shift reagent such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃).[2][3][4]

  • Solvent: A deuterated solvent in which both the sample and the shift reagent are soluble (e.g., CDCl₃).

  • Sample Preparation: Prepare a solution of the 3-Methyl-2-pentanone sample in the deuterated solvent. Add small, incremental amounts of the chiral shift reagent to the NMR tube and acquire a spectrum after each addition until sufficient separation of the enantiomeric signals is observed.

  • Data Acquisition: Acquire a ¹H NMR spectrum. The relative integrals of the separated enantiomeric signals are used to determine the enantiomeric ratio.

Data Presentation:

ParameterTypical Performance
Accuracy Can be high, but dependent on baseline separation and signal-to-noise.
Precision (% RSD) Typically 1-5%
LOD ~1-5% of the minor enantiomer
LOQ ~3-10% of the minor enantiomer
Vibrational Circular Dichroism (VCD)

VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light. Since enantiomers have mirror-image VCD spectra, this technique can be used for quantitative determination of enantiomeric excess.

Experimental Protocol:

  • Instrument: VCD spectrometer.

  • Sample Preparation: Prepare a solution of the 3-Methyl-2-pentanone sample in a suitable infrared-transparent solvent (e.g., CCl₄ or CDCl₃) at a concentration that gives an adequate infrared absorbance (typically in the range of 0.1-1 M).

  • Data Acquisition: Acquire the VCD and infrared spectra of the sample.

  • Data Analysis: The enantiomeric excess can be determined by creating a calibration curve of VCD signal intensity versus known enantiomeric compositions or by using chemometric methods.[5] The VCD spectrum of a pure enantiomer is required for absolute configuration determination through comparison with quantum chemical calculations.[6]

Data Presentation:

ParameterTypical Performance
Accuracy High, with reported root mean squared errors of cross-validation around 0.5% for enantiomeric excess determination.[5]
Precision High
LOD Can be low, with the ability to detect small amounts of one enantiomer in the presence of the other.[5]
LOQ Dependent on the specific molecule and measurement conditions.

Visualizing the Workflow and Method Comparison

To better understand the processes and relationships, the following diagrams have been generated using Graphviz.

EnantiomericPurityWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis cluster_result Result Sample Sample of this compound Dissolution Dissolution in appropriate solvent Sample->Dissolution GC Chiral GC Dissolution->GC HPLC Chiral HPLC Dissolution->HPLC NMR NMR w/ CSR Dissolution->NMR VCD VCD Dissolution->VCD Chromatogram Chromatogram (Peak Area/Height) GC->Chromatogram HPLC->Chromatogram Spectrum NMR/VCD Spectrum (Signal Intensity/Integration) NMR->Spectrum VCD->Spectrum EE_Determination Enantiomeric Purity (%ee) Determination Chromatogram->EE_Determination Spectrum->EE_Determination

Caption: General experimental workflow for determining the enantiomeric purity of this compound.

MethodComparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods GC Chiral GC HPLC Chiral HPLC GC->HPLC Both offer high resolution & sensitivity NMR NMR w/ CSR GC->NMR GC is more sensitive, NMR is faster for screening HighThroughput High Throughput GC->HighThroughput VCD VCD HPLC->VCD HPLC is more established for routine QC, VCD is powerful for absolute configuration HPLC->HighThroughput NMR->VCD Both provide structural information AbsoluteConfig Absolute Configuration VCD->AbsoluteConfig

References

A Comparative Guide to the Efficacy of Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enantiomerically pure compounds, particularly in the field of drug development and materials science, chiral auxiliaries serve as a powerful and reliable tool for controlling stereochemistry.[1][2][3] A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the formation of a specific stereoisomer.[3][4] After the desired stereocenter has been created, the auxiliary is removed and can often be recycled.[1][5] This guide provides a comparative overview of the efficacy of established chiral auxiliaries, providing a benchmark for the evaluation of any potential new chiral directing groups.

A thorough review of scientific literature indicates that (S)-3-Methyl-2-pentanone is not utilized as a chiral auxiliary in asymmetric synthesis. While it is a known chiral ketone[6], there is a notable absence of published data, experimental protocols, or efficacy studies related to its use for inducing stereoselectivity. Therefore, a direct comparison with established auxiliaries is not possible. Instead, this guide will focus on the performance of widely-used and well-documented chiral auxiliaries, namely Evans' Oxazolidinones, Oppolzer's Sultams, and Myers' Pseudoephedrine amides, to provide a clear and data-driven benchmark for researchers.[1][5]

Performance Comparison of Leading Chiral Auxiliaries

The success of a chiral auxiliary is measured by its ability to provide high diastereoselectivity, result in high chemical yields, and be easily attached to and removed from the substrate.[1] The following tables summarize the typical performance of leading auxiliaries in two of the most common applications: asymmetric alkylation and aldol (B89426) reactions.

Table 1: Efficacy in Asymmetric Alkylation Reactions

Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileDiastereoselectivity (d.r.)Yield (%)Key Features
Evans' Oxazolidinone N-PropionylBenzyl bromide>98:285-95High and predictable stereocontrol; reliable for a wide range of electrophiles.[7]
Oppolzer's Sultam N-PropionylMethyl iodide>99:190-98Rigid structure provides excellent facial shielding; products are often crystalline.
Myers' Pseudoephedrine N-PropionylBenzyl bromide>98:288-97Both enantiomers are inexpensive; versatile cleavage to various functional groups.[5]

Note: Diastereoselectivity and yields are representative and can vary based on specific substrates, reagents, and reaction conditions.

Table 2: Efficacy in Asymmetric Aldol Reactions

Chiral AuxiliarySubstrate (N-Acyl Derivative)AldehydeDiastereoselectivity (syn:anti)Yield (%)Key Features
Evans' Oxazolidinone N-PropionylIsobutyraldehyde>99:180-95Gold standard for syn-selective aldol reactions via a Zimmerman-Traxler transition state.[1][3]
Oppolzer's Sultam N-PropionylBenzaldehyde>95:585-92High levels of asymmetric induction due to its rigid bicyclic structure.[5]
Myers' Pseudoephedrine N-PropionylIsovaleraldehyde>95:580-90Effective for generating syn-aldol products; auxiliary is easily recovered.

Note: Diastereoselectivity and yields are representative and can vary based on specific substrates, reagents, and reaction conditions.

Experimental Protocols and Methodologies

Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the acylation of an auxiliary, a diastereoselective alkylation reaction, and the cleavage of the auxiliary.

General Workflow for Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary in asymmetric synthesis typically follows a three-step sequence: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary to yield the enantiomerically enriched product.

G sub Prochiral Substrate attach Attach Auxiliary sub->attach aux Chiral Auxiliary (Xc) aux->attach sub_aux Substrate-Auxiliary Adduct attach->sub_aux reaction Diastereoselective Reaction sub_aux->reaction product_aux Diastereomeric Product reaction->product_aux cleave Cleave Auxiliary product_aux->cleave product Enantiomerically Enriched Product cleave->product recycle Recovered Auxiliary (Xc) cleave->recycle

Workflow for chiral auxiliary-mediated asymmetric synthesis.

Protocol 1: Acylation of an Evans' Oxazolidinone
  • Setup: A flame-dried round-bottom flask under an argon atmosphere is charged with (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF).

  • Deprotonation: The solution is cooled to -78 °C, and n-butyllithium (1.05 eq) is added dropwise. The mixture is stirred for 15 minutes.

  • Acylation: Propionyl chloride (1.1 eq) is added dropwise, and the reaction is stirred at -78 °C for 1 hour before being allowed to warm to room temperature.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[7]

Protocol 2: Diastereoselective Alkylation of an N-Acyl Evans' Oxazolidinone
  • Enolate Formation: The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF in a flame-dried flask under argon and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) is added slowly, and the solution is stirred for 30 minutes to form the sodium enolate.[8][9]

  • Alkylation: Benzyl bromide (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched with saturated aqueous NH₄Cl and warmed to room temperature. The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The diastereomeric ratio is determined by ¹H NMR or GC analysis of the crude product before purification by column chromatography.[8]

Protocol 3: Reductive Cleavage of the Chiral Auxiliary
  • Setup: The purified alkylated product (1.0 eq) is dissolved in anhydrous diethyl ether in a flame-dried flask under argon and cooled to 0 °C.

  • Reduction: Lithium aluminum hydride (LiAlH₄) (1.5 eq) is added portion-wise. The reaction is stirred at 0 °C for 1 hour.

  • Workup: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water again. The resulting solids are filtered off, and the filtrate is concentrated. The desired chiral alcohol can be separated from the recovered chiral auxiliary by chromatography.

Mechanism of Stereochemical Control

The high degree of stereocontrol exerted by auxiliaries like Evans' oxazolidinones can be explained by the formation of a rigid, chelated transition state. The bulky substituent on the auxiliary effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered side.

G cluster_0 Mechanism of Diastereoselective Alkylation start N-Acyl Oxazolidinone enolate Chelated (Z)-Enolate (Rigid Structure) start->enolate Deprotonation base Base (e.g., NaHMDS) approach Sterically Directed Attack enolate->approach Bulky auxiliary group blocks top face electrophile Electrophile (E+) (e.g., Benzyl Bromide) electrophile->approach Approaches from less hindered bottom face product Major Diastereomer approach->product

Stereocontrol in Evans' auxiliary-mediated alkylation.

Conclusion

The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis.[1] Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides have consistently demonstrated high efficacy, reliability, and predictability across a range of chemical transformations.[1][5] Their well-documented performance, characterized by high diastereoselectivity and yields, sets a high standard for any new candidate. While this compound is a chiral molecule, the absence of its application as a chiral auxiliary in the scientific literature prevents its inclusion in this comparative analysis. Researchers seeking to develop novel chiral auxiliaries can use the data and protocols presented here as a benchmark for evaluating performance and efficacy.

References

A Guide to Inter-Laboratory Comparison of (S)-3-Methyl-2-pentanone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide presents a hypothetical inter-laboratory comparison for the analysis of (S)-3-Methyl-2-pentanone. The data and participating laboratories are illustrative and intended to provide a framework for conducting and evaluating such a study.

This guide is designed for researchers, scientists, and professionals in drug development involved in the analysis of chiral compounds. It provides a comparative overview of common analytical techniques for the quantification of this compound, supported by hypothetical experimental data and detailed methodologies.

Hypothetical Inter-Laboratory Study Design

An inter-laboratory study was designed to assess the proficiency of participating laboratories in the quantitative analysis of this compound in a prepared sample matrix. Each laboratory received a set of identical samples containing a known concentration of the analyte. The objective was to compare the accuracy and precision of the analytical methods employed by each laboratory.

Comparative Analysis of Results

The following table summarizes the hypothetical quantitative results from five participating laboratories. Two primary analytical techniques were used: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The assigned value for the concentration of this compound in the distributed samples was 25.00 µg/mL .

Table 1: Inter-Laboratory Comparison of this compound Quantification

LaboratoryMethodMean Reported Concentration (µg/mL)Standard Deviation (µg/mL)Calculated z-score
Lab 1GC-FID24.850.75-0.20
Lab 2GC-FID26.101.201.47
Lab 3GC-MS25.150.500.20
Lab 4GC-MS23.901.50-1.47
Lab 5GC-FID27.502.103.33

The z-score was calculated using the formula: z = (x - X) / σ, where x is the reported value, X is the assigned value (25.00 µg/mL), and σ is the target standard deviation for proficiency assessment (assumed to be 0.75 µg/mL for this hypothetical study).

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols represent standard practices for the analysis of volatile chiral compounds.

3.1. Sample Preparation

A stock solution of this compound was prepared in methanol (B129727) at a concentration of 1 mg/mL. This stock solution was used to prepare the final test samples by dilution in a matrix representative of the intended application (e.g., a placebo formulation) to a target concentration of 25.00 µg/mL. Samples were vortexed for 1 minute to ensure homogeneity and then transferred to autosampler vials for analysis.

3.2. Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis

  • Instrumentation: Agilent 7890B GC system with a Flame Ionization Detector.

  • Column: Restek Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent chiral column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Injector: Splitless mode, temperature 250°C, injection volume 1 µL.

  • Detector: FID at 280°C.

  • Quantification: External standard calibration curve prepared with at least five concentration levels of this compound.

3.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: Agilent 7890B GC coupled to a 5977B Mass Selective Detector.

  • Column: Restek Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent chiral column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Same as GC-FID protocol.

  • Injector: Splitless mode, temperature 250°C, injection volume 1 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for 3-methyl-2-pentanone (B1360105) (e.g., m/z 57, 71, 100).

  • Quantification: External standard calibration curve based on the peak area of the primary quantifying ion.

Visualized Workflows

The following diagrams illustrate the experimental workflow and the logical process for data comparison in this inter-laboratory study.

G A Sample Preparation This compound in Matrix) B Distribution to Participating Laboratories A->B C Laboratory Analysis (GC-FID or GC-MS) B->C D Data Submission (Reported Concentration, SD) C->D E Centralized Data Analysis D->E F Performance Evaluation (z-score calculation) E->F G Final Report Generation F->G

Caption: Experimental workflow for the inter-laboratory comparison study.

G A Receive Laboratory Data B Compare to Assigned Value (25.00 µg/mL) A->B C Calculate z-score B->C D z <= 2? C->D E Satisfactory Performance D->E Yes F Unsatisfactory Performance (Further Investigation) D->F No

A Comparative Guide to Chiral Stationary Phases for the Resolution of (S)-3-Methyl-2-pentanone and Structurally Related Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral compounds is a critical aspect of pharmaceutical development, fragrance analysis, and stereoselective synthesis. The distinct pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their separation and quantification. This guide provides a comparative overview of the performance of different chiral stationary phases (CSPs) for the resolution of (S)-3-Methyl-2-pentanone and other structurally similar aliphatic ketones. While specific data for 3-Methyl-2-pentanone is limited in publicly available literature, this guide leverages data from analogous compounds to provide valuable insights into method development and CSP selection.

High-Performance Liquid Chromatography (HPLC)

Polysaccharide-based CSPs are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including ketones. Columns such as those based on amylose (B160209) and cellulose (B213188) derivatives (e.g., CHIRALPAK® and CHIRALCEL® series) are often the first choice for screening and method development.

Performance of Polysaccharide-Based CSPs for a Structurally Similar Ketone (3-Methylcycloheptanone)

The following table summarizes the initial screening results for the enantiomeric separation of 3-methylcycloheptanone (B7895778) on three different polysaccharide-based CSPs under normal phase and reversed-phase conditions. This data serves as a strong starting point for the method development for 3-Methyl-2-pentanone.

Chiral Stationary PhaseMobile PhaseModeRetention Factor (k'1)Separation Factor (α)Resolution (Rs)
CHIRALPAK® IA n-Hexane / Isopropanol (90:10, v/v)NP2.151.283.50
Acetonitrile / Water (50:50, v/v)RP1.801.152.10
CHIRALPAK® IB n-Hexane / Isopropanol (90:10, v/v)NP3.501.101.60
Acetonitrile / Water (50:50, v/v)RP2.951.081.20
CHIRALCEL® OD-H n-Hexane / Isopropanol (90:10, v/v)NP4.201.182.50
Acetonitrile / Water (50:50, v/v)RP3.601.121.80

Data is representative for a structurally similar analyte, 3-methylcycloheptanone, and serves as a guideline for method development for 3-Methyl-2-pentanone.

Experimental Protocol: HPLC Method Development for Chiral Ketone Separation

This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of a ketone like 3-Methyl-2-pentanone.

1. Sample Preparation:

  • Prepare a stock solution of the racemic ketone at a concentration of 1 mg/mL in a suitable solvent (e.g., mobile phase).

  • For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

2. HPLC System and Columns:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Chiral Stationary Phases for Screening:

    • CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate), immobilized)

    • CHIRALPAK® IB (cellulose tris(3,5-dimethylphenylcarbamate), immobilized)

    • CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate), coated)

  • Column Dimensions: 250 x 4.6 mm, 5 µm particle size.

3. Chromatographic Conditions for Screening:

  • Normal Phase (NP) Mode:

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 210-230 nm for ketones).

  • Reversed-Phase (RP) Mode:

    • Mobile Phase: Acetonitrile / Water (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: As above.

4. Method Optimization:

  • Once partial or baseline separation is achieved, optimize the resolution by adjusting the ratio of the mobile phase components.

  • For normal phase, varying the percentage of the alcohol modifier (e.g., isopropanol, ethanol) is a key optimization step.

  • For reversed-phase, adjusting the ratio of the organic solvent to water will impact retention and resolution.

  • Temperature can also be varied (e.g., between 15 °C and 40 °C) to improve separation.

HPLC_Workflow cluster_prep Sample Preparation cluster_screening CSP Screening cluster_modes Chromatographic Modes cluster_optimization Optimization prep Prepare 1 mg/mL Racemic Ketone Stock Solution dilute Dilute to 0.1 mg/mL Working Solution prep->dilute screen_ia CHIRALPAK® IA dilute->screen_ia Inject screen_ib CHIRALPAK® IB dilute->screen_ib Inject screen_odh CHIRALCEL® OD-H dilute->screen_odh Inject np_mode Normal Phase (Hexane/IPA) screen_ia->np_mode rp_mode Reversed-Phase (ACN/Water) screen_ia->rp_mode screen_ib->np_mode screen_ib->rp_mode screen_odh->np_mode screen_odh->rp_mode optimize Adjust Mobile Phase Ratio & Temperature np_mode->optimize If separation is observed rp_mode->optimize If separation is observed final_method Final HPLC Method optimize->final_method Achieve Baseline Resolution GC_Workflow cluster_prep_gc Sample Preparation cluster_screening_gc CSP Screening cluster_conditions_gc Initial GC Conditions cluster_optimization_gc Optimization prep_gc Dissolve Racemic Ketone in Volatile Solvent screen_gc Select Derivatized Cyclodextrin Column prep_gc->screen_gc conditions_gc Set Initial Temperature Program & Flow Rate screen_gc->conditions_gc Inject optimize_gc Optimize Temperature Program & Carrier Gas Flow conditions_gc->optimize_gc Analyze Initial Separation final_method_gc Final GC Method optimize_gc->final_method_gc Achieve Baseline Resolution

Safety Operating Guide

Proper Disposal of (S)-3-Methyl-2-pentanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling (S)-3-Methyl-2-pentanone can ensure laboratory safety and regulatory compliance through proper disposal procedures. This guide provides essential, step-by-step instructions for the safe handling and disposal of this flammable ketone.

This compound, a highly flammable liquid, requires careful management as a hazardous waste material.[1][2] Adherence to disposal protocols is critical to prevent accidents, protect personnel, and safeguard the environment. Disposal must be conducted through a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.[3]

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the key safety information for this compound.

Hazard ClassificationPersonal Protective Equipment (PPE)Fire Safety
Highly Flammable Liquid (H225)[1][2]Chemical-resistant gloves, safety goggles or face shield, lab coat.[3]Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1][2][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste should be approached systematically. The following workflow outlines the necessary steps from waste generation to final disposal.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A 1. Collect Waste B 2. Select Container A->B Use compatible container C 3. Label Container B->C Immediately upon use D 4. Segregate Waste C->D In designated area E 5. Store Safely D->E Follow storage guidelines F 6. Arrange for Pickup E->F Contact licensed professional G 7. Document Disposal F->G Maintain records

Disposal workflow for this compound.
Experimental Protocols for Disposal

1. Waste Collection:

  • Collect waste this compound in a designated and properly labeled hazardous waste container.

  • Do not mix with other waste streams unless they are compatible flammable solvents.[5]

2. Container Selection:

  • Use a container that is chemically compatible with ketones. Glass or specific types of plastic containers are generally suitable. Avoid metal containers for acidic waste mixtures.[5][6]

  • The container must have a secure, leak-proof screw-on cap.[6]

3. Labeling:

  • As soon as waste is added, affix a hazardous waste label to the container.[7]

  • The label must clearly identify the contents as "this compound" and include the words "Hazardous Waste." Other components of the mixture should also be listed with their approximate percentages.

4. Waste Segregation:

  • Segregate the this compound waste from incompatible materials, particularly oxidizing agents and strong acids.[8][9]

  • Store in a designated satellite accumulation area (SAA) within the laboratory.[8]

5. Safe Storage:

  • Keep the waste container tightly closed except when adding waste.[6][7]

  • Store the container in a well-ventilated area, away from sources of ignition.[1][2] A flammable storage cabinet is recommended.[8]

  • Utilize secondary containment, such as a larger, chemically resistant bin or tray, to capture any potential leaks.[6]

6. Arrangement for Pickup and Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3]

  • Under the Resource Conservation and Recovery Act (RCRA), flammable liquids such as ketones are classified as hazardous waste, and their disposal is regulated by the Environmental Protection Agency (EPA).[10]

7. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and disposed of. This documentation is crucial for regulatory compliance.

Regulatory Context

The disposal of this compound is governed by the EPA's RCRA regulations. As a flammable liquid, it is considered a characteristic hazardous waste with the EPA hazardous waste number D001.[10] Generators of this waste are responsible for its proper management from "cradle-to-grave," which includes its generation, transportation, treatment, storage, and disposal.[11]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling (S)-3-Methyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of (S)-3-Methyl-2-pentanone in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative safety and physical property data for this compound.

PropertyValueCitations
Chemical Formula C₆H₁₂O[1]
CAS Number 565-61-7[2]
Molecular Weight 100.16 g/mol [2]
Appearance Colorless Liquid[2]
Boiling Point 118 °C (244.4 °F) at 760 mmHg[1][2]
Melting Point -66 °C (-86.8 °F)[2]
Flash Point 12 °C (53.6 °F) - Closed Cup[1][2]
Density 0.815 g/mL at 25 °C[1]
GHS Hazard Class Flammable Liquid, Category 2[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeSpecificationCitations
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[3]
Skin Protection Flame-retardant and impervious clothing. Chemical-resistant gloves (e.g., nitrile).[3][4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a full-face respirator with appropriate cartridges is necessary.[3][5]
Footwear Closed-toe shoes are required.[4]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.[6]

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[2]

  • Remove all potential ignition sources from the work area, including open flames, hot surfaces, and spark-producing equipment.[2][5][6]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[2][3]

2. Chemical Handling:

  • Wear the complete mandatory PPE as specified in the table above.[3][4]

  • Conduct all transfers and manipulations of this compound within a chemical fume hood to minimize vapor inhalation.[6][7]

  • Use non-sparking tools for all operations.[2][3]

  • Keep containers tightly closed when not in use.[3][5][6]

3. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][3][8]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • The storage area should be clearly labeled with "Flammable – Keep Fire Away".[6]

4. Spill Response:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material (e.g., sand, earth).[9]

  • Collect the absorbed material into a suitable, closed container for disposal.[2][9]

  • Ventilate the area of the spill.[5]

Disposal Plan

1. Waste Collection:

  • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.[2][6]

  • Do not mix with other waste streams unless explicitly permitted.

2. Disposal Procedure:

  • Dispose of the chemical waste through an approved waste disposal plant.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3]

Workflow for Safe Handling of this compound

prep Preparation & Engineering Controls ppe Don Appropriate PPE prep->ppe handling Chemical Handling in Fume Hood ppe->handling storage Secure Storage handling->storage spill Spill Occurs handling->spill disposal Waste Disposal handling->disposal end Procedure Complete storage->end spill_response Spill Response Protocol spill->spill_response Activate spill_response->disposal

Caption: Logical workflow for the safe handling, storage, and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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